2,3,3-Trifluoroprop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIJKGIVGYIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597725 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158664-13-2 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,3-Trifluoroprop-1-ene chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,3-Trifluoroprop-1-ene
Abstract
This technical guide provides a comprehensive analysis of this compound (an isomer of HFO-1243yf), a member of the hydrofluoroolefin (HFO) class of compounds. HFOs are of significant interest as potential replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their low environmental impact. This document delves into the nuanced structural and electronic properties of this compound, offering insights for researchers, chemists, and professionals in materials science and drug development. Given the limited specific literature for this particular isomer, this guide synthesizes data from foundational chemical principles and authoritative experimental data from closely related analogs, primarily its isomer 3,3,3-trifluoropropene, to construct a robust and scientifically grounded profile.
Introduction and Identification
This compound is a fluorinated alkene with the chemical formula C₃H₃F₃.[1] As an HFO, it belongs to a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. The strategic placement of fluorine atoms significantly alters the molecule's chemical and physical properties compared to its non-fluorinated counterpart, propene. Understanding its structure is paramount for predicting its reactivity and exploring its potential as a fluorinated building block, or synthon, in advanced organic synthesis. While its direct applications are not widely documented, its structure suggests potential utility in polymer chemistry and as a precursor for creating more complex molecules where the inclusion of fluorine can enhance properties like metabolic stability or binding affinity—a key consideration in modern drug discovery.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₃H₃F₃ | PubChem[1] |
| Molecular Weight | 96.05 g/mol | PubChem[1] |
| CAS Number | 158664-13-2 | PubChem[1] |
| Canonical SMILES | C=C(C(F)F)F | PubChem[1] |
| InChIKey | JMRIJKGIVGYIAD-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Chemical Bonding
A molecule's reactivity is a direct consequence of its three-dimensional structure and the nature of its chemical bonds. Here, we dissect the architecture of this compound.
Lewis Structure, Hybridization, and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The connectivity of this compound involves a carbon-carbon double bond between C1 and C2, and a single bond between C2 and C3.
-
C1 (CH₂ group): This carbon is bonded to two hydrogen atoms and the C2 carbon via a double bond. VSEPR theory predicts a trigonal planar geometry around C1, consistent with sp² hybridization .
-
C2 (CF group): This carbon is bonded to C1 (double bond), C3 (single bond), and a fluorine atom. This arrangement also results in a trigonal planar geometry and sp² hybridization .
-
C3 (CHF₂ group): This carbon is bonded to C2 and two fluorine atoms and one hydrogen atom. VSEPR theory predicts a tetrahedral geometry around C3, indicating sp³ hybridization .
Caption: Hybridization scheme of this compound.
Bond Lengths and Angles: A Comparative Analysis
Direct experimental data for this compound is scarce. However, a highly authoritative study on its isomer, 3,3,3-trifluoropropene , using gas electron diffraction provides excellent reference values.[3] These data serve as a baseline for understanding the geometric parameters.
| Parameter | Propene (Experimental) [3] | 3,3,3-Trifluoropropene (Experimental) [3] | This compound (Predicted) |
| r(C=C) | 1.342 Å | 1.318 Å | Shorter than propene, likely ~1.32 Å |
| r(C-C) | 1.506 Å | 1.495 Å | ~1.50 Å |
| r(C-F) | N/A | 1.347 Å | ~1.34 - 1.36 Å |
| ∠(C-C=C) | 124.3° | 125.8° | ~125-127° |
| ∠(C-C-F) | N/A | 112.0° | ~111-113° (at C3) |
Causality and Predictions for this compound:
-
C=C Bond Length: In 3,3,3-trifluoropropene, the C=C bond is significantly shorter than in propene.[3] This is attributed to the strong electron-withdrawing (inductive) effect of the -CF₃ group, which pulls electron density from the adjacent C-C single bond, indirectly affecting the double bond. For this compound, a fluorine atom is directly attached to the double bond at C2. This vinylic fluorine will exert a powerful inductive effect, further polarizing and likely shortening the C=C bond.
-
C-C Bond Length: The C-C single bond is slightly shorter in the fluorinated analog compared to propene.[3] A similar length is expected in this compound.
-
C-C=C Bond Angle: The bond angle is wider in 3,3,3-trifluoropropene than in propene, likely due to steric repulsion from the larger -CF₃ group.[3] A similarly wide angle is anticipated for this compound.
Electronic Effects and Molecular Orbital (MO) Theory
The defining feature of this molecule is the influence of its three fluorine atoms. Fluorine's high electronegativity creates significant electronic effects:
-
Inductive Effect (-I): Each C-F bond is highly polar, with fluorine pulling electron density away from the carbon backbone. This makes the entire carbon framework electron-deficient, particularly the C=C double bond.
-
Molecular Dipole: The vector sum of the individual C-F and C-H bond dipoles results in a significant net molecular dipole moment.
From a molecular orbital perspective, the C=C double bond consists of one sigma (σ) bond and one pi (π) bond. The fluorine atom at the C2 position directly influences the π-system. Its electronegativity lowers the energy of both the bonding (π) and antibonding (π) molecular orbitals. This has profound implications for reactivity: a lower-energy Lowest Unoccupied Molecular Orbital (LUMO, i.e., the π orbital) makes the molecule more susceptible to attack by nucleophiles.
Caption: Simplified MO diagram for the C=C π-bond.
Predicted Spectroscopic Signature
Spectroscopy is the primary method for structural elucidation. While a definitive spectrum for this compound is not publicly available, we can predict its key features with high confidence based on established principles.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum is dictated by molecular vibrations.[7] Key absorptions would include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| =C-H Stretch (sp²) | 3100 - 3000 | Characteristic of hydrogens on a double bond. |
| -C-H Stretch (sp³) | 3000 - 2850 | From the hydrogen on the C3 carbon. |
| C=C Stretch | 1680 - 1640 | May be intensified due to attached fluorine. |
| C-F Stretch | 1400 - 1000 | Typically very strong and complex absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, especially ¹⁹F NMR for fluorinated compounds.[8]
-
¹H NMR:
-
CH₂ Group (C1): Two protons would appear as distinct signals due to their different geometric relationships (cis/trans) to the fluorine on C2. Each signal would be split by the other proton (geminal coupling) and by the fluorine atoms (H-F coupling).
-
CH Group (C3): One proton would appear as a complex multiplet, split by the two geminal fluorine atoms on C3 and the vinylic fluorine on C2.
-
-
¹⁹F NMR: This would be the most informative spectrum.
-
CF Group (C2): One fluorine signal, split into a complex multiplet by the C1 protons and the C3 proton and fluorines.
-
CF₂ Group (C3): Two fluorine atoms which may be diastereotopic, potentially giving rise to two distinct signals. Each would be split by the other geminal fluorine, the C3 proton, and the C2 fluorine.
-
-
¹³C NMR:
-
C1, C2, C3: Three distinct signals are expected. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling), providing clear evidence of the fluorine substitution pattern.
-
Synthesis and Reactivity Profile
Proposed Synthetic Pathway
The synthesis of HFOs often involves the dehydrohalogenation (removal of HX) or dehalogenation of saturated or more halogenated precursors. A plausible route to this compound could be the dehydrochlorination of 2-chloro-2,3,3-trifluoropropane. This reaction is typically base-mediated.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
A reaction vessel is charged with a solution of potassium hydroxide (KOH) in an ethanol/water mixture.
-
The precursor, 2-chloro-2,3,3-trifluoropropane, is added dropwise to the stirred base solution at an elevated temperature.
-
The reaction mixture is refluxed for several hours to ensure complete conversion.
-
The product, being volatile, can be distilled directly from the reaction mixture and collected in a cold trap.
-
Further purification can be achieved by fractional distillation.
This proposed method is based on well-established procedures for synthesizing related HFOs.[9][10]
Predicted Reactivity
The electron-deficient nature of the C=C double bond, caused by the three fluorine atoms, dictates its reactivity. Unlike typical electron-rich alkenes that undergo electrophilic addition, this compound is expected to be more susceptible to nucleophilic attack . This makes it a valuable substrate for reactions like Michael additions, where nucleophiles add to the double bond. It can also serve as a monomer in polymerization reactions to produce fluoropolymers, which are known for their high thermal stability and chemical resistance.[11]
Potential Applications in Research and Development
While not a drug itself, this compound holds potential as a specialized building block in chemical synthesis.
-
Drug Development: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity. Molecules like this compound can serve as starting points for synthesizing novel, complex fluorinated heterocycles or side chains for incorporation into larger pharmacologically active molecules.[12]
-
Materials Science: As a fluorinated olefin, it has the potential to be used in the synthesis of specialty polymers and materials. Fluoropolymers are valued for their low surface energy, high thermal resistance, and chemical inertness, making them suitable for advanced coatings, seals, and membranes.[2]
Conclusion
This compound is a molecule whose properties are dominated by the strong electronic influence of its fluorine substituents. Its structure features a blend of sp² and sp³ hybridized carbons, leading to a polarized and electron-deficient C=C double bond. This foundational analysis, built upon authoritative data from analogous compounds and first principles, predicts a unique spectroscopic signature and a reactivity profile geared towards nucleophilic chemistry. For researchers in drug discovery and materials science, this compound represents a potentially valuable, though under-explored, synthon for the rational design of novel fluorinated compounds.
References
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Braun, T., Wehmeier, F., & Altenhöner, K. (n.d.). Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH. [Link]
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Papasavva, S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open. [Link]
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Blanco, M. B., et al. (2020). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. New Journal of Chemistry. [Link]
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2,3,3-Trifluoroprop-1-ene: A Technical Guide for Scientific Professionals
An In-depth Examination of CAS Number 158664-13-2
This technical guide offers a comprehensive overview of 2,3,3-Trifluoroprop-1-ene (CAS number 158664-13-2), a fluorinated alkene of interest to researchers, scientists, and professionals in drug development. This document synthesizes available data on its chemical and physical properties, safety and handling, and potential applications, with a focus on providing a scientifically rigorous resource.
Nomenclature and Chemical Identity
This compound is a hydrofluoroolefin (HFO) with the chemical formula C₃H₃F₃. Its structure features a terminal double bond and three fluorine atoms attached to the second and third carbon atoms.
-
IUPAC Name: this compound[1]
-
CAS Number: 158664-13-2[1]
-
Synonyms: 2,3,3-Trifluoropropene, 1-Propene, 2,3,3-trifluoro-[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 96.05 g/mol | PubChem[1] |
| Boiling Point (Predicted) | -10.5 ± 8.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.071 ± 0.06 g/cm³ | ChemicalBook[2] |
| XLogP3 (Computed) | 1.6 | PubChem[1] |
| Exact Mass | 96.01868458 Da | PubChem[1] |
Synthesis and Reactivity
Synthesis
Detailed, peer-reviewed synthetic protocols specifically for this compound are scarce in publicly accessible literature. However, general methods for the synthesis of hydrofluoroolefins often involve the dehydrohalogenation or dehalogenation of saturated haloalkanes. For instance, the synthesis of the related compound, 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf), can be achieved by reacting 1,1,2,3-tetrachloropropene, 1,1,1,2,3-pentachloropropane, or 2,3,3,3-tetrachloropropene with hydrogen fluoride in the vapor phase over a fluorination catalyst.[3] It is plausible that analogous strategies, starting from appropriately substituted propane precursors, could be employed for the synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the presence of the electron-deficient double bond and the C-F bonds. The electron-withdrawing nature of the fluorine atoms renders the double bond susceptible to nucleophilic attack.
3.2.1. Cycloaddition Reactions:
Fluorinated alkenes are known to participate in various cycloaddition reactions. For instance, the related compound 2-chloro-3,3,3-trifluoroprop-1-ene undergoes [3+2] dipolar cycloaddition reactions with O-, N-, and S-nucleophiles to form various β-substituted-trifluoromethyl-ethenes, which can then be converted to pyrrolidines.[4][5] This suggests that this compound could be a valuable synthon for the construction of five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.[6] The general mechanism for a [3+2] cycloaddition is depicted below.
Caption: Generalized workflow for a [3+2] cycloaddition reaction.
3.2.2. Polymerization:
Like other fluoroalkenes, this compound is expected to undergo polymerization. The polymerization of fluorinated alkenes can be initiated by radical, ionic, or transition-metal catalysts and can be carried out using various techniques such as emulsion, suspension, or solution polymerization.[7] The resulting fluoropolymers often exhibit desirable properties such as high thermal stability and chemical resistance.
Applications in Drug Discovery and Development
While specific applications of this compound in drug development are not extensively documented, the incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[8][9][10][11] Fluorine substitution can significantly modulate a molecule's physicochemical properties, including:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[9]
-
Lipophilicity: The introduction of fluorine can alter a compound's lipophilicity, affecting its absorption, distribution, and excretion.[9]
-
Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, enhancing binding affinity.[9]
-
pKa: The electronegativity of fluorine can influence the acidity or basicity of nearby functional groups.
Given its structure, this compound could serve as a building block for introducing the trifluoropropenyl moiety into larger molecules, potentially imparting beneficial pharmacological properties. Its potential to undergo cycloaddition reactions further enhances its utility in generating diverse chemical scaffolds for drug screening libraries.
Spectral Data
Safety and Handling
This compound is a flammable gas and is supplied as a liquefied gas under pressure. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.
Hazard Identification:
-
GHS Pictograms:
-
Flame
-
Gas cylinder
-
Exclamation mark
-
-
Hazard Statements:
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
In case of fire: Do not extinguish, unless leak can be stopped safely.
-
Store in a well-ventilated place.[2]
-
Experimental Protocol: Safe Handling and Storage
-
Storage: Store cylinders of this compound upright in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Ground all equipment to prevent static discharge.
-
Use non-sparking tools.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and cryogenic gloves when handling the liquefied gas.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Disposal: Dispose of unused material and empty cylinders in accordance with local, state, and federal regulations.
Caption: Recommended workflow for the safe handling of a compressed gas cylinder of this compound.
Conclusion and Future Outlook
This compound is a fluorinated alkene with potential as a building block in organic synthesis and medicinal chemistry. While its physicochemical properties are not yet fully characterized experimentally, computational data and the known reactivity of similar compounds provide a solid foundation for its further investigation. The key to unlocking its full potential lies in the development of efficient and well-documented synthetic routes and a thorough investigation of its reactivity profile. As the demand for novel fluorinated motifs in drug discovery continues to grow, it is anticipated that research into compounds like this compound will intensify, leading to a more complete understanding of its properties and applications.
References
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Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. ResearchGate. (n.d.). Retrieved from [Link]
-
Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. ACS Publications. (2020, April 13). Retrieved from [Link]
-
Copolymerization of fluorinated monomers: recent developments and future trends. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Partially Fluorinated Polyolefins via Copolymerization of Ethylene with Fluorinated Norbornene-Based Comonomers. ResearchGate. (n.d.). Retrieved from [Link]
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Cycloadditions with haloalkene dienophiles. ResearchGate. (n.d.). Retrieved from [Link]
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alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). Retrieved from [Link]
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Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. (n.d.). Retrieved from [Link]
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2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. (n.d.). Retrieved from [Link]
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Cycloaddition Reactions. ChemTalk. (n.d.). Retrieved from [Link]
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Synthesis of Fluorinated Polymers and Evaluation of Wettability. MDPI. (n.d.). Retrieved from [Link]
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[6 + 4] Cycloaddition Reactions. (n.d.). Retrieved from [Link]
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Polymerization of Alkenes. Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (n.d.). Retrieved from [Link]
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30.5 Cycloaddition Reactions. OpenStax. (2023, September 20). Retrieved from [Link]
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Fluorine in Medicinal Chemistry. Semantic Scholar. (n.d.). Retrieved from [Link]
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Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and Equation of State. Semantic Scholar. (2015, July 8). Retrieved from [Link]
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3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 2,3,3-Trifluoroprop-1-ene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trifluoroprop-1-ene, a member of the fluoroalkene family, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of three fluorine atoms, make it a valuable synthon for the introduction of the trifluoromethyl group, a moiety known to significantly enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and established principles of fluorine chemistry to provide a robust and insightful resource.
Molecular Structure and Identification
Chemical Formula: C₃H₃F₃
Molecular Weight: 96.05 g/mol [1]
CAS Registry Number: 158664-13-2[1]
Synonyms: 2,3,3-Trifluoropropene[1]
Structural Representation:
Caption: 2D structure of this compound.
Physical Properties
| Property | 3,3,3-Trifluoropropene (Analogue) | This compound (Inferred) | Source |
| Boiling Point | -17 to -25.42 °C | Likely a low-boiling point gas at room temperature. | [2] |
| Melting Point | -147.15 °C | Expected to be very low. | |
| Density | 0.9609 g/cm³ (liquid) | No data available. | [3] |
| Appearance | Colorless gas | Expected to be a colorless gas. | [2] |
| Solubility | Insoluble in water | Expected to have low solubility in water and be soluble in organic solvents. |
Spectroscopic Data (Inferred)
While specific spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would likely show complex multiplets for the vinyl protons, with coupling to each other and to the fluorine atoms. The single proton on the difluoromethyl group would also appear as a multiplet due to coupling with the adjacent fluorine and the vinyl proton.
-
¹³C NMR: Three distinct carbon signals would be expected, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.
-
¹⁹F NMR: Two distinct fluorine environments would be present: a vinyl fluorine and two equivalent fluorines on the difluoromethyl group. These would appear as multiplets due to coupling with protons and each other.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C=C stretching of the alkene, C-H stretching and bending, and strong C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 96, with fragmentation patterns corresponding to the loss of fluorine, hydrogen, and other small fragments. The mass spectrum of the isomeric 3,3,3-Trifluoropropene shows a prominent molecular ion peak and significant fragments at m/z 77 ([M-F]+) and 95 ([M-H]+).[4]
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay between the electron-rich double bond and the electron-withdrawing trifluoromethyl and vinyl fluorine substituents.
Key Reactive Sites and Expected Reactions:
Caption: Key reactive sites of this compound.
-
Electrophilic Addition: The double bond is susceptible to attack by electrophiles. However, the electron-withdrawing fluorine atoms decrease the nucleophilicity of the double bond compared to non-fluorinated alkenes, potentially requiring harsher reaction conditions.
-
Radical Addition: Fluoroalkenes are known to undergo radical addition reactions. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediates.
-
Nucleophilic Attack: Direct nucleophilic attack on the double bond is generally difficult due to its electron-rich nature. However, under certain conditions, particularly with strong nucleophiles, vinylic substitution might be possible, although this is less common for simple alkenes.
-
Polymerization: Like many alkenes, this compound has the potential to undergo polymerization, either through radical or coordination mechanisms, to form fluorinated polymers with unique properties.
Proposed Synthesis
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Illustrative Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of potassium hydroxide (1.5 eq.) in a suitable solvent such as ethanol or tert-butanol.
-
Precursor Addition: 1-Chloro-2,3,3-trifluoropropane (1.0 eq.) is added dropwise to the stirred base solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: The reaction mixture is then heated to reflux and monitored by gas chromatography (GC) or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The volatile product, this compound, can be collected in a cold trap (-78 °C) under reduced pressure.
-
Purification: The collected product can be further purified by fractional distillation to remove any remaining solvent or byproducts.
Note: This is a generalized protocol and would require optimization of the base, solvent, temperature, and reaction time for this specific substrate.
Applications in Drug Development
The introduction of a trifluoromethyl group into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties.[5] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6] this compound serves as a potential building block for incorporating a trifluoromethylated three-carbon unit into a larger molecule.
Impact of the Trifluoromethyl Group in Drug Design:
Caption: Influence of the trifluoromethyl group on drug properties.
The reactivity of the double bond in this compound allows for its incorporation into more complex molecular scaffolds through various chemical transformations, making it a versatile tool for medicinal chemists.
Safety and Handling
This compound is a flammable gas and should be handled with extreme caution in a well-ventilated area, preferably in a fume hood.[7]
GHS Hazard Statements:
-
H220: Extremely flammable gas.[7]
-
H280: Contains gas under pressure; may explode if heated.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]
-
P261: Avoid breathing gas, vapors, spray.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Handling and Storage:
-
Use only in a well-ventilated area.
-
Ground/bond container and receiving equipment.
-
Store in a cool, dry, well-ventilated place away from sources of ignition.
-
Cylinders should be stored upright and firmly secured to prevent falling.
Conclusion
This compound is a fluorinated alkene with significant potential as a building block in organic synthesis, particularly for the introduction of trifluoromethylated moieties in the development of new pharmaceuticals and materials. While direct experimental data for this compound is scarce, its physical and chemical properties can be reasonably inferred from its structure and comparison with analogous compounds. The proposed synthetic routes, based on established chemical transformations, offer a starting point for its preparation in a laboratory setting. As with all reactive and flammable gases, strict adherence to safety protocols is paramount when handling this compound. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in various scientific disciplines.
References
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Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
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Stenutz, R. 3,3,3-trifluoropropene. [Link]
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NIST. 3,3,3-Trifluoropropene Mass Spectrum. [Link]
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- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 4. 3,3,3-Trifluoropropene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE [inchem.org]
- 7. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Synthesis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Growing Importance of Fluorinated Propenes
The landscape of fluorine chemistry is continually evolving, driven by the demand for molecules with tailored properties across diverse industries. Among these, hydrofluoroolefins (HFOs) have emerged as a critical class of compounds, initially as next-generation refrigerants with low global warming potential (GWP), but increasingly as versatile building blocks in organic synthesis. 2,3,3-Trifluoroprop-1-ene, also known as HFO-1243zf, is a key member of this family. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the adjacent double bond, make it a valuable synthon for the introduction of fluorine into complex molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, experimental considerations, and comparative analysis of the available methodologies.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound primarily revolves around two strategic disconnections: the dehydrohalogenation of a saturated three-carbon backbone and the hydrofluorination of an unsaturated precursor. Each approach presents a unique set of advantages and challenges, influencing the choice of starting materials, catalysts, and reaction conditions. This guide will delve into the intricacies of these two dominant pathways.
Core Synthetic Strategies:
-
Dehydrohalogenation of Halogenated Propane Precursors: This is a widely utilized and industrially scalable method. The core principle involves the elimination of a hydrogen halide (typically HCl or HF) from a suitable chlorofluoro- or hydrofluoropropane to generate the desired double bond. The choice of precursor is critical and dictates the reaction conditions and catalytic system.
-
Hydrofluorination of 3,3,3-Trifluoropropyne: This approach builds the target molecule by adding hydrogen fluoride across the triple bond of 3,3,3-trifluoropropyne. The key challenge in this pathway is controlling the regioselectivity of the HF addition to achieve the desired isomer.
II. Pathway 1: Dehydrohalogenation of Halogenated Propane Precursors
The dehydrohalogenation route is a cornerstone of industrial fluorocarbon synthesis. For this compound, the most prominent precursor is 1-chloro-3,3,3-trifluoropropane (HCFC-253fb).
A. Dehydrochlorination of 1-chloro-3,3,3-trifluoropropane (HCFC-253fb)
This process involves the elimination of hydrogen chloride from HCFC-253fb. The reaction can be carried out in the vapor phase over a suitable catalyst, which is the preferred method for large-scale production due to the ease of product separation and catalyst handling.
Reaction Scheme:
Causality behind Experimental Choices:
The selection of the catalyst and reaction temperature is paramount to achieving high conversion and selectivity. The catalyst must possess active sites that facilitate the abstraction of a proton from the β-carbon and the expulsion of the chloride ion from the α-carbon, without promoting unwanted side reactions such as isomerization or polymerization.
Catalytic Systems:
-
Activated Carbon: This is a commonly employed catalyst due to its high surface area and favorable cost. The reaction is typically conducted at temperatures ranging from 250 °C to 350 °C.[1] The carbon surface can be modified to enhance its catalytic activity and stability.
-
Metal-Based Catalysts: Pre-fluorinated zinc/chromia catalysts have also been shown to be effective for this transformation.[1] The pre-fluorination step is crucial to activate the catalyst and prevent its deactivation under the reaction conditions. The reaction temperatures for these catalysts are generally in the range of 250 °C to 350 °C.[1]
Experimental Protocol: Vapor-Phase Dehydrochlorination of HCFC-253fb
-
Catalyst Preparation:
-
For activated carbon, the catalyst is typically pre-treated by heating under an inert atmosphere (e.g., nitrogen) to remove any adsorbed moisture and volatile impurities.
-
For Zn/chromia catalysts, a pre-fluorination step is carried out by passing a stream of anhydrous hydrogen fluoride (HF) over the catalyst bed at an elevated temperature prior to the introduction of the reactant.[1]
-
-
Reaction Setup:
-
A fixed-bed reactor, typically constructed from a corrosion-resistant alloy (e.g., Hastelloy, Inconel), is packed with the chosen catalyst.
-
The reactor is heated to the desired temperature (e.g., 250-350 °C) under a continuous flow of an inert gas like nitrogen.[1]
-
-
Reaction Execution:
-
A feed stream of gaseous 1-chloro-3,3,3-trifluoropropane (HCFC-253fb) is introduced into the reactor. An inert carrier gas may be co-fed to control the residence time.
-
The effluent gas stream from the reactor, containing this compound, unreacted starting material, HCl, and any byproducts, is passed through a series of purification steps.
-
-
Product Purification:
-
The product stream is first cooled to condense the organic components.
-
The gaseous HCl is typically removed by scrubbing with an aqueous base or by a distillation step.
-
Fractional distillation is then employed to separate the desired this compound from unreacted starting material and any other byproducts.[2]
-
Self-Validating System:
The integrity of this protocol is maintained by continuous monitoring of the reaction effluent using online gas chromatography (GC). This allows for real-time analysis of conversion and selectivity, enabling adjustments to reaction parameters such as temperature and flow rate to optimize the process. The purity of the final product is confirmed by GC-MS and NMR spectroscopy.[3]
Logical Relationship Diagram:
Caption: Vapor-phase dehydrochlorination of HCFC-253fb.
III. Pathway 2: Hydrofluorination of 3,3,3-Trifluoropropyne
An alternative and elegant approach to this compound is the direct addition of hydrogen fluoride to 3,3,3-trifluoropropyne. This method is atom-economical; however, controlling the regioselectivity of the HF addition is a significant challenge. The addition can theoretically lead to two different products, this compound and 1,3,3,3-tetrafluoroprop-1-ene.
Reaction Scheme:
Causality behind Experimental Choices:
The choice of catalyst is critical to direct the addition of the fluoride ion to the internal carbon of the alkyne, leading to the desired product. The reaction is often carried out in the gas phase over a fluorinated metal oxide catalyst.
Catalytic Systems:
-
Fluorinated Chromium Oxide: Catalysts containing fluorinated chromium oxide are known to be effective for the hydrofluorination of alkynes.[4] The reaction is typically performed at elevated temperatures in the gas phase.
Experimental Protocol: Gas-Phase Hydrofluorination of 3,3,3-Trifluoropropyne
-
Catalyst Activation:
-
A chromium-based catalyst is typically activated by treating it with a stream of anhydrous HF at a high temperature to generate the active fluorinated species on the catalyst surface.
-
-
Reaction Setup:
-
A corrosion-resistant fixed-bed reactor is packed with the activated catalyst.
-
The reactor is heated to the desired reaction temperature.
-
-
Reaction Execution:
-
Gaseous 3,3,3-trifluoropropyne and anhydrous hydrogen fluoride are co-fed into the reactor. The molar ratio of HF to the alkyne is a critical parameter that needs to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.
-
The contact time of the reactants with the catalyst is controlled by adjusting the flow rates.
-
-
Product Purification:
-
The reactor effluent, which contains the desired product, unreacted starting materials, and potential isomers, is cooled.
-
The unreacted HF is typically removed by scrubbing or through the formation of azeotropes followed by distillation.
-
Fractional distillation is then used to isolate the this compound from other components of the reaction mixture.
-
Self-Validating System:
Similar to the dehydrochlorination process, online GC analysis of the reactor outlet is essential for monitoring the reaction progress and optimizing conditions for selectivity towards this compound. The final product's identity and purity are confirmed through spectroscopic methods such as GC-MS and NMR.
Logical Relationship Diagram:
Caption: Gas-phase hydrofluorination of 3,3,3-trifluoropropyne.
IV. Comparative Analysis of Synthesis Pathways
| Parameter | Dehydrochlorination of HCFC-253fb | Hydrofluorination of 3,3,3-Trifluoropropyne |
| Starting Material Availability | HCFC-253fb can be synthesized from various chlorinated propanes.[5][6] | 3,3,3-Trifluoropropyne is a more specialized starting material.[7] |
| Atom Economy | Good, with HCl as the main byproduct. | Excellent, as it is an addition reaction. |
| Selectivity Control | Generally high selectivity can be achieved with optimized catalysts and conditions. | Regioselectivity can be a challenge, potentially leading to isomeric byproducts. |
| Catalyst | Activated carbon, Zn/chromia.[1] | Fluorinated chromium oxides.[4] |
| Reaction Conditions | Vapor phase, 250-350 °C.[1] | Gas phase, elevated temperatures. |
| Industrial Scalability | Well-established for similar processes. | Potentially scalable, but may require more specialized equipment. |
V. Characterization and Quality Control
The definitive identification and purity assessment of this compound are crucial. The following analytical techniques are routinely employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time for purity assessment and the mass spectrum for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the absence of isomeric impurities. Spectroscopic data for 3,3,3-trifluoroprop-1-ene is available in public databases.[8]
VI. Conclusion and Future Outlook
The synthesis of this compound is a well-established field, with the dehydrohalogenation of chlorinated propane precursors being the most mature and industrially viable route. The hydrofluorination of 3,3,3-trifluoropropyne offers a more atom-economical alternative, though challenges in controlling regioselectivity remain an active area of research. As the demand for fluorinated building blocks in the life sciences and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods for this compound will be of paramount importance. Future research will likely focus on the design of novel catalysts with enhanced activity and selectivity, as well as the exploration of new, more readily available starting materials.
References
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- 3. US4220608A - Preparation of 3,3,3-trifluoropropene-1 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US10689316B2 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 6. WO2017013404A1 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 7. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]
- 8. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Profile of 2,3,3-Trifluoroprop-1-ene
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3,3-trifluoroprop-1-ene (HFO-1243yf isomer), a fluorinated olefin of interest in materials science and synthetic chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predictive models alongside established principles of spectroscopic interpretation to offer a robust analytical framework for researchers, scientists, and drug development professionals.
Introduction: The Structural Uniqueness of this compound
This compound, with the chemical formula C₃H₃F₃ and CAS number 158664-13-2, is a structural isomer of other trifluoropropenes such as the more commonly studied 3,3,3-trifluoropropene (HFO-1243zf)[1][2]. Its distinct arrangement of fluorine and hydrogen atoms around a propylene backbone results in a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, quantification, and the elucidation of its chemical behavior in various applications.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The subsequent sections will provide a detailed interpretation of these predicted spectra, offering insights into the molecule's electronic and vibrational properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a reliable foundation for understanding the molecule's spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.1 - 5.4 | Doublet of Doublets | 1H | H-1a (trans to F) |
| 4.9 - 5.2 | Doublet of Doublets | 1H | H-1b (cis to F) |
| 5.8 - 6.2 | Doublet of Quartets of Doublets | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~110 (triplet) | C-1 (=CH₂) |
| ~145 (doublet of triplets) | C-2 (=CF-) |
| ~115 (doublet of quartets) | C-3 (-CHF₂) |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| -110 to -120 | Doublet of Doublets | 1F | F on C-2 |
| -130 to -140 | Doublet of Doublets | 2F | F on C-3 (-CHF₂) |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | =C-H stretch |
| 2980 - 2900 | Weak | C-H stretch |
| 1650 - 1600 | Medium | C=C stretch |
| 1400 - 1000 | Strong | C-F stretches |
| 950 - 850 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Table 5: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 96 | [C₃H₃F₃]⁺ (Molecular Ion) |
| 77 | [C₃H₂F₂]⁺ |
| 69 | [CF₃]⁺ |
| 51 | [CHF₂]⁺ |
| 45 | [C₂H₂F]⁺ |
In-Depth Spectroscopic Interpretation
NMR Spectra Analysis: A Window into Connectivity
The predicted NMR spectra reveal the intricate spin-spin coupling network within this compound.
-
¹H NMR: The two geminal protons on C-1 (H-1a and H-1b) are diastereotopic due to the chiral center at C-3 (even though it's a -CHF2 group, the molecule is chiral). They are expected to appear as distinct signals, each a doublet of doublets due to coupling with each other and with the fluorine on C-2. The proton on C-3 (H-3) will exhibit a complex multiplet, being split by the two geminal fluorine atoms on the same carbon and the fluorine on C-2.
-
¹³C NMR: The carbon signals are split by the attached fluorine atoms. C-1 will be a triplet due to coupling with the two protons. C-2 will show a complex pattern due to coupling with the fluorine on the same carbon and the two fluorines on C-3. C-3 will be a doublet of quartets, split by its own proton and the two attached fluorines.
-
¹⁹F NMR: ¹⁹F NMR is highly sensitive to the chemical environment[3][4]. The fluorine on C-2 is expected to be a doublet of doublets, coupling to the proton on C-3 and the two geminal protons on C-1. The two equivalent fluorine atoms on C-3 will appear as a doublet due to coupling with the proton on C-3.
Caption: Key NMR spin-spin couplings in this compound.
IR Spectrum Analysis: Identifying Functional Groups
The predicted IR spectrum is consistent with the structure of a fluorinated alkene. The presence of a C=C bond is indicated by the absorption in the 1650-1600 cm⁻¹ region. The strong absorptions in the 1400-1000 cm⁻¹ range are characteristic of C-F stretching vibrations, a hallmark of fluorinated organic compounds. The bands above 3000 cm⁻¹ are indicative of the stretching of the vinyl (=C-H) protons, distinguishing them from the weaker C-H stretch of the -CHF₂ group.
Mass Spectrum Analysis: Unraveling Fragmentation Pathways
Upon electron ionization, the molecular ion ([C₃H₃F₃]⁺) is expected at an m/z of 96. The fragmentation pattern of fluorinated compounds is often characterized by the loss of fluorine atoms or fluorine-containing radicals[5]. Key predicted fragments include:
-
Loss of F: A peak at m/z 77, corresponding to the [C₃H₃F₂]⁺ ion.
-
Formation of Trifluoromethyl Cation: A stable [CF₃]⁺ cation at m/z 69 is a common and often abundant fragment in compounds containing a CF₃ group, although in this isomer, rearrangement would be required.
-
Formation of Difluoromethyl Cation: The cleavage of the C2-C3 bond can lead to the formation of the [CHF₂]⁺ cation at m/z 51.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
While the data presented here is predictive, the following outlines the standard methodologies for acquiring experimental spectra for a volatile fluorinated alkene like this compound.
NMR Spectroscopy Acquisition
-
Sample Preparation: A solution of this compound (approx. 5-10 mg) would be prepared in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
-
¹H NMR: A standard single-pulse experiment would be performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) would be used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR: A direct observation experiment, typically with proton decoupling, would be performed. A fluorine-free probe is ideal to minimize background signals.
IR Spectroscopy Acquisition
-
Gas-Phase IR: Given the volatility of the compound, a gas-phase IR spectrum could be obtained using a gas cell with KBr or NaCl windows in a Fourier-Transform Infrared (FTIR) spectrometer.
-
Attenuated Total Reflectance (ATR)-IR: A small drop of a solution of the compound in a volatile solvent could be applied to the ATR crystal, and the spectrum recorded after solvent evaporation.
Mass Spectrometry Acquisition
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for a volatile compound. A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) would be injected into a GC equipped with a capillary column (e.g., DB-5ms). The eluent would be directly introduced into the ion source of a mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and structural elucidation of this fluorinated olefin. As this and similar compounds see increased use, the availability of robust analytical data, such as that outlined here, will be critical for advancing research and development in the chemical sciences.
References
-
AIP Publishing. (n.d.). NMR Spectra of Some Halogenated Propenes. Retrieved from [Link]
- Beisner, H. M., Brown, L. C., & Williams, D. (1961). The nuclear magnetic resonance spectra of fluorocarbons. Journal of Molecular Spectroscopy, 7(1–6), 385–392.
- Braun, T., Wehmeier, F., & Altenhöner, K. (n.d.). Supporting Information for Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Feiring, A. E. (1978). J. Fluor. Chem.: v.12, N6, 471-479.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 3,3,3-Trifluoropropene. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene. Retrieved from [Link]
-
University of California, Davis. (n.d.). 19F NMR. Retrieved from [Link]
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NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 2,3,3-Trifluoroprop-1-ene Gas Phase
Foreword: Navigating the Data Landscape for Novel Hydrofluoroolefins
In the dynamic fields of materials science, refrigerant development, and chemical synthesis, a thorough understanding of the thermodynamic properties of molecular compounds is paramount. Hydrofluoroolefins (HFOs) have emerged as a critical class of compounds, offering lower global warming potential compared to their hydrofluorocarbon (HFC) predecessors. This guide focuses on a specific, less-studied member of this family: 2,3,3-trifluoroprop-1-ene (CAS: 158664-13-2).
Introduction to this compound
This compound, with the chemical formula C₃H₃F₃, is a halogenated alkene. Its molecular structure, featuring a double bond and fluorine atoms on adjacent carbons, dictates its chemical reactivity and physical properties. While it has been identified as a minor byproduct in certain chemical syntheses, its thermophysical properties have not been extensively documented in peer-reviewed literature, distinguishing it from commercially significant HFOs like R-1234yf.[1][2]
The precise arrangement of fluorine atoms in this compound, compared to its isomers, is expected to result in a unique thermodynamic profile. Differences in molecular symmetry, dipole moment, and the stability of the carbon-fluorine bonds directly influence key parameters such as the enthalpy of formation, heat capacity, and entropy. Understanding these properties is crucial for predicting its behavior in chemical processes, its potential performance in thermodynamic cycles, and its environmental fate.
Methodologies for Determining Gas-Phase Thermodynamic Properties
The characterization of a new chemical entity's thermodynamic properties relies on a synergistic combination of precise experimental measurements and sophisticated computational modeling.
Experimental Approaches: The Foundation of Accuracy
Experimental data provides the "ground truth" for any thermodynamic model. The causality behind selecting a specific technique is driven by the property of interest and the required precision.
-
Combustion Calorimetry for Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The most reliable method for determining this for organic compounds is oxygen bomb calorimetry.
-
Protocol Rationale: The compound is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By accounting for the heat capacity of the calorimeter and applying corrections for incomplete combustion and the formation of secondary products (like hydrofluoric acid in this case), the standard internal energy of combustion (ΔcU°) is determined. This is then converted to the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation. This multi-step, self-validating system ensures that all energy changes are accounted for, providing a trustworthy value.
-
-
Vapor Pressure and Enthalpy of Vaporization (ΔvapH): The relationship between vapor pressure and temperature is fundamental.
-
Methodology: The vapor pressure of a liquid sample can be measured at various temperatures using either a static or dynamic system. In the static method, a degassed sample is placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly.
-
Causality: This data is not just an end in itself. The Clausius-Clapeyron equation, a cornerstone of thermodynamics, allows for the calculation of the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot. This provides a direct experimental link between vapor pressure and a key energetic property.
-
-
Heat Capacity (Cp): The isobaric heat capacity (Cp) quantifies the amount of heat required to raise the temperature of a substance by a given amount at constant pressure.
-
Methodology: For gases, this is often determined using flow calorimetry, where a known mass flow rate of the gas is heated, and the temperature change is measured. Alternatively, the speed of sound (u) in the gas can be measured with high precision using acoustic resonators. The speed of sound is directly related to the heat capacity ratio (γ = Cp/Cv) and the molar mass, allowing for the derivation of Cp.
-
Expertise in Action: The choice of an acoustic method is often superior for gases as it can be performed over a wide range of temperatures and pressures and yields highly accurate data, which is critical for developing equations of state.
-
Computational Chemistry: The Predictive Powerhouse
Where experimental data is absent, computational methods provide robust and reliable estimations. These protocols are, in themselves, self-validating through systematic convergence checks and comparison with known standards.
-
Quantum Chemical Calculations: The foundation of computational thermochemistry lies in solving the Schrödinger equation for the molecule of interest.
-
Protocol:
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional) or higher-level ab initio methods.
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. A key self-validation step is to ensure no imaginary frequencies exist, confirming the structure is a true energy minimum.
-
Rotational Constants: The moments of inertia are calculated from the optimized geometry, which provide the rotational constants.
-
-
Causality: These fundamental molecular parameters—vibrational frequencies and rotational constants—are the direct inputs for the next step. They represent how the molecule can store energy in its vibrational and rotational modes.
-
-
Statistical Mechanics for Macroscopic Properties: The bridge from the single-molecule, quantum world to macroscopic thermodynamic properties is built by statistical mechanics.
-
Methodology: The calculated vibrational frequencies and rotational constants are used in partition functions to calculate the ideal gas thermodynamic properties.
-
Resulting Properties: This process yields the ideal gas heat capacity (Cp°), standard entropy (S°), and enthalpy (H°) as a function of temperature. A recent large-scale computational study implementing an ideal gas Helmholtz energy model included this compound, indicating that such calculated data exists within its supplementary materials, even if not widely published in traditional formats.[3]
-
The logical workflow for this computational approach is illustrated below.
Comparative Case Study: Thermodynamic Properties of 3,3,3-Trifluoropropene (R-1243zf)
Given the absence of published data for this compound, examining its well-studied isomer, 3,3,3-trifluoropropene (CAS: 677-21-4), is highly instructive. The data for this compound, presented below, was determined using the rigorous experimental and computational methods described above.
The primary structural difference is the location of the trifluoromethyl (-CF₃) group. In 3,3,3-trifluoropropene, it is at the end of the propane chain, whereas in this compound, the fluorine atoms are distributed across the second and third carbons. This difference in structure is expected to lead to a more significant dipole moment and potentially a different standard enthalpy of formation for this compound due to varied electronic and steric effects.
The following table summarizes key gas-phase thermodynamic properties for 3,3,3-trifluoropropene at standard conditions (298.15 K and 1 bar).
| Property | Value | Unit | Source |
| Standard Ideal Gas Enthalpy of Formation (ΔfH°) | -614.20 ± 6.70 | kJ/mol | Cheméo[4], NIST[5] |
| Standard Ideal Gas Gibbs Free Energy of Formation (ΔfG°) | -519.37 | kJ/mol | Cheméo (Joback Method)[4] |
| Ideal Gas Molar Heat Capacity (Cp) | 89.38 | J/(mol·K) | Chemcasts[6] |
| Enthalpy of Vaporization (at boiling point) | 22.00 | kJ/mol | NIST[4] |
This validated data serves as a reliable benchmark. When computational models are applied to this compound, the resulting values can be compared against this isomeric data to assess their plausibility in the context of structural differences.
Integrated Experimental and Modeling Workflow
For a novel compound like this compound, a comprehensive research program would follow an integrated workflow to establish a highly accurate thermodynamic model, typically in the form of an Equation of State (EoS) explicit in Helmholtz energy.
This authoritative process ensures trustworthiness. The EoS is initially constructed using ideal gas terms from computational chemistry and then refined by fitting its parameters to high-precision experimental p-V-T, vapor pressure, and speed of sound data. The experimentally determined enthalpy of formation serves as a crucial, independent check on the model's energetic baseline.
Conclusion and Future Outlook
The thermodynamic landscape for this compound in the gas phase is currently defined more by robust scientific methodology than by extensive published data. While this guide has established the scarcity of direct experimental values, it has provided a clear and authoritative roadmap for their determination.
For researchers and drug development professionals requiring these properties, the most immediate and reliable path is through computational chemistry, leveraging DFT and statistical mechanics. The existence of calculated data for this molecule within large computational databases is a promising avenue for obtaining high-quality estimates.[3]
However, for applications demanding the highest accuracy, such as process design or refrigerant cycle modeling, there is no substitute for experimental measurement. The workflows and protocols detailed herein represent the gold standard for generating the necessary data to construct a comprehensive and trustworthy thermodynamic model. The scientific community is encouraged to pursue the experimental characterization of this and other lesser-known HFOs to broaden our collective understanding and enable future technological innovation.
References
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Chemcasts. (n.d.). Thermophysical Properties of 3,3,3-trifluoropropene. Retrieved from [Link]
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Brown, J. S., & Hulse, R. J. (2012). Vapor Pressure of Hydrofluoroolefins: Critical Review of Experimental Data and Models. Purdue e-Pubs. Retrieved from [Link]
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Babushok, V. I., & Linteris, G. T. (2020). Modeling of Combustion of Fluorine-Containing Refrigerants. NIST Technical Note 2111. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). Retrieved from [Link]
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NIST/TRC. (n.d.). 3,3,3-trifluoro-1-propene -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]
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MacLeod, M. J., et al. (2021). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. Organic Letters. Retrieved from [Link]
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MacLeod, M. J., et al. (2021). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. ACS Publications. Retrieved from [Link]
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Reactivity profile of the double bond in 2,3,3-Trifluoroprop-1-ene
An In-Depth Technical Guide to the Reactivity Profile of the Double Bond in 2,3,3-Trifluoroprop-1-ene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-carbon double bond in this compound. The presence of three electron-withdrawing fluorine atoms significantly modulates the electronic character of the alkene, rendering it electron-deficient and thereby dictating a reactivity profile distinct from that of non-fluorinated analogues. This document explores the mechanistic underpinnings of its reactions with nucleophiles, electrophiles, and its participation in cycloaddition reactions. Detailed experimental protocols and mechanistic diagrams are provided to offer actionable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Unique Electronic Nature of this compound
This compound, a fluorinated alkene, presents a fascinating case study in chemical reactivity. Its structure, featuring a terminal double bond and a trifluorinated carbon at the allylic and vinylic positions, creates a unique electronic environment that governs its chemical behavior.
-
Structure: CH₂=CF-CHF₂
-
IUPAC Name: this compound[1]
The dominant electronic effect in this molecule is the strong inductive electron withdrawal (-I effect) by the highly electronegative fluorine atoms. This effect polarizes the sigma bonds, pulling electron density away from the carbon backbone and, consequently, from the π-system of the double bond. This depletion of electron density is the cornerstone of its reactivity, making the alkene susceptible to attack by electron-rich species (nucleophiles) and less reactive towards electron-seeking species (electrophiles).
Caption: Inductive withdrawal by fluorine atoms depletes electron density from the C=C bond.
Nucleophilic Addition and Substitution: The Predominant Reaction Pathway
The electron-deficient nature of the double bond in this compound makes it an excellent substrate for reactions with nucleophiles. Unlike typical alkenes that undergo electrophilic addition, this molecule favors nucleophilic attack. The reaction often proceeds via a nucleophilic vinylic substitution mechanism (addition-elimination), particularly given the presence of a good leaving group (fluoride) on the vinylic carbon.
The general mechanism involves the initial attack of a nucleophile on the terminal carbon (C1), which is the more electropositive end of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then eliminate a fluoride ion from the adjacent carbon (C2) to yield a substituted alkene. This pathway is particularly efficient for soft nucleophiles like thiolates, amines, and alkoxides.[2][3][4]
Caption: The two-step addition-elimination mechanism for nucleophilic substitution.
Experimental Protocol: Synthesis of a β-Substituted Trifluoromethyl Ethene
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (e.g., sodium thiophenoxide) under mild, base-promoted conditions.[3][5]
-
Reagent Preparation: In a nitrogen-purged, oven-dried flask, dissolve the nucleophile precursor (e.g., thiophenol, 1.1 mmol) in a suitable aprotic solvent (e.g., 5 mL of DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.2 mmol, 60% dispersion in mineral oil) portion-wise to generate the nucleophile in situ. Stir for 20 minutes at 0 °C.
-
Substrate Introduction: Introduce this compound (1.0 mmol) into the reaction mixture. This can be done by bubbling the gaseous alkene through the solution or by adding a pre-dissolved solution in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Electrophilic Addition: A Retarded and Regioselective Process
Electrophilic addition reactions, the hallmark of typical alkenes, are significantly retarded for this compound.[6][7] The electron-withdrawing fluorine atoms deactivate the double bond towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, addition can occur.
The regioselectivity of such additions is noteworthy. When a protic acid like HCl adds across the double bond, the reaction proceeds with anti-Markovnikov selectivity .[8] This is contrary to what is observed for simple alkenes.
Causality behind Anti-Markovnikov Selectivity:
According to Markovnikov's rule, the proton should add to the carbon with more hydrogens, forming the more stable carbocation.[7][9] In this case, that would mean adding H⁺ to C1 to form a secondary carbocation at C2. However, this carbocation at C2 would be directly attached to a fluorine atom and adjacent to the -CHF₂ group, both of which are strongly electron-withdrawing. These groups would severely destabilize the positive charge.
Conversely, adding the proton to C2 (the carbon with no hydrogens) forms a primary carbocation at C1. While primary carbocations are generally less stable, this specific intermediate avoids the potent destabilizing effect of the adjacent fluorine atoms. Therefore, the reaction proceeds through the less-destabilized primary carbocation, leading to the anti-Markovnikov product where the nucleophile (Cl⁻) adds to C1.[8]
Caption: Destabilization of the secondary carbocation favors the anti-Markovnikov pathway.
Cycloaddition Reactions: A Versatile Synthon
The electron-deficient nature of the double bond makes this compound an excellent component in cycloaddition reactions, where it typically acts as the electron-poor partner (dienophile or dipolarophile).[10]
[3+2] Dipolar Cycloadditions
This compound is expected to react readily with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides to form five-membered heterocyclic rings.[11][12] These reactions are valuable for synthesizing complex, fluorine-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[13] The regioselectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile.
Experimental Protocol: [3+2] Cycloaddition with a Nitrone
This protocol outlines the synthesis of a trifluoromethyl-substituted isoxazolidine.
-
Setup: In a sealed tube, combine this compound (1.0 mmol), the desired nitrone (e.g., C-phenyl-N-methylnitrone, 1.2 mmol), and a suitable solvent (e.g., toluene, 5 mL).
-
Heating: Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting materials via GC-MS or NMR analysis of an aliquot.
-
Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the isoxazolidine product.
Caption: A typical experimental workflow for synthesizing five-membered heterocycles.
Summary of Reactivity
The reactivity of the double bond in this compound is dominated by its electron-deficient character. The table below summarizes its primary modes of reactivity.
| Reaction Type | Reagents | Key Characteristics | Product Type |
| Nucleophilic Substitution | R-O⁻, R-S⁻, R₂N⁻ | Favored pathway; proceeds via addition-elimination. | Substituted Alkenes |
| Electrophilic Addition | H-X (e.g., HCl, HBr) | Disfavored; requires strong electrophiles. Exhibits anti-Markovnikov regioselectivity. | Haloalkanes |
| [3+2] Cycloaddition | Nitrones, Azides, Azomethine Ylides | Acts as an excellent dipolarophile. | Five-Membered Heterocycles |
| [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Acts as an electron-poor dienophile. | Six-Membered Rings (e.g., Norbornenes) |
Conclusion
The reactivity of this compound is a compelling example of how fluorine substitution dramatically alters the chemical properties of a simple alkene. Its electron-deficient double bond inverts the typical reactivity paradigm, favoring nucleophilic attack and participating readily as the electron-poor component in cycloadditions. Understanding this unique profile allows for the strategic use of this molecule as a valuable building block for the synthesis of advanced materials and complex, fluorinated organic compounds for the pharmaceutical and agrochemical industries.
References
- Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes.
- Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethen.
- Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes.
- Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes.Semantic Scholar.
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An In-depth Technical Guide to the Molecular Geometry and Conformation of 2,3,3-Trifluoroprop-1-ene
Abstract
2,3,3-Trifluoroprop-1-ene (HFO-1243yf) is a fluorinated olefin of significant interest in materials science and as a chemical intermediate. A profound understanding of its three-dimensional structure is paramount for predicting its reactivity, physical properties, and suitability for various applications. This guide provides a comprehensive technical analysis of the molecular geometry and conformational landscape of this compound, synthesizing data from experimental and computational studies. We will explore the stable rotameric forms, the energetic barriers to their interconversion, and the precise structural parameters that define this molecule. This document is intended for researchers, chemists, and drug development professionals who require a detailed molecular-level understanding of fluorinated alkenes.
Introduction: The Structural Nuances of a Fluorinated Propene
Fluorine substitution dramatically influences the conformational preferences and electronic properties of organic molecules.[1] In this compound, the presence of three fluorine atoms on a propene backbone introduces significant steric and electronic effects that dictate its three-dimensional structure. Unlike its more symmetric isomer 3,3,3-trifluoropropene, the asymmetric substitution in this compound results in a more complex conformational profile.
The molecule's structure is primarily defined by the torsion or dihedral angle around the C2-C3 single bond. Rotation around this bond gives rise to different spatial arrangements of the atoms, known as conformers or rotamers. Understanding which conformers are energetically favorable and the barriers separating them is crucial for explaining the molecule's behavior in chemical reactions and its spectroscopic signature. High-resolution microwave spectroscopy, coupled with high-level quantum chemical calculations, provides the necessary tools to elucidate this complex structural landscape.
Molecular Geometry and Structural Parameters
Table 1: Experimentally Determined Structural Parameters for 3,3,3-Trifluoropropene (for comparison)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| r(C=C) | 1.318 ± 0.008 | ∠(C-C=C) | 125.8 ± 1.1 |
| r(C-C) | 1.495 ± 0.006 | ∠(C-C-F) | 112.0 ± 0.2 |
| r(C-F) | 1.347 ± 0.003 | ||
| r(C-H) | 1.100 ± 0.018 |
Data sourced from a gas electron diffraction study.[2]
High-level ab initio calculations are therefore essential to model the geometry of this compound accurately. Such calculations predict a molecular structure influenced by the electronic effects of the fluorine substituents, including hyperconjugation and electrostatic interactions.
Conformational Analysis: Unveiling the Rotameric Landscape
The most critical structural feature of this compound is its conformational isomerism arising from rotation around the C2-C3 bond. Analysis of its microwave spectrum reveals a fascinating conformational landscape. The molecule exists predominantly in two distinct forms: a pair of equivalent, chiral, low-energy rotamers and a single, achiral, higher-energy rotamer.
The key dihedral angle is F-C2-C3-H. The stable conformers are:
-
Gauche Conformers (Enantiomeric Pair): These are the global energy minima. In these forms, the C3-H bond is staggered relative to the C=C double bond. This conformation is chiral, and the two forms are non-superimposable mirror images of each other.
-
Syn or Eclipsed Conformer: This is a higher-energy, achiral conformer. It possesses a plane of symmetry where the C3-H bond is eclipsed with the C=C double bond.
The existence of these distinct conformers has been confirmed through the analysis of the microwave spectra of heterodimers formed between this compound and acetylene. This study demonstrated that the acetylene molecule adopts a different bonding motif with each type of conformer, providing definitive evidence of their presence in the gas phase.
Caption: Potential energy diagram for C2-C3 bond rotation in this compound.
Methodologies for Structural Elucidation
The determination of such detailed structural information relies on a synergistic combination of experimental spectroscopy and theoretical computations.
Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
This high-resolution spectroscopic technique is ideal for studying the rotational transitions of molecules in the gas phase, providing unambiguous identification of different conformers.
Step-by-Step Methodology:
-
Sample Preparation: A dilute mixture (typically <1%) of this compound is prepared in a carrier gas, such as neon or argon.
-
Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to rotational temperatures of only a few Kelvin, simplifying the spectrum by populating only the lowest energy levels.
-
Microwave Excitation: A short, high-power "chirped" microwave pulse, sweeping a broad frequency range (e.g., 2-8 GHz), is broadcast into the chamber, exciting the rotational transitions of the molecules.
-
Free Induction Decay (FID): After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID), which contains the frequency and intensity information of all excited transitions.
-
Detection and Analysis: The FID is detected and recorded. A Fourier transform is applied to the time-domain signal to convert it into a frequency-domain spectrum. The precise transition frequencies are then fitted to a rotational Hamiltonian to extract highly accurate rotational constants for each observed conformer.
Caption: Experimental workflow for CP-FTMW spectroscopy.
Computational Protocol: Ab Initio Quantum Chemical Calculations
Computational chemistry is indispensable for predicting structures, relative energies, and spectroscopic constants, thereby guiding and confirming experimental findings.
Step-by-Step Methodology:
-
Initial Structure Generation: Generate initial 3D coordinates for the possible conformers (e.g., syn and gauche) of this compound.
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan by systematically rotating the F-C2-C3-H dihedral angle (e.g., in 10° increments) to identify all energy minima (conformers) and transition states.
-
Geometry Optimization: Perform full geometry optimizations for the structures corresponding to the energy minima and transition states. A high level of theory, such as second-order Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.
-
Frequency Calculation: Perform harmonic frequency calculations at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while a single imaginary frequency indicates a first-order saddle point (transition state). These calculations also provide zero-point vibrational energies (ZPVE) for energy corrections.
-
Property Calculation: From the optimized geometries, calculate key properties, including rotational constants, dipole moments, and relative energies (ΔE and ZPVE-corrected ΔE₀) to compare directly with experimental data.
Caption: Computational workflow for structural analysis.
Conclusion
The molecular architecture of this compound is characterized by a rich conformational landscape dominated by a pair of chiral, low-energy gauche rotamers and a higher-energy, achiral syn rotamer. This structural preference is a direct consequence of the interplay between steric hindrance and electronic effects, such as hyperconjugation and dipole-dipole interactions, introduced by the fluorine atoms. The definitive characterization of these conformers is made possible through the powerful combination of high-resolution microwave spectroscopy and sophisticated quantum chemical calculations. This detailed structural knowledge is foundational for developing accurate models of the molecule's reactivity, physical properties, and its potential applications in polymer and materials chemistry.
References
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Alonso, J. L., Lesarri, A., López, J. C., Blanco, S., Kleiner, I., & Demaison, J. (2010). Rotational spectrum, internal rotation barrier and structure of 3,3,3-trifluoropropene. Molecular Physics, 91(4), 657-664. [Link]
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Tokue, I., Fukuyama, T., & Kuchitsu, K. (1973). Molecular structures of propene and 3,3,3-trifluoropropene determined by gas electron diffraction. Journal of Molecular Structure, 17(2), 207–223. [Link]
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Environmental fate and degradation of 2,3,3-Trifluoroprop-1-ene
An In-depth Technical Guide on the Environmental Fate and Degradation of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf)
Executive Summary
This compound (HFO-1243zf) is a hydrofluoroolefin proposed as a refrigerant and foam-blowing agent with a low Global Warming Potential (GWP), serving as a replacement for hydrofluorocarbons (HFCs). This guide provides a comprehensive analysis of its environmental fate, drawing on current scientific understanding. The dominant environmental sink for HFO-1243zf is atmospheric degradation initiated by hydroxyl (OH) radicals, leading to a short atmospheric lifetime of approximately 6 to 9 days.[1] This rapid degradation prevents significant contribution to direct global warming. However, the atmospheric chemistry of HFO-1243zf results in the formation of trifluoroacetaldehyde (CF3CHO), which subsequently oxidizes to form trifluoroacetic acid (TFA). TFA is a highly persistent and water-soluble substance, leading to concerns about its accumulation in aquatic environments.[2][3][4] Due to its high volatility, HFO-1243zf is not expected to persist in soil or water, with abiotic degradation processes like hydrolysis being negligible.[5] This document details the degradation pathways, summarizes key environmental metrics, outlines experimental methodologies for assessment, and discusses the broader environmental implications of its use.
Introduction: The Context of HFO-1243zf
The global effort to phase out potent greenhouse gases, such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), under the Montreal Protocol and its subsequent amendments has driven the development of alternative compounds with lower environmental impact.[6] Hydrofluoroolefins (HFOs) have emerged as a leading class of replacements due to the presence of a carbon-carbon double bond, which makes them highly reactive in the troposphere and thus gives them very short atmospheric lifetimes and low direct GWPs.[7]
This compound, with the chemical formula CF3CH=CH2, is one such HFO, also known as HFO-1243zf.[8] It is being considered as a potential replacement for HFC-134a in applications like air conditioning units.[1][9][10] While its low direct GWP is a significant advantage, a thorough understanding of its complete environmental lifecycle, including the fate of its degradation products, is essential for a complete risk assessment. This guide synthesizes the current knowledge on the atmospheric, aquatic, and terrestrial fate of HFO-1243zf for researchers and professionals in the field.
Physicochemical Properties
The environmental distribution and behavior of a chemical are governed by its fundamental physicochemical properties. For HFO-1243zf, these properties indicate a high tendency to partition into the atmosphere upon release.
| Property | Value | Source |
| Chemical Formula | C3H3F3 | [5][8] |
| Molecular Weight | 96.05 g/mol | [8] |
| IUPAC Name | 3,3,3-trifluoroprop-1-ene | [5] |
| Atmospheric Lifetime | ~6-9 days | [1] |
| Henry's Law Constant | 0.76 atm·m³/mol (estimated) | [5] |
| Log Koc | ~1.99 (estimated) | [5] |
| Log BCF | ~1.36 (estimated) | [5] |
The high Henry's Law constant indicates that HFO-1243zf will rapidly volatilize from water and moist soil surfaces into the atmosphere.[5] The low estimated soil organic carbon-water partitioning coefficient (Koc) suggests high mobility in soil, and the low bioconcentration factor (BCF) indicates that bioaccumulation in aquatic organisms is not a significant concern.[5]
Atmospheric Fate and Degradation
The atmosphere is the primary environmental compartment for HFO-1243zf and the site of its principal degradation processes.
Primary Degradation Pathway: Reaction with Hydroxyl Radicals (OH)
The presence of a C=C double bond makes HFO-1243zf susceptible to attack by atmospheric oxidants. The main diurnal removal pathway is the reaction with hydroxyl (OH) radicals, which accounts for the majority of its overall loss.[1] The reaction proceeds via the electrophilic addition of the OH radical to the double bond, initiating a cascade of oxidation reactions.
The rate coefficient for the reaction of OH radicals with HFO-1243zf has been determined experimentally, allowing for the calculation of its atmospheric lifetime.[1] Globally, the lifetime due to the OH reaction (τOH) is estimated to be 8.7 days, contributing to an overall atmospheric lifetime of approximately 6 days when other minor removal pathways are considered.[1] This short lifetime is the basis for its very low GWP.
The generalized mechanism for this degradation is as follows:
-
OH Radical Addition: The OH radical adds to the carbon-carbon double bond, forming a fluoro-hydroxyalkyl radical.
-
Reaction with Oxygen: The resulting radical rapidly reacts with atmospheric oxygen (O2) to form a peroxy radical (RO2).[11]
-
Further Reactions: The peroxy radical can then react with nitric oxide (NO), hydroperoxy radicals (HO2), or other peroxy radicals, leading to the formation of various intermediate products, most notably trifluoroacetaldehyde (CF3CHO).[7][12]
Environmental Impact Summary and Knowledge Gaps
The environmental profile of HFO-1243zf is characterized by a trade-off. Its primary advantage is its very short atmospheric lifetime, which results in a negligible direct global warming potential, achieving the main goal of replacing high-GWP HFCs. [1] The most significant environmental concern is the formation of trifluoroacetic acid (TFA) as a terminal degradation product. [2][3][6]The persistence and mobility of TFA in aquatic systems mean that widespread use of HFO-1243zf and other TFA-forming HFOs will lead to an irreversible increase in the environmental background concentrations of this substance. [2][4]While studies have so far concluded that these future concentrations are unlikely to pose a risk to aquatic organisms, the issue of persistent chemicals accumulating in the environment warrants continued monitoring and research. [6] Key Knowledge Gaps:
-
Quantitative TFA Yield: Precise, experimentally determined molar yields of TFA from the atmospheric oxidation of HFO-1243zf under various atmospheric conditions are needed for more accurate environmental modeling.
-
Long-Term Ecotoxicity of TFA: While acute toxicity is low, further research into the long-term, chronic effects of increased TFA concentrations on sensitive ecosystems and organisms is required.
-
Minor Degradation Pathways: A more detailed quantification of minor reaction pathways, such as ozonolysis, and their potential to form other byproducts like HFC-23 would provide a more complete picture of the atmospheric chemistry of HFO-1243zf.
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Methodological & Application
Application Notes and Protocols for the Copolymerization of 2,3,3-Trifluoroprop-1-ene
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Incorporation of 2,3,3-Trifluoroprop-1-ene into Advanced Polymeric Materials
The relentless pursuit of novel materials with tailored properties has led researchers to the versatile world of fluoropolymers. The unique attributes conferred by the fluorine atom—such as exceptional thermal and chemical stability, low surface energy, and distinct electronic properties—make these polymers indispensable in a myriad of high-performance applications, from advanced coatings to sophisticated biomedical devices.[1][2][3] This guide focuses on a promising yet relatively unexplored monomer: This compound (CF₂=C(F)CH₃) . Its trifluoromethyl group and vinyl functionality present a compelling opportunity for the synthesis of a new generation of copolymers with finely tuned characteristics.
This document serves as a comprehensive technical guide for researchers venturing into the copolymerization of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the underlying principles that govern the selection of polymerization techniques, comonomers, and reaction conditions. Our objective is to equip you with the foundational knowledge and practical protocols necessary to confidently design and execute experiments, and to thoroughly characterize the resulting copolymers. We will explore various polymerization methodologies, including free-radical and controlled radical polymerization techniques, and provide detailed protocols that can be adapted to your specific research goals. Furthermore, we will discuss the critical aspects of copolymer characterization and highlight potential applications, particularly within the biomedical and drug development sectors where the unique properties of fluorinated materials are highly sought after.[4][5]
Physicochemical Properties and Safety Considerations for this compound
A thorough understanding of the monomer's properties is paramount for successful and safe experimentation.
1.1. Key Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₃F₃ | PubChem CID: 19050220 |
| Molecular Weight | 96.05 g/mol | PubChem CID: 19050220 |
| Appearance | Colorless gas | Inferred from similar fluoroalkenes |
| Boiling Point | Not readily available; expected to be low | Inferred from similar fluoroalkenes |
1.2. Safety and Handling
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, is mandatory. All polymerization reactions involving this gaseous monomer must be conducted in a high-pressure reactor, such as a Hastelloy autoclave, equipped with proper pressure and temperature controls.[7] It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Methodologies for the Copolymerization of this compound
The choice of polymerization technique is dictated by the desired copolymer architecture, molecular weight control, and the nature of the comonomer.
2.1. Free-Radical Copolymerization
Free-radical polymerization is a robust and widely used method for the synthesis of a broad range of copolymers.[8] This technique is particularly suitable for the copolymerization of fluorinated alkenes with a variety of vinyl monomers.
Causality behind Experimental Choices:
-
Initiator: Azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide) are commonly used to generate free radicals upon thermal decomposition. The choice of initiator depends on the desired reaction temperature and the solvent used.
-
Solvent: The solvent must be able to dissolve the monomers and the resulting copolymer. For fluorinated systems, solvents like dimethyl carbonate (DMC) or supercritical carbon dioxide can be effective.[7][9]
-
Temperature and Pressure: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition. Due to the gaseous nature of this compound, the reaction must be carried out under pressure in a sealed reactor to maintain a sufficient concentration of the monomer in the reaction medium.
2.2. Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
For applications requiring well-defined polymer architectures, such as block copolymers with narrow molecular weight distributions, controlled radical polymerization techniques are indispensable. RAFT polymerization is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[10][11]
Causality behind Experimental Choices:
-
RAFT Agent: The choice of the RAFT agent (a thiocarbonylthio compound) is critical for controlling the polymerization. The reactivity of the RAFT agent should be matched with the monomers being used. For the copolymerization of fluorinated monomers with vinyl acetate, xanthates have been shown to be effective.[12][13]
-
Initiator: A conventional free-radical initiator is used in a lower concentration relative to the RAFT agent.
-
Sequential Monomer Addition: Block copolymers can be synthesized by the sequential addition of different monomers to the reaction mixture.
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific comonomer and desired copolymer characteristics.
3.1. Protocol 1: Free-Radical Solution Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Methacrylate)
This protocol is adapted from established procedures for the free-radical copolymerization of fluorinated alkenes.[14][15]
Workflow Diagram:
Caption: Workflow for free-radical solution copolymerization.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure Hastelloy autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Add the desired amount of the liquid comonomer (e.g., methyl methacrylate) and the solvent (e.g., dimethyl carbonate) to the reactor.
-
Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the total moles of monomers).
-
Seal the reactor and perform several vacuum/inert gas cycles to remove any residual oxygen.
-
-
Monomer Addition: Cool the reactor in a liquid nitrogen bath and condense the desired amount of this compound gas into the reactor. The amount can be determined by weight difference.
-
Polymerization:
-
Bring the reactor to the desired reaction temperature (e.g., 60-80 °C for AIBN) while stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically run for a predetermined time (e.g., 6-24 hours).
-
-
Isolation of the Copolymer:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted gaseous monomer.
-
Open the reactor and pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the copolymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the copolymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
3.2. Protocol 2: RAFT-Mediated Copolymerization for Block Copolymers
This protocol for synthesizing a block copolymer of this compound and vinyl acetate is based on the successful RAFT polymerization of a similar fluorinated monomer.[12][13]
Workflow Diagram:
Caption: Workflow for RAFT-mediated block copolymerization.
Step-by-Step Methodology:
-
Synthesis of the First Block (Macro-RAFT Agent):
-
Follow a similar procedure to Protocol 1 for charging a reactor with the first monomer (e.g., vinyl acetate), a suitable RAFT agent (e.g., a xanthate), an initiator, and a solvent.
-
Conduct the polymerization at the appropriate temperature for a time sufficient to achieve high monomer conversion.
-
Isolate and purify a small sample of the macro-RAFT agent for characterization (GPC and NMR) to confirm the molecular weight and functionality.
-
-
Synthesis of the Block Copolymer (Chain Extension):
-
To the reactor containing the macro-RAFT agent, add the second monomer (this compound) under pressure.
-
Continue the polymerization under the same or modified conditions (temperature, time) to grow the second block.
-
-
Isolation and Purification:
-
Isolate the final block copolymer using the precipitation and drying method described in Protocol 1.
-
Characterization of Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its properties.
4.1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to determine the incorporation of the non-fluorinated comonomer and to calculate the copolymer composition.[16]
-
¹⁹F NMR is crucial for confirming the incorporation of this compound and for studying the microstructure of the copolymer.[7]
-
¹³C NMR can provide further details on the copolymer's microstructure.
-
4.2. Molecular Weight and Polydispersity
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.
4.3. Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer. These properties are critical for understanding the material's behavior at different temperatures.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymer by measuring its weight loss as a function of temperature.
Data Presentation:
Table 1: Example Characterization Data for a Poly(this compound-co-methyl methacrylate) Copolymer
| Feed Ratio (Monomer 1:Monomer 2) | Copolymer Composition¹ (Monomer 1:Monomer 2) | Mn ( g/mol )² | PDI² | Tg (°C)³ | Td₅ (°C)⁴ |
| 50:50 | 45:55 | 25,000 | 1.8 | 95 | 350 |
| 70:30 | 68:32 | 22,000 | 1.9 | 105 | 360 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC. ⁴ 5% weight loss temperature determined by TGA.
Potential Applications in Research and Drug Development
Copolymers incorporating this compound are expected to exhibit a unique combination of properties, making them attractive for a range of applications.
-
Biomedical Devices and Coatings: The inherent hydrophobicity, chemical resistance, and biocompatibility of fluoropolymers make them ideal for medical device coatings, such as for catheters and implants, to reduce biofouling and improve lubricity.[2][4][5]
-
Drug Delivery Systems: Amphiphilic block copolymers containing a fluorinated block can self-assemble into micelles or vesicles, which can serve as nanocarriers for the targeted delivery of hydrophobic drugs.[4] The fluorinated core can provide a stable environment for the drug, while a hydrophilic outer shell can ensure biocompatibility and circulation in the bloodstream.
-
Specialty Membranes and Separators: The unique permeability and chemical resistance of fluoropolymers are advantageous for the fabrication of membranes for gas separation, filtration, and as separators in batteries and fuel cells.
Conclusion and Future Outlook
The copolymerization of this compound offers a promising avenue for the development of novel fluorinated materials with a wide range of tunable properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area. Further research into the reactivity ratios of this compound with various comonomers will be crucial for the precise design of copolymers with desired microstructures and properties. The exploration of these novel copolymers is anticipated to lead to significant advancements in materials science, with particularly impactful applications in the biomedical and pharmaceutical fields.
References
-
Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (URL: [Link])
-
Using Fluoropolymers In Biomedical Applications. (URL: [Link])
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (URL: [Link])
-
Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. (URL: [Link])
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (URL: [Link])
-
First Amphiphilic Poly(vinylidene fluoride-co-3,3,3-trifluoropropene)-b-oligo(vinyl alcohol) Block Copolymers as Potential Nonpersistent Fluorosurfactants from Radical Polymerization Controlled by Xanthate. (URL: [Link])
-
Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. (URL: [Link])
- 3, 3, 3-trifluropropene polymers and prepar
-
Chapter 1: Introduction. (URL: [Link])
- Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof. (URL: )
-
Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. (URL: [Link])
-
Functional Biomaterials Synthesized by Double-Head Polymerization Agents. (URL: [Link])
-
Fluorinated poly(meth)acrylate - CORE. (URL: [Link])
-
Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer. (URL: [Link])
-
Synthesis of Fluorocarbon-Vinyl Acetate Copolymers in Supercritical Carbon Dioxide: Insight into Bulk Properties. (URL: [Link])
-
Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (URL: [Link])
-
b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization. (URL: [Link])
-
Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (URL: [Link])
-
RAFT Polymerization Overview. (URL: [Link])
-
Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate) by Dispersion Polymerization under CO2. (URL: [Link])
-
Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (URL: [Link])
-
Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (URL: [Link])
-
RAFT Polymerization - Reaction Setup. (URL: [Link])
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (URL: [Link])
-
Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. (URL: [Link])
-
Acrylic monomers based emulsion copolymer for coating application. (URL: [Link])
-
Suspension Polymerization of Styrene with Pickering Emulsifiers. (URL: [Link])
-
Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. (URL: [Link])
-
Preparation of Emulsifier-Free Styrene–Acrylic Emulsion via Reverse Iodine Transfer Polymerization. (URL: [Link])
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Application Notes & Protocols: 2,3,3-Trifluoroprop-1-ene as a Versatile Fluorinated Building Block
Abstract
This guide provides a detailed technical overview of 2,3,3-trifluoroprop-1-ene (also known as HFO-1243yf), a hydrofluoroolefin with significant potential as a building block in modern organic synthesis. Due to its unique electronic and structural features—namely the vinylic fluorine and the difluoromethyl group—this molecule offers compelling opportunities for creating complex fluorinated molecules for pharmaceutical, agrochemical, and materials science applications. While specific, peer-reviewed applications of this compound are nascent, its reactivity can be expertly predicted based on the well-established chemistry of related fluoroalkenes. This document outlines the predicted reactivity profile of this compound and provides generalized, field-proven protocols for its use in key synthetic transformations, including cycloaddition reactions, nucleophilic additions, and radical polymerizations.
Introduction: The Untapped Potential of this compound
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CH₂=CF-CHF₂) is an intriguing, though currently underutilized, fluorinated building block.
Its structure is distinguished by two key motifs:
-
A gem-difluoroallyl scaffold: This provides a reactive handle for a variety of transformations.
-
An electron-deficient double bond: The fluorine atom at the C2 position polarizes the π-system, rendering the alkene susceptible to nucleophilic attack and making it an excellent partner in various cycloaddition reactions.
While isomers and derivatives like 3,3,3-trifluoropropene (CF₃CH=CH₂) and 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) have been more extensively studied[2][3], the unique arrangement of fluorine in this compound suggests a distinct reactivity profile. This guide serves as a forward-looking manual for researchers, providing a theoretical framework and actionable, generalized protocols to unlock the synthetic utility of this promising molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₃H₃F₃ | [4] |
| Molecular Weight | 96.05 g/mol | [4] |
| SMILES | C=C(F)C(F)F | [4] |
| Structure | PubChem |
Core Synthetic Applications: Predicted Reactivity & Generalized Protocols
The electronic nature of the C=C bond in this compound dictates its reactivity. The vinylic fluorine at C2 strongly polarizes the bond, making C2 electrophilic and C1 nucleophilic. This makes the molecule an ideal substrate for cycloadditions and nucleophilic additions.
[3+2] Dipolar Cycloaddition Reactions
Expertise & Causality: The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This class of reactions is one of the most powerful methods for constructing five-membered heterocyclic rings, which are prevalent in biologically active compounds. The reaction proceeds via a concerted mechanism where a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) reacts across the double bond. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. For this compound, the nucleophilic end of the dipole is expected to attack the more electrophilic C2 position.
Generalized Protocol: Synthesis of a 4-Fluoro-4-(difluoromethyl)isoxazoline
This protocol describes a general procedure for the reaction of this compound with a nitrile oxide generated in situ from an aldoxime.
Workflow Diagram
Caption: Workflow for [3+2] cycloaddition.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Substituted Aldoxime (e.g., benzaldoxime, 1.1 equiv)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.2 equiv)
-
Triethylamine or other non-nucleophilic base (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar)
-
Standard glassware for workup and column chromatography equipment
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aldoxime (1.1 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Dipole Generation: Add NCS (1.2 equiv) portion-wise to the stirred solution. After 15 minutes, add triethylamine (1.5 equiv) dropwise. The formation of the hydroximoyl chloride intermediate is typically rapid. The subsequent elimination to the nitrile oxide is the key step.
-
Addition of Alkene: Add this compound (1.0 equiv) to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target isoxazoline.
Trustworthiness Note: This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted isoxazolines. The choice of a non-nucleophilic base is critical to prevent side reactions with the oxidant or the intermediate. The regiochemistry should be confirmed by 2D NMR techniques (HMBC, NOESY).
Nucleophilic Vinylic Substitution (Predicted)
Expertise & Causality: While this compound lacks a traditional leaving group like a halogen at the vinylic position, the vinylic fluorine itself can potentially be displaced under forcing conditions or with specific nucleophiles, a process known as Nucleophilic Vinylic Substitution (SₙV). The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile first attacks the electrophilic C2, forming a carbanionic intermediate which then eliminates a fluoride ion. This pathway is facilitated by the electron-withdrawing nature of the adjacent fluorine atoms.
Generalized Protocol: Reaction with a Soft Nucleophile (e.g., Thiolate)
This theoretical protocol outlines a starting point for exploring the SₙV reaction.
Reaction Mechanism Diagram
Caption: Predicted SₙV addition-elimination pathway.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Thiophenol or other thiol (1.2 equiv)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Schlenk flask or similar, under an inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Nucleophile Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DMF and the thiol (1.2 equiv). Cool to 0 °C and add NaH (1.2 equiv) portion-wise. Stir until hydrogen evolution ceases, indicating complete formation of the thiolate.
-
Addition of Alkene: Add this compound (1.0 equiv) to the solution via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. The higher temperature is likely necessary to overcome the energy barrier for displacing the fluoride ion. Monitor the reaction by GC-MS or ¹⁹F NMR, looking for the disappearance of the starting material signal and the appearance of a new signal for the product.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography or distillation.
Trustworthiness Note: This protocol is based on principles of SₙV reactions on highly fluorinated alkenes. The use of a polar aprotic solvent is crucial as it solvates the cation of the base without protonating the nucleophile, thus enhancing its reactivity. Success is highly dependent on the nucleophile's nature and the reaction conditions.
Radical Polymerization
Expertise & Causality: Like other olefins, this compound can undergo radical polymerization to form fluoropolymers. These materials are highly valued for their thermal stability, chemical resistance, and low surface energy. The polymerization is initiated by a radical species that adds across the double bond, generating a new radical that propagates by adding to subsequent monomer units. Several patents list this compound as a potential monomer for creating novel polymers, although specific examples of its homopolymer are scarce.
Generalized Protocol: Free-Radical Solution Polymerization
This protocol provides a general method for attempting the homopolymerization of this compound.
Workflow Diagram
Sources
The Prospect of 2,3,3-Trifluoroprop-1-ene as a Precursor in Agrochemical Synthesis: A Guide for Advanced Research
This technical guide delves into the application of fluorinated building blocks in the synthesis of modern agrochemicals, with a specific focus on the potential utility of 2,3,3-trifluoroprop-1-ene. While direct, widespread applications of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural motifs suggest significant potential. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the importance of trifluoromethyl moieties, the known reactivity of related fluoropropenes, and detailed protocols for analogous, industrially relevant compounds. By understanding the established chemistry of similar building blocks, we can extrapolate potential synthetic routes and applications for this compound.
The Strategic Importance of the Trifluoromethyl Group in Agrochemicals
The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, into organic molecules has been a transformative strategy in the development of high-performance agrochemicals.[] The unique physicochemical properties of the CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity, bioavailability, and stability of a pesticide.[][2] These attributes often lead to products with improved efficacy, greater selectivity, and a more favorable environmental profile.[] A significant portion of modern pesticides, including herbicides, insecticides, and fungicides, incorporate the trifluoromethyl moiety to achieve their desired mode of action and field performance.[2][3]
Properties and Potential Reactivity of this compound
This compound (CAS 158664-13-2) is a fluorinated alkene with the molecular formula C3H3F3.[4] Its chemical structure, featuring a terminal double bond and a gem-difluoro group adjacent to a vinyl fluorine, suggests a rich and versatile reactivity profile for synthetic applications.
Key Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C3H3F3 | [4] |
| Molecular Weight | 96.05 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 158664-13-2 | [5][6] |
Based on fundamental principles of organic chemistry, the reactivity of this compound is expected to be governed by its carbon-carbon double bond and the electron-withdrawing effects of the fluorine atoms. Potential transformations of interest for agrochemical synthesis include:
-
Nucleophilic Addition: The double bond is activated towards nucleophilic attack due to the polarization induced by the fluorine atoms. This could allow for the introduction of a variety of functional groups.
-
Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct complex heterocyclic scaffolds common in agrochemicals.
-
Radical Reactions: The double bond can serve as a radical acceptor, enabling the formation of carbon-carbon bonds and the introduction of the trifluoromethyl-containing propyl backbone into more complex molecules.
The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a novel agrochemical scaffold.
Caption: Hypothetical pathways for agrochemical synthesis using this compound.
A Case Study: Application of the Analogous 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf)
To provide a concrete example of how trifluoropropenes are utilized in synthesis, we turn to the well-documented building block, 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). This compound is a versatile precursor for introducing the trifluoromethyl group into a wide range of molecules, including those with potential pesticidal activity.
Synthesis of β-Substituted-trifluoromethyl-ethenes
A key application of HCFO-1233xf is in the synthesis of β-substituted-trifluoromethyl-ethenes through base-promoted reactions with various nucleophiles. This reaction provides a rapid and efficient route to valuable intermediates.
Reaction Scheme:
Where Nu-H can be an alcohol, amine, or thiol.
This transformation is significant as the resulting trifluoromethyl-ethenes are themselves versatile intermediates for further synthetic manipulations, such as cycloaddition reactions to form novel heterocyclic systems.
Detailed Protocol: Synthesis of a Trifluoromethyl-containing Pyrazole Derivative (Hypothetical)
The following protocol outlines a plausible, though hypothetical, multi-step synthesis of a pyrazole-containing molecule, a common scaffold in fungicides and insecticides, using an intermediate derived from a trifluoropropene. This protocol is based on established chemical principles.
Step 1: Synthesis of a Trifluoromethyl-β-diketone Intermediate
-
Reaction Setup: To a solution of a suitable ketone (1.0 eq.) in a dry, aprotic solvent such as THF, add a strong base like sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: After stirring for 30 minutes, add ethyl trifluoroacetate (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the trifluoromethyl-β-diketone.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Reaction Mixture: Dissolve the purified trifluoromethyl-β-diketone (1.0 eq.) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified trifluoromethyl-containing pyrazole.
The following diagram illustrates the workflow for this hypothetical synthesis.
Caption: Workflow for the synthesis of a hypothetical trifluoromethyl-pyrazole agrochemical candidate.
Conclusion and Future Outlook
While this compound has not yet emerged as a widely cited building block in the synthesis of commercial agrochemicals, its chemical structure holds considerable promise. The continued drive for novel and more effective crop protection agents necessitates the exploration of new fluorinated synthons. The reactivity profile of this compound suggests its potential as a valuable tool for introducing the trifluoromethylpropyl moiety into complex molecules.
Researchers are encouraged to investigate the reactivity of this compound with a diverse range of nucleophiles and in various cycloaddition and radical-mediated reactions. The development of efficient and scalable synthetic protocols for this reagent and its derivatives could pave the way for a new generation of fluorinated agrochemicals. The well-established synthetic utility of its chlorinated analog, HCFO-1233xf, provides a strong foundation and a predictive framework for these future investigations. As the demand for innovative and sustainable agricultural solutions grows, the exploration of underutilized fluorinated building blocks like this compound will be a critical endeavor for the agrochemical industry.
References
-
Hangzhou Fluoropharma Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. Retrieved from [Link]
- Google Patents. (n.d.). US4220608A - Preparation of 3,3,3-trifluoropropene-1.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene.
- Google Patents. (n.d.). WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene.
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
Sources
- 2. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H3F3 | CID 19050220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 158664-13-2 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]
- 6. 158664-13-2 Cas No. | 2,3,3-Trifluoropropene | Apollo [store.apolloscientific.co.uk]
Application Note: 2,3,3-Trifluoroprop-1-ene (TFP) as a Versatile Precursor for Fluorinated Pharmaceutical Compounds
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. 2,3,3-Trifluoroprop-1-ene (TFP), also known as HFO-1243zf, has emerged as a highly valuable and versatile C3 building block for the synthesis of complex fluorinated molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of TFP. It details the causality behind its reactivity and provides field-proven protocols for its application in constructing key pharmaceutical intermediates, with a focus on the synthesis of trifluoromethyl-containing heterocycles and chiral building blocks.
Introduction: The Strategic Value of TFP in Medicinal Chemistry
The trifluoromethyl (CF3) group is a privileged motif in pharmaceutical science, present in numerous blockbuster drugs.[1] Its inclusion can dramatically alter a molecule's electronic properties and resistance to metabolic degradation.[2] Traditionally, the introduction of a CF3 group has relied on expensive or hazardous reagents. This compound (TFP) offers a compelling alternative as a gaseous, non-ozone-depleting hydrofluoroolefin that serves as an efficient and versatile precursor for introducing the –CH2-CF3 synthon and related structures.
The reactivity of TFP is dominated by the electron-withdrawing nature of the three fluorine atoms, which polarizes the double bond and makes the terminal carbon (C1) susceptible to nucleophilic attack and the internal carbon (C2) electrophilic. This distinct electronic character allows for a range of selective transformations, making it a powerful tool in the drug discovery pipeline.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of TFP is critical for its safe handling and effective use in synthesis. As a low-boiling-point gas, it is typically handled in compressed gas cylinders or as a condensed liquid at low temperatures.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 19050220[3] |
| CAS Number | 158664-13-2 | PubChem CID 19050220[3] |
| Molecular Formula | C₃H₃F₃ | PubChem CID 19050220[3] |
| Molecular Weight | 96.05 g/mol | PubChem CID 19050220[3] |
| Boiling Point | -2.5 °C (predicted) | |
| Appearance | Gas |
The key to TFP's utility lies in its predictable reactivity:
-
Nucleophilic Addition: The polarized double bond readily undergoes Michael-type additions with a wide range of nucleophiles (N-, O-, S-, and C-based). This is the most common and powerful application for building complex scaffolds.
-
Cycloaddition Reactions: TFP can participate as a 2π-electron component in [3+2] cycloadditions, providing access to five-membered heterocyclic rings containing a trifluoromethylated stereocenter.[4][5]
-
Radical Reactions: The alkene moiety can also engage in radical addition processes, further expanding its synthetic utility.
Core Synthetic Applications & Protocols
Synthesis of Trifluoromethyl-Containing Pyrrolidines via [3+2] Cycloaddition
Scientific Rationale: Pyrrolidines are a common scaffold in many biologically active compounds. The ability to generate trifluoromethyl-substituted pyrrolidines with stereochemical control is highly valuable. This protocol utilizes a [3+2] cycloaddition reaction between TFP and an azomethine ylide. The reaction proceeds by treating an N-substituted glycine ester with a base to generate the 1,3-dipole in situ, which is then trapped by TFP. The electron-deficient nature of the TFP double bond makes it an excellent dipolarophile for this transformation.
Workflow Diagram:
Caption: Workflow for the synthesis of trifluoromethyl-pyrrolidines.
Detailed Protocol 1: Synthesis of Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-2-carboxylate
This protocol is adapted from methodologies described in the literature for [3+2] cycloadditions with fluorinated alkenes.[4]
Materials:
-
N-benzylglycine methyl ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
This compound (TFP) gas cylinder
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry ice/acetone condenser
-
Gas inlet tube
-
Low-temperature bath (dry ice/acetone, -78 °C)
-
Standard glassware for extraction and purification
Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Fit the central neck with a dry ice/acetone condenser.
-
Reagent Charging: Charge the flask with N-benzylglycine methyl ester (1.0 eq) and anhydrous toluene (100 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
TFP Condensation: Connect the TFP gas cylinder to the flask via a gas inlet tube submerged below the solvent surface. Slowly bubble TFP gas into the stirred solution. TFP will condense into the reaction mixture. Add TFP until approximately 1.5 equivalents (by mass) have been collected. This step requires careful monitoring and a pre-weighed flask or mass flow controller for accuracy.
-
Initiation of Reaction: Slowly add DBU (1.2 eq) dropwise to the cold, stirred solution over 20 minutes. The addition of the base generates the azomethine ylide in situ.
-
Reaction Monitoring: Maintain the reaction at -78 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in methanol.
-
Quenching: Once the reaction is deemed complete, slowly add saturated aqueous NH₄Cl (50 mL) to quench the reaction. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired trifluoromethylated pyrrolidine product.
Self-Validation: The successful synthesis is confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry, which will show the characteristic signals for the trifluoromethyl group and the pyrrolidine ring structure. The expected yield is typically in the range of 60-80%.
Asymmetric Synthesis of a β-Trifluoromethyl Amine via Nucleophilic Addition
Scientific Rationale: Chiral amines are critical building blocks for a vast number of pharmaceuticals. This protocol demonstrates an asymmetric approach where a chiral auxiliary is used to direct the nucleophilic addition of an amine to TFP, thereby setting a key stereocenter. The reaction leverages a chiral N-sulfinylamine, where the sulfinyl group acts as a powerful stereodirecting group. The resulting adduct can be readily deprotected to reveal the free chiral amine.[6][7]
Reaction Scheme Diagram:
Caption: Asymmetric synthesis of a chiral β-trifluoromethyl amine.
Detailed Protocol 2: Asymmetric Synthesis of (R)-3,4,4-Trifluorobutan-2-amine
This protocol is a representative example based on established methods for asymmetric additions to fluorinated olefins using chiral sulfinamides.
Materials:
-
(R)-2-Methylpropane-2-sulfinamide
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
This compound (TFP)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 4 M solution in 1,4-dioxane or methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Jacketed reaction vessel or three-neck flask with low-temperature bath (-78 °C)
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
Procedure:
-
Reactor Setup: Under an argon atmosphere, add (R)-2-methylpropane-2-sulfinamide (1.0 eq) to a flame-dried flask containing anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to -78 °C. Slowly add LiHMDS solution (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium amide.
-
TFP Addition: In a separate, tared flask, condense TFP (1.5 eq) at -78 °C. Dissolve the condensed TFP in a small amount of cold, anhydrous THF and transfer this solution to the lithium amide solution via a pre-cooled cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 6 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Adduct (Optional): The crude sulfinamide adduct can be purified at this stage by column chromatography if necessary, though often it is carried through directly.
-
Deprotection: Dissolve the crude adduct in methanol. Cool to 0 °C and add the HCl solution (3.0 eq). Stir at room temperature for 1 hour.
-
Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to the residue, which may precipitate the amine hydrochloride salt. Filter the solid or, if it remains in solution, perform a basic work-up by adding aqueous NaOH until pH > 11 and extracting the free amine into ether.
-
Final Purification: The final chiral amine can be purified by distillation or crystallization of its salt.
Trustworthiness: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by NMR analysis using a chiral solvating agent. Diastereomeric ratios of the intermediate adduct are often >95:5, leading to final products with high enantiopurity.
Conclusion and Future Outlook
This compound is a cost-effective and reactive building block that provides a reliable entry into a wide array of trifluoromethyl-containing structures. The protocols detailed herein for cycloaddition and asymmetric nucleophilic addition represent robust and scalable methods for accessing valuable pharmaceutical intermediates. The continued development of novel catalytic systems, particularly for enantioselective transformations, will further expand the synthetic power of TFP and solidify its role as an indispensable tool for drug discovery professionals.
References
-
PubChem Compound Summary for CID 19050220, this compound. National Center for Biotechnology Information. [Link]
-
Barbe, G., et al. (2014). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 111(40), 14348-14353. [Link]
-
Pashkovsky, F. S., et al. (2021). [3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. Chemistry of Heterocyclic Compounds, 57(3), 304-313. [Link]
-
Mlostoń, G., et al. (2017). Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. Chemistry of Heterocyclic Compounds, 53(6-7), 661-667. [Link]
-
Procter, G. (n.d.). Asymmetric Synthesis. University of York. [Link]
-
Wikipedia contributors. (2023, December 2). Nucleophilic addition. Wikipedia. [Link]
-
Jia, Z., et al. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 25(23), 5727. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. york.ac.uk [york.ac.uk]
Protocol for the Safe Handling and Storage of 2,3,3-Trifluoroprop-1-ene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,3-Trifluoroprop-1-ene (HFO-1243yf) is a fluorinated olefin of increasing interest in synthetic chemistry and materials science. As a low-boiling-point, flammable liquefied gas, its safe handling and storage are paramount to ensure personnel safety and experimental integrity. This document provides a comprehensive protocol grounded in established safety principles for researchers and professionals. It covers hazard identification, risk mitigation strategies, detailed step-by-step procedures for handling and storage, and emergency response guidelines. The causality behind each procedural step is explained to foster a deep understanding of the associated risks.
Introduction and Scope
Fluorinated building blocks are critical in modern drug discovery and materials science, often imparting unique properties such as enhanced metabolic stability or altered electronic characteristics.[1] this compound is one such building block. However, its physical state as a gas at standard temperature and pressure presents significant handling challenges compared to solid or liquid reagents.[1] This protocol outlines the necessary precautions and procedures to manage the risks associated with this compound, ensuring it can be used effectively and safely in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks are its flammability, potential for cryogenic burns, and its effects as a skin, eye, and respiratory irritant.[2]
GHS Classification:
-
Physical Hazards:
-
Health Hazards:
Key Risks Explained:
-
Explosion Hazard: As a liquefied gas, containers can rupture and explode if heated.[2] The gas is heavier than air, and may travel along the ground, making distant ignition possible.[3]
-
Cryogenic Burns (Frostbite): The rapid evaporation of the liquefied gas has a boiling point of -22.3 °C and can cause severe frostbite on contact with skin or eyes.[2]
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[2]
-
Hazardous Decomposition: While stable under normal conditions, thermal decomposition, especially in a fire, generates toxic and corrosive fumes, including carbon oxides and hydrogen fluoride (HF).[2]
Data Summary Table
| Property | Value | Source |
| Chemical Formula | C₃H₃F₃ | [4] |
| Molecular Mass | 96.05 g/mol | [2][4] |
| Boiling Point | -22.3 °C | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statements | H220, H280, H315, H319, H335 | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a combination of engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of flammable and irritating vapors.[5] The fume hood should be equipped with an explosion-proof fan and electrical systems.
-
Gas Monitoring: Oxygen detectors should be used in the workspace, as the release of this gas can displace oxygen and lead to asphyxiation.[2]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly sealed safety goggles and a full-face shield are required.[6]
-
Hand Protection: Cold-insulating gloves (e.g., cryo-gloves) must be worn when handling the cylinder or any lines that may contain the liquefied gas.[2] When performing manipulations where contact with the gas is possible, chemical-resistant gloves (e.g., Neoprene) should be used.[6]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[6]
-
Respiratory Protection: For emergency situations or where engineering controls are insufficient, a self-contained breathing apparatus (SCBA) is required.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the complete workflow for safely managing this compound within a laboratory setting.
Caption: Logical workflow from cylinder receipt to disposal.
Detailed Experimental Protocols
Protocol 5.1: Cylinder Setup and Leak Testing
This protocol details the steps for safely preparing a cylinder of this compound for experimental use.
-
Transport Cylinder: Move the cylinder from the storage area to the chemical fume hood using a cylinder cart. Never roll or drag the cylinder.
-
Secure Cylinder: Firmly secure the cylinder in an upright position inside the fume hood using straps or chains. This prevents it from tipping over, which could damage the valve and cause a catastrophic release.
-
Don PPE: At a minimum, wear safety goggles, a face shield, a flame-resistant lab coat, and cold-insulating gloves.
-
Grounding: Attach a grounding strap to the cylinder and connect it to a verified building ground. This is a critical step to prevent the buildup of static electricity, which can serve as an ignition source for the extremely flammable gas.[2]
-
Regulator Connection: Use a regulator and tubing (e.g., stainless steel) rated for corrosive and flammable gases. Ensure the threads on the regulator match the cylinder valve. Do not use adapters.
-
Leak Test: Before introducing the fluoropropene, perform a leak test. Close the outlet valve of the regulator, open the main cylinder valve slightly, and then close it. The high-pressure gauge should remain steady. If it drops, a leak is present at the cylinder-regulator connection. Next, pressurize the entire system downstream of the regulator with a dry, inert gas like nitrogen or argon. Use a leak detection solution (e.g., Snoop) on all connections to check for bubbles.
-
System Purge: Once the system is confirmed to be leak-free, purge the lines with an inert gas to remove air and moisture before introducing the reactive gas.
Protocol 5.2: Safe Storage
Proper storage is essential to prevent accidents and maintain the chemical's integrity.
-
Storage Area: Store cylinders in a designated, dry, cool, and well-ventilated area, preferably in a dedicated gas cabinet with forced ventilation.[2]
-
Sunlight Protection: Protect the cylinder from direct sunlight and any heat sources.[2] Do not expose the container to temperatures exceeding 50 °C (122 °F), as this can dramatically increase the internal pressure and create an explosion risk.[2]
-
Ignition Sources: The storage area must be free of all ignition sources, including open flames, sparks, hot surfaces, and static discharge points.[2] "No Smoking" signs must be prominently displayed.
-
Segregation: Store cylinders of this compound away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[2]
-
Cylinder State: Keep the valve protection cap on the cylinder at all times unless it is secured and in use. Ensure the valve is tightly closed, even when the cylinder is empty, as residual vapors are still flammable.[2]
Emergency Procedures
6.1: First Aid Measures
-
Inhalation: Remove the person to fresh air immediately and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration by trained personnel. Seek immediate medical attention.[2][7]
-
Skin Contact: For frostbite, thaw the affected area with lukewarm water.[2] Do not rub the area. For skin irritation, wash with plenty of soap and water.[2] In either case, seek medical advice.
-
Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Ingestion: Ingestion is an unlikely route of exposure for a liquefied gas.[2]
6.2: Spill and Leak Response
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure maximum ventilation in the area.
-
Eliminate Ignition Sources: Shut off all potential ignition sources.
-
Stop Leak (If Safe): If it can be done without risk, close the cylinder valve to stop the leak.
-
Fire Response: In case of a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely; otherwise, an explosive re-ignition can occur.[3] Use water spray or fog to cool exposed containers and fight the fire remotely due to the risk of explosion.[2] Suitable extinguishing media include dry powder, carbon dioxide, or alcohol-resistant foam.[2]
Waste Disposal
Do not attempt to vent residual gas to the atmosphere. Empty cylinders contain hazardous residual vapors and must be handled with care.[2] Close the valve, replace the outlet cap and valve protection cap, and properly label the cylinder as "empty." Return the cylinder to the supplier for proper disposal or refilling.[6]
References
-
This compound. PubChem, National Institutes of Health.[Link]
-
2-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Airgas.[Link]
-
trans-1-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Central Glass Co., Ltd.[Link]
-
411A (AEROSOL) Safety Data Sheet. MG Chemicals.[Link]
-
E-1-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Airgas.[Link]
-
2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem, National Institutes of Health.[Link]
-
trans-1-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Linde Gas GmbH.[Link]
-
trans-1-Chloro-3,3,3-trifluoroprop-1-ene. LookChem.[Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi.[Link]
-
Fluorine. University of California, Los Angeles.[Link]
-
(1E)-1-chloro-3,3,3-trifluoroprop-1-ene Substance Information. ECHA - European Union.[Link]
-
3,3,3-Trifluoropropene. PubChem, National Institutes of Health.[Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synfacts.[Link]
-
1,3,3-trifluoroprop-1-ene. Chemsrc.[Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[Link]
-
Guide to the Safe Handling of Fluoropolymer Resins. PlasticsEurope.[Link]
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- 7. cgc-jp.com [cgc-jp.com]
Application Note: Quantitative Purity Analysis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf) by Gas Chromatography
Introduction
2,3,3-Trifluoroprop-1-ene, also known as HFO-1243zf, is a hydrofluoroolefin with a low global warming potential (GWP) that is being considered as a potential refrigerant and foam blowing agent. As with any high-performance chemical, its purity is critical to ensure optimal performance, safety, and compliance with regulatory standards. Impurities can affect the thermodynamic properties of the refrigerant, lead to system inefficiencies, and potentially contribute to the formation of undesirable byproducts. This application note provides a detailed protocol for the quantitative analysis of this compound purity using Gas Chromatography (GC), a robust and widely accepted technique for the analysis of volatile compounds. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach to purity assessment.
Scientific Rationale for Method Selection
The primary analytical challenge in quantifying the purity of this compound lies in the separation of the main component from structurally similar impurities. These impurities may include isomers, unreacted starting materials, and byproducts from the synthesis process. Gas chromatography is the method of choice due to its high resolving power for volatile and semi-volatile compounds.
Choice of Column: The selection of the GC column is paramount for achieving the desired separation. For light hydrocarbons and their halogenated derivatives, Porous Layer Open Tubular (PLOT) columns are particularly effective.[1][2] These columns have a solid stationary phase, which provides strong retention and unique selectivity for volatile analytes. An Alumina (Al₂O₃) PLOT column , often deactivated with sodium sulfate (Na₂SO₄), is an excellent first choice for resolving isomers of light hydrocarbons and is a standard for such analyses.[1] Alternatively, a porous polymer PLOT column, such as one based on divinylbenzene (DVB) chemistry (e.g., PoraPLOT Q ), offers different selectivity and is also well-suited for the separation of volatile polar and nonpolar compounds.[1][3]
Choice of Detector: A Flame Ionization Detector (FID) is recommended for this application. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantifying trace impurities as well as the main component. For the detection of non-condensable gases, such as air, a Thermal Conductivity Detector (TCD) would be necessary.[4]
Potential Impurities in this compound
A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These can originate from the synthetic route or degradation. Common impurities may include:
-
Isomers: Other trifluoropropene isomers.
-
Starting Materials and Intermediates: Residual reactants from the synthesis process.
-
Byproducts: Other halogenated propenes and related compounds formed during synthesis.
A list of potential impurities is provided in the table below:
| Compound Name | Chemical Formula | Structure |
| This compound | C₃H₃F₃ | CH₂=C(F)CHF₂ |
| (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene | C₃H₂ClF₃ | ClCH=C(F)CHF₂ |
| (E)-1-Chloro-2,3,3-trifluoroprop-1-ene | C₃H₂ClF₃ | ClCH=C(F)CHF₂ |
| Other fluorinated propenes | e.g., C₃H₂F₄, C₃HF₅ | Various |
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram:
Caption: Workflow for this compound purity analysis.
Detailed Protocol
This protocol is a guideline and may require optimization based on the specific instrumentation and sample matrix. The methodology adheres to the principles outlined in the AHRI Standard 700 for refrigerant purity.[5][6][7][8]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Gas Sampling Valve (GSV): A 6-port heated gas sampling valve with a fixed volume sample loop (e.g., 1 mL).[9][10][11]
-
GC Column:
-
Primary: Restek Rt-Alumina BOND/Na₂SO₄ PLOT, 30 m x 0.32 mm ID, 5 µm df.
-
Alternative: Agilent J&W PoraPLOT Q, 25 m x 0.32 mm ID, 10 µm df.
-
-
Carrier Gas: Helium (99.999% purity or higher).
-
FID Gases: Hydrogen (99.999% purity or higher), Air (zero grade).
-
Data System: Agilent OpenLab CDS or equivalent.
-
Gas-tight Syringes: For manual injections, if a GSV is not available.
-
Sample Cylinders: Appropriate for handling liquefied gases under pressure.
GC Operating Conditions
| Parameter | Condition | Rationale |
| Inlet | Split, 200 °C | Ensures rapid vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading with the main component. |
| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |
| Flow Rate | 2.0 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Oven Program | 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min, hold 5 min | Initial hold for separation of light ends, ramp for elution of higher boiling impurities. |
| Detector | FID, 250 °C | High sensitivity for hydrocarbons. |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
Sample Preparation and Introduction
-
Cylinder Preparation: Ensure the sample cylinder containing this compound is at a temperature that maintains it in the gas phase. If it is a liquid, a vaporizer must be used.
-
System Purging: Purge the sampling lines with the sample gas to ensure a representative sample is introduced into the GC.
-
Gas Sampling Valve Injection:
-
Connect the sample cylinder to the inlet of the gas sampling valve.
-
Allow the sample gas to flow through the sample loop for a sufficient time to ensure it is completely filled with the sample.
-
Actuate the valve to inject the contents of the sample loop onto the GC column.
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks in the chromatogram based on their retention times, which should be determined by running individual standards if available.
-
Quantification: For purity analysis, the area percent method is commonly used. This method assumes that all components have a similar response factor in the FID, which is a reasonable assumption for hydrocarbons and their halogenated derivatives.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Validation: For a more rigorous quantitative analysis, a calibration curve should be prepared using certified reference materials for the expected impurities.
System Suitability and Quality Control
To ensure the validity of the analytical results, the following system suitability and quality control checks should be performed:
-
Blank Analysis: Run a blank (carrier gas only) to ensure the system is free from contamination.
-
Repeatability: Inject the same sample multiple times to check for consistency in retention times and peak areas. The relative standard deviation (RSD) for the peak area of the main component should be less than 2%.
-
Resolution: Ensure baseline resolution between the main peak and any adjacent impurity peaks.
Conclusion
The Gas Chromatography method detailed in this application note provides a robust and reliable means for the quantitative purity analysis of this compound. The use of a PLOT column in conjunction with a Flame Ionization Detector offers the necessary selectivity and sensitivity to separate and quantify potential impurities. Adherence to the described protocol and quality control measures will ensure high-quality, reproducible data that is essential for product quality control and research and development in the field of refrigerants and specialty chemicals.
References
-
Gulf Bio Analytical. PLOT columns. [Link]
-
Global Analyser Solutions. Refrigerants analyser - Gas chromatography solutions. [Link]
-
Element Lab Solutions. Gas and Liquid Sampling Valve Supplies. [Link]
-
Agilent. Gas and Liquid Sampling Valve Supplies for GC. [Link]
-
F2P. 6 Port Gas Sampling Valve. [Link]
-
Restek Corporation. Restek's PLOT Column Family. [Link]
-
Agilent Technologies. Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. [Link]
-
Air-Conditioning, Heating, and Refrigeration Institute. Specifications for Refrigerants - Fluorocarbons. [Link]
-
American National Standards Institute. Analytical Procedures For AHRI Standard 700-2014 – Normative. [Link]
-
A-Gas. AHRI Standard 700 – The Benchmark For Reclaimed Refrigerant. [Link]
-
Shimadzu Scientific Instruments. System GC for Refrigerants. [Link]
-
Climalife. Refrigerant Analysis FD-EN-GMR-17. [Link]
-
PubChem. This compound. [Link]
-
European Chemicals Agency. (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier. [Link]
-
European Chemicals Agency. (1E)-1-chloro-3,3,3-trifluoroprop-1-ene - Substance Information. [Link]
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. Restek's PLOT Column Family [discover.restek.com]
- 3. gcms.cz [gcms.cz]
- 4. gassite.com [gassite.com]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scribd.com [scribd.com]
- 8. agas.com [agas.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. flowsgas.com [flowsgas.com]
Application Note & Protocol: 2,3,3,3-Tetrafluoroprop-1-ene (HFO-1234yf) for Lab-Scale Cooling Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,3,3,3-Tetrafluoroprop-1-ene, commonly known as HFO-1234yf, as a refrigerant gas in lab-scale cooling systems. HFO-1234yf has emerged as a leading environmentally-friendly alternative to traditional hydrofluorocarbons (HFCs) like R-134a, driven by its exceptionally low Global Warming Potential (GWP).[1][2][3] This guide details its physicochemical properties, critical safety protocols associated with its A2L "mildly flammable" classification, material compatibility, and step-by-step protocols for the design, assembly, and performance evaluation of a custom lab-scale cooling apparatus. The objective is to provide the scientific community with the necessary expertise to safely and effectively implement this next-generation refrigerant for precise temperature control in experimental setups.
Introduction to HFO-1234yf: A Sustainable Alternative
The phasing out of high-GWP refrigerants like R-134a, mandated by international agreements to combat climate change, has catalyzed the adoption of hydrofluoroolefins (HFOs).[1][3] HFO-1234yf is at the forefront of this transition, offering thermodynamic properties remarkably similar to R-134a, which allows for its use in systems with minimal modifications.[1][4][5][6] Its primary advantage is an atmospheric lifetime of just 11 days and a 100-year GWP of less than 1, compared to 14 years and a GWP of 1430 for R-134a.[1][7][8] This makes it an attractive option for new, custom-built laboratory cooling systems where environmental impact is a key consideration. However, its designation as an A2L refrigerant necessitates a thorough understanding of its flammability characteristics and adherence to stringent safety protocols, which this guide will comprehensively address.[9][10][11]
Comparative Analysis: HFO-1234yf vs. R-134a
The viability of HFO-1234yf as a "near drop-in" replacement for R-134a stems from the similarity of their key properties. While cooling capacity and the coefficient of performance (COP) can be slightly lower in systems not optimized for it, the differences are often minor, with some studies showing a reduction in COP and capacity of only a few percent.[12][13][14]
Table 1: Comparative Physicochemical and Environmental Properties
| Property | HFO-1234yf | R-134a |
| Chemical Formula | CF₃CF=CH₂ | CH₂FCF₃ |
| Molecular Weight ( g/mol ) | 114 | 102 |
| Boiling Point (°C) | -29.5 | -26.1 |
| Critical Temperature (°C) | 94.7 | 101.1 |
| Critical Pressure (kPa) | 3382 | 4059 |
| Ozone Depletion Potential (ODP) | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | <1[7] | 1430[1][8] |
| ASHRAE Safety Classification | A2L (Mildly Flammable)[9][10] | A1 (Non-flammable)[8] |
Safety Protocols for an A2L Refrigerant in a Laboratory Setting
The ASHRAE Standard 34 classifies HFO-1234yf in safety group A2L, signifying lower toxicity (A) and lower flammability (2L).[9][11] The "L" denotes a low burning velocity. Understanding these properties is paramount for safe handling.
-
Causality of A2L Classification: HFO-1234yf is difficult to ignite and, if ignited, burns slowly. This is due to its high minimum ignition energy (MIE) and low fundamental burning velocity compared to highly flammable hydrocarbons like propane (A3 classification).[4][15]
Table 2: Flammability Characteristics of HFO-1234yf
| Parameter | Value | Significance in Lab Safety |
| Lower Flammability Limit (LFL) in air | 6.2% vol[4] | A significant leak is required to reach a flammable concentration. |
| Upper Flammability Limit (UFL) in air | 12.3% vol[16] | Concentrations above this are too rich to burn. |
| Auto-ignition Temperature | 405 °C[17][16] | Requires a very hot surface to self-ignite without a spark or flame. |
| Minimum Ignition Energy (MIE) | 5,000 - 10,000 mJ[4][15][17] | Extremely high; typical static discharge is insufficient for ignition. |
| Fundamental Burning Velocity | 1.5 cm/s[15][17] | Very slow flame propagation, reducing the risk of explosion. |
Mandatory Laboratory Safety Procedures:
-
Ventilation: The laboratory must be well-ventilated. Any work with HFO-1234yf should be performed in an area with active ventilation or under a fume hood, especially during system charging or maintenance.
-
Ignition Source Control: All potential ignition sources must be eliminated from the immediate vicinity of the cooling apparatus. This includes open flames, sparks from electrical equipment (use non-sparking tools and explosion-proof motors/switches where feasible), and hot surfaces exceeding 405°C.[17][18]
-
Leak Detection: Install a refrigerant leak detector calibrated for HFO-1234yf, particularly in enclosed or poorly ventilated areas.
-
Cylinder Storage: Store HFO-1234yf cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[17][19] Cylinders must be secured in an upright position.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses and insulated gloves when handling liquid refrigerant to protect against frostbite.[16][20]
Caption: Logical workflow for mitigating risks associated with A2L refrigerants.
Material and Lubricant Compatibility
HFO-1234yf demonstrates excellent compatibility with most materials commonly used in refrigeration systems designed for R-134a.[21][22] However, verification is crucial for custom-built lab apparatus.
-
Metals: Compatible with copper, aluminum, and steel.[23]
-
Plastics & Elastomers: Generally shows good compatibility with materials like Nylon, EPDM, and Neoprene.[21][23] Some materials may exhibit minor swelling or weight change, so it is crucial to consult manufacturer data for specific polymers used in O-rings, seals, and tubing.[21][24]
-
Lubricants: HFO-1234yf works well with Polyalkylene Glycol (PAG) and Polyol Ester (POE) oils.[6][9] The choice of lubricant is typically dictated by the compressor manufacturer. It is critical to use PAG or POE oils specifically formulated for HFO-1234yf, as additives can differ.[21]
Table 3: General Material Compatibility Summary
| Material Class | Examples | Compatibility with HFO-1234yf |
| Metals | Copper, Aluminum, Steel | Excellent[23] |
| Elastomers | EPDM, Neoprene | Good to Excellent[21][23] |
| NBR, Viton | Variable; testing recommended[23] | |
| Plastics | Nylon, PET, PBT, Epoxy | Good[21] |
| Lubricants | PAG, POE | Excellent (use formulations specific for HFOs)[6][9] |
Protocol: Lab-Scale Cooling System Design and Assembly
This protocol outlines the construction of a basic vapor-compression refrigeration loop suitable for lab applications, such as cooling a sample stage, a reaction vessel, or a detector.
Required Components & Equipment
-
Compressor (sized for the required heat load, compatible with HFO-1234yf and POE/PAG oil)
-
Condenser (air-cooled or water-cooled)
-
Evaporator (e.g., copper coil, cold plate)
-
Expansion Device (capillary tube or thermostatic expansion valve - TXV)
-
Filter-Drier
-
Refrigeration-grade copper tubing and fittings
-
Manifold gauge set, hoses, and service valve adapters for HFO-1234yf (note: HFO-1234yf fittings are unique to prevent cross-contamination)[7]
-
Vacuum pump (two-stage, capable of < 500 microns)
-
Micron gauge
-
Digital charging scale
-
HFO-1234yf refrigerant cylinder
-
Nitrogen cylinder with regulator for pressure testing
-
Leak detection solution (e.g., soap bubbles) or electronic leak detector
Caption: The four key stages of a vapor-compression cooling cycle.
Step-by-Step Assembly and Commissioning Protocol
-
System Assembly:
-
Rationale: A clean, well-brazed, and properly assembled system is fundamental to preventing leaks and ensuring longevity.
-
Action: Fabricate and assemble the system components (compressor, condenser, evaporator, expansion device, filter-drier) using refrigeration-grade copper tubing. Braze all joints carefully, flowing dry nitrogen through the tubing during brazing to prevent internal oxidation.
-
-
Pressure & Leak Testing:
-
Rationale: This step is a critical safety check to ensure system integrity before introducing flammable refrigerant.
-
Action: Pressurize the system with dry nitrogen to a pressure recommended by the component with the lowest pressure rating (typically ~150 PSIG for the low side). Let it stand for several hours (or ideally, 24 hours) and monitor for any pressure drop. Apply a leak detection solution to all joints to check for bubbles.
-
-
System Evacuation (Dehydration):
-
Rationale: Removing air and moisture is crucial. Air is a non-condensable gas that increases head pressure and reduces efficiency, while moisture can form corrosive acids with the refrigerant and lubricant.[23][24]
-
Action: Connect the vacuum pump and micron gauge to the system via the manifold gauge set. Evacuate the system until a deep vacuum of below 500 microns is achieved. Isolate the pump and ensure the vacuum holds (does not rise more than 100-200 microns over 15-30 minutes), indicating a dry, leak-free system.
-
-
System Charging:
-
Rationale: Precise charging is key to performance. HFO-1234yf systems are critically charged, meaning even small deviations from the optimal amount can significantly impact efficiency and cooling capacity.
-
Action: Place the HFO-1234yf cylinder on a digital scale. With the system off, purge the charging hose and add refrigerant vapor (or liquid, depending on system design and manufacturer instructions) into the high-side service port until the initial charge is introduced. The exact charge amount will be determined experimentally during performance testing.
-
-
Initial System Start-up:
-
Rationale: A careful, monitored start-up allows for verification of proper operation and fine-tuning of the refrigerant charge.
-
Action: Turn on the system and monitor suction and discharge pressures using the manifold gauge set. Check for proper temperature drop across the evaporator and temperature rise across the condenser. Add small increments of refrigerant as needed until performance metrics (pressures, temperatures, subcooling/superheat) align with the desired operating conditions.
-
Protocol: Experimental Performance Evaluation
The Coefficient of Performance (COP) is the primary metric for evaluating a refrigeration system's efficiency. It is the ratio of the desired cooling effect to the work input required.
Measurement Procedure
-
Allow the system to run and reach a steady state (stable pressures and temperatures).
-
Measure Compressor Work (W_in): Using a wattmeter, measure the electrical power consumption of the compressor in watts.
-
Measure Refrigeration Effect (Q_c): This is the rate of heat absorbed by the evaporator. For lab systems, this can be measured by calorimetry. For example, if cooling a liquid bath:
-
Measure the mass flow rate of the liquid being cooled (ṁ).
-
Measure the temperature of the liquid entering the bath (T_in) and leaving the bath (T_out).
-
Know the specific heat capacity of the liquid (c_p).
-
Calculate the refrigeration effect: Q_c = ṁ * c_p * (T_in - T_out) .[25]
-
-
Record System State Points: Use pressure transducers and thermocouples to record the pressure and temperature of the refrigerant at the inlet and outlet of each of the four main components. This data is used to calculate the theoretical COP and plot the cycle on a Pressure-Enthalpy (P-h) diagram.
Calculation
-
Actual COP:
-
COP_actual = Q_c / W_in
-
-
Theoretical COP:
-
Using the measured pressures and temperatures, find the corresponding enthalpy values (h) from an HFO-1234yf P-h diagram or thermodynamic property software (e.g., REFPROP).[26]
-
h₁ = Enthalpy at evaporator outlet
-
h₂ = Enthalpy at compressor outlet
-
h₄ = Enthalpy at evaporator inlet
-
COP_theoretical = (h₁ - h₄) / (h₂ - h₁)
-
Comparing the actual and theoretical COP provides insight into the system's real-world efficiency and losses.
References
-
VASA. (2014, October 9). HFO-1234yf flammability no excuse for HC temptation. [Link]
-
AIChE. (n.d.). (111g) Flammability Characteristics of Low GWP Refrigerant HFO-1234yf. AIChE Proceedings. [Link]
-
Honeywell. (n.d.). Guidelines for Use and Handling of HFO-1234yf. Solstice Advanced Materials. [Link]
-
University of Maryland. (n.d.). HFO-1234yf. [Link]
-
Wigo. (2021, May 26). HFO group refrigerants (R1234yf, R1234ze) – Significance and Application. [Link]
-
Varmt & Kallt. (n.d.). Identification and brief toxicological assessment of combustion products of the refrigerant HFO-1234yf. [Link]
-
Harp International. (2012, February). SAFETY DATA SHEET HARP® HFO-1234yf. [Link]
-
Purdue University. (n.d.). HFO-1234yf Low GWP Refrigerant Update. Purdue e-Pubs. [Link]
-
ResearchGate. (n.d.). Flammability characteristics of HFO‐1234yf | Request PDF. [Link]
-
Ochre. (2025, May 29). Safety Data Sheet Product Name: 2,3,3,3-Tetrafluoropropene, HFO-1234yf. [Link]
-
SciSpace. (n.d.). Thermodynamic properties of hydrofluoroolefin (R1234yf and R1234ze(E)) refrigerant mixtures: Density, vapour-liquid equilibrium,. [Link]
-
PreScouter. (n.d.). ASHRAE Classification of Refrigerants: Definitions, Significance, and Applications. [Link]
-
SAE International. (n.d.). Automotive Material Investigation with Low GWP Refrigerant HFO-1234yf. [Link]
-
ResearchGate. (n.d.). Thermodynamic properties of HFO1234yf (2,3,3,3-tetrafluoropropene) | Request PDF. [Link]
-
Granit Parts. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II refrigerant R 1234yf. [Link]
-
International Institute of Refrigeration. (2018, July 9). Compatibility of R1234yf and R134a and lubricants used in automotive compressors. [Link]
-
Purdue University. (2018). Compatibility of R1234yf and R134a and Lubricants used in Automotive Compressors. Purdue e-Pubs. [Link]
-
ResearchGate. (n.d.). A brief performance comparison of R1234yf and R134a in a bench tester for automobile applications. [Link]
-
Mast Service Center. (2024, June 25). 1234yf vs. 134a: Choosing the Right Refrigerant. [Link]
-
Chemours. (n.d.). Thermodynamic Properties of Opteon™ YF. [Link]
-
ResearchGate. (n.d.). HFO-1234yf Low GWP Refrigerant LCCP Analysis. [Link]
-
Australian Refrigeration Council. (n.d.). R1234yf Refrigerant. ARC Industry Site. [Link]
-
Purdue University. (2022). Experimental Characterization Of A Condensing Units' Performance Under A Controlled Refrigerant Leakage. Purdue e-Pubs. [Link]
-
Cooling Edge. (2011, February 16). 2,3,3,3-Tetrafluoroprop-1-ene, HFO-1234yf. [Link]
-
Purdue University. (n.d.). HFO-1234yf Performance in a Beverage Cooler. Purdue e-Pubs. [Link]
-
BOC. (n.d.). R1234yf – Opteon® YF. [Link]
-
Royal Refrigerants. (2025, October 15). R-1234yf vs R-134a. [Link]
-
ijariie. (2023, October 12). A review on comparative evaluation of R1234yf as alternate refrigerant to R134a in mobile air conditioning system. [Link]
-
Environmental Protection Agency. (2021, November 17). Listing of HFO-1234yf under the Significant New Alternatives Policy Program for Motor Vehicle. EPA. [Link]
-
Melchioni Motion. (n.d.). Kryon® HFO 1234yf. [Link]
-
Purdue University. (2012). Compressor Performance Comparison When Using R134 and R1234YF as Working Fluids. Purdue e-Pubs. [Link]
-
Chemours. (2017, October 3). Opteon™ YF (HFO-1234yf, R-1234yf) Refrigerant. [Link]
-
Scribd. (n.d.). Experiment No: Performance Evaluation of Refrigeration Test Rig | PDF. [Link]
-
ASHRAE Minnesota Chapter. (2020, February 11). The New Generation of HFO Refrigerants. [Link]
-
ResearchGate. (n.d.). Experimental set up (Refrigeration Test Rig) | Download Scientific Diagram. [Link]
-
Regulations.gov. (2023, April 7). Risk Screen on Substitutes in Industrial Process Refrigeration, Cold Storage Warehouses, and Ice Skating Rinks (New Equipment). [Link]
-
PCCOER. (n.d.). Exp. No. 02 DOMESTIC REFRIGERATOR TEST RIG. [Link]
-
ORBi. (n.d.). Testing methods applicable to refrigeration components and systems. [Link]
-
European FluoroCarbons Technical Committee. (n.d.). Refrigerants(ASHRAE34 ISO 817). [Link]
-
ResearchGate. (n.d.). Experimental Investigation of AC System Performance with HFO-1234yf as the Working Fluid. [Link]
-
IJRASET. (n.d.). Design and Development of R32a and HFO-1234yf Refrigeration blend in Air conditioning System. [Link]
-
ResearchGate. (n.d.). Study of refrigeration system with HFO-1234yf as a working fluid. [Link]
-
Arvo Aircond & Refrigeration Tools Supply Sdn Bhd. (n.d.). ASHRAE #: R-1234yf or HFO-1234yf. [Link]
-
A-Gas. (n.d.). Top Tips for Cylinder Handling. [Link]
-
ACDelco TechConnect. (2017, September 7). HFO- 1234YF, the New "Cooler". YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Silicones Using 2,3,3-Trifluoroprop-1-ene
Introduction
Fluorinated silicones represent a class of high-performance polymers that combine the thermal stability and flexibility of a siloxane backbone with the chemical resistance, low surface energy, and unique oleophobicity conferred by fluorine-containing substituents. These properties make them indispensable in a wide array of demanding applications, including as lubricants in the aerospace and automotive industries, durable sealants and elastomers, and as anti-fouling and release coatings.[1] A key monomer in the synthesis of these advanced materials is 2,3,3-trifluoroprop-1-ene (TFP), which serves as a versatile building block for introducing trifluoropropyl groups onto a polysiloxane chain.
This technical guide provides detailed application notes and protocols for the synthesis of fluorinated silicones via the hydrosilylation of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthetic methodologies, mechanistic considerations, and material characterization.
Core Principles: The Hydrosilylation of this compound
The most prevalent and efficient method for incorporating the 3,3,3-trifluoropropyl group into a silicone structure is through the platinum-catalyzed hydrosilylation of this compound with a hydride-functional silane or polysiloxane.[2][3] This addition reaction involves the cleavage of the Si-H bond and its subsequent addition across the double bond of the fluoroalkene.
Reaction Scheme:
Figure 1: General scheme for the hydrosilylation of this compound.
The choice of the Si-H functionalized precursor can range from simple chlorosilanes, for the synthesis of monomers, to polymethylhydrosiloxane (PMHS) for the direct production of poly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS).
Mechanistic Insights and Regioselectivity
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[4][5] This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the catalyst.
A critical consideration in the hydrosilylation of this compound is the regioselectivity of the Si-H addition. The presence of the electron-withdrawing trifluoromethyl group can influence the orientation of the addition. Generally, platinum-catalyzed hydrosilylation of terminal alkenes results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon.[3] However, studies have shown that with certain catalysts, such as those based on palladium, the α-adduct (Markovnikov product) can be formed exclusively.[6] For platinum catalysts like Karstedt's catalyst, the β-adduct (anti-Markovnikov) is the major product, often with high selectivity.[7]
Experimental Protocols
Safety Precautions
This compound is a flammable gas and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of Trichlorosilyl-functionalized Monomer
This protocol details the synthesis of 1,1,1-trifluoro-3-(trichlorosilyl)propane, a key intermediate for the production of fluorinated silicone monomers.
Materials:
-
This compound
-
Trichlorosilane (HSiCl₃)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)[2][8]
-
Anhydrous toluene (solvent)
-
Pressure-rated reaction vessel with a magnetic stirrer
Procedure:
-
Assemble a dry, pressure-rated reaction vessel equipped with a magnetic stir bar under an inert atmosphere.
-
Charge the vessel with anhydrous toluene and trichlorosilane.
-
Add Karstedt's catalyst to the reaction mixture (typically 10-100 ppm of Pt relative to the silane).[9]
-
Cool the mixture to 0°C using an ice bath.
-
Slowly bubble a pre-weighed amount of this compound gas through the stirred solution. A slight excess of the alkene is often used to ensure complete consumption of the silane.
-
After the addition is complete, seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2260 cm⁻¹).
-
Upon completion, carefully vent any excess this compound.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 1,1,1-trifluoro-3-(trichlorosilyl)propane.
Protocol 2: Synthesis of Poly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS)
This protocol describes the direct synthesis of PTFPMS by the hydrosilylation of this compound with polymethylhydrosiloxane (PMHS).
Materials:
-
This compound
-
Polymethylhydrosiloxane (PMHS)
-
Karstedt's catalyst
-
Anhydrous toluene or xylene
Procedure:
-
In a dried, inert-atmosphere flask equipped with a condenser, dropping funnel, and magnetic stirrer, dissolve PMHS in anhydrous toluene.
-
Add Karstedt's catalyst to the PMHS solution (10-100 ppm Pt).[9]
-
Heat the mixture to 60-80°C.
-
Slowly add this compound as a condensed liquid or gas to the stirred, heated solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for 2-4 hours to ensure complete reaction. Monitor the reaction by FT-IR for the disappearance of the Si-H band.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude PTFPMS.
-
The polymer can be further purified by dissolving it in a suitable solvent and precipitating it into a non-solvent (e.g., methanol) to remove any unreacted starting materials and catalyst residues.
Characterization of Fluorinated Silicones
The synthesized fluorinated silicones should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations for PTFPMS |
| ¹H NMR | Signals corresponding to the -CH₂-CH₂-CF₃ group (typically in the range of 0.8-2.2 ppm) and the Si-CH₃ group (around 0.1-0.2 ppm).[10] |
| ²⁹Si NMR | A characteristic signal for the trifluoropropyl-substituted silicon atom, shifted from the signal of the original Si-H group in PMHS.[11][12] |
| FT-IR | Disappearance of the Si-H stretching band (around 2160 cm⁻¹ for PMHS) and the C=C stretching band of the alkene. Appearance of characteristic C-F stretching bands. |
| GPC | Determination of the molecular weight and polydispersity index (PDI) of the polymer. |
| DSC/TGA | Measurement of the glass transition temperature (Tg) and thermal stability of the polymer. |
Properties of Poly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS)
The incorporation of the trifluoropropyl group imparts a unique set of properties to the silicone polymer.
| Property | Typical Value | Significance |
| Density | ~1.28 g/cm³[13] | Higher than standard polydimethylsiloxane (PDMS). |
| Refractive Index | ~1.382[14] | Useful for optical applications. |
| Glass Transition Temp. (Tg) | -74 °C[14] | Maintains flexibility at low temperatures. |
| Flash Point | >290 °C[13][14] | High thermal stability. |
| Surface Tension | ~23.7-26.1 mN/m[14][15] | Low surface energy, leading to good wetting and spreading. |
| Dielectric Constant | ~7.35[14] | Good electrical insulating properties.[16] |
Workflow for Synthesis and Characterization
Conclusion
The synthesis of fluorinated silicones using this compound via platinum-catalyzed hydrosilylation is a robust and versatile method for producing high-performance materials. By carefully controlling the reaction conditions and choosing the appropriate silane precursors, a wide range of fluorinated silicones with tailored properties can be synthesized. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced polymers.
References
-
Gelest, Inc. POLY(3,3,3-TRIFLUOROPROPYLMETHYLSILOXANE), 1,000 cSt. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Poly[trifluoropropyl(methyl)siloxane]: Properties and Applications. Available at: [Link]
-
Maxson, R. T. Poly[Methyl(3,3,3-Trifluoropropyl)Siloxane]. ResearchGate. Available at: [Link]
-
Wikipedia. Karstedt's catalyst. Available at: [Link]
- Marciniec, B. Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Organometallics 2018, 37 (6), 847-862.
-
Chemistry LibreTexts. Hydrosilylation. Available at: [Link]
-
Johnson Matthey. Karstedt catalysts. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Poly[trifluoropropyl(methyl)siloxane] in Electronics: Stability and Dielectric Performance. Available at: [Link]
-
Gelest, Inc. POLY(3,3,3-TRIFLUOROPROPYLMETHYLSILOXANE), 80-120 cSt. Available at: [Link]
- Brook, M. A. et al. Entropy-driven depolymerization of polydimethylsiloxane. Commun Chem 3, 116 (2020).
- Ojima, I., Fuchikami, T., & Yatabe, M. The reactions of hydrosilanes with trifluoropropene and pentafluorostyrene catalyzed by ruthenium, rhodium and palladium complexes. Journal of Organometallic Chemistry, 260(3), 335–346 (1984).
- Marciniec, B., et al. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). 2020 Sep; 12(9): 2174.
-
Alam, T. M. Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variability. OSTI.GOV. Available at: [Link]
- Marciniec, B., Kownacki, I. & Maciejewski, H. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers 12, 2174 (2020).
-
Chemistry LibreTexts. Hydrosilylation. Available at: [Link]
- Riehle, N. et al. Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethylsiloxanes and polydimethyl-methyl-phenyl-siloxane-copolymers and diisocyanates.
- de Smet, L. C. P. M. et al. Mechanism of the Hydrosilylation Reaction of Alkenes at Porous Silicon: Experimental and Computational Deuterium Labeling Studies. J. Phys. Chem. B 2005, 109, 25, 12020–12031.
- Kim, J., Lee, S., Hong, S. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. RSC Adv., 2024,14, 21852-21859.
- Wentz, K. M. et al. Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. Polymers 2022, 14, 16.
- Bai, Y. et al. Synthesis of a novel functional polymer immobilized platinum complex and its application in the catalytic hydrosilylation of 3,3,3-trifluoropropene with triethoxysilane. J. Fluorine Chem. 132, 120-124 (2011).
-
Colvin, H. A. et al. Typical 29Si NMR Chemical Shifts. ResearchGate. Available at: [Link]
- Detsi, A. et al. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface.
- Pagliaro, M. et al. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Eur. J. Org. Chem. 2013, 6227-6235.
- Miller, Z. D. et al. Nickel-catalyzed stereo-controlled 2,3-hydrosilylation of 1,1-disubstituted allenes. Chem. Commun., 2020,56, 12796-12799.
- Cazacu, M. et al. The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 2017, 62(4-5), 321-329.
-
Clark, T. B. et al. Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane. UCL Discovery. Available at: [Link]
- Inomata, K. et al. Selective hydrosilylation of allyl chloride with trichlorosilane. Commun Chem 4, 53 (2021).
- Millan, A. et al. Rhodium-catalysed hydrosilylation: the direct production of alkenyl(triethyl)silanes from alk-1-enes and triethylsilane.
- Prakash, G. K. S. et al. Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angew. Chem. Int. Ed. 50, 6133-6136 (2011).
-
European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. Available at: [Link]
- Google Patents. SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE.
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- 6. Sci-Hub. The reactions of hydrosilanes with trifluoropropene and pentafluorostyrene catalyzed by ruthenium, rhodium and palladium complexes / Journal of Organometallic Chemistry, 1984 [sci-hub.red]
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- 14. POLY(3,3,3-TRIFLUOROPROPYLMETHYLSILOXANE), 1,000 cSt | [gelest.com]
- 15. POLY(3,3,3-TRIFLUOROPROPYLMETHYLSILOXANE), 80-120 cSt | [gelest.com]
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Troubleshooting & Optimization
Preventing autopolymerization of 2,3,3-Trifluoroprop-1-ene during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3,3-Trifluoroprop-1-ene (HFO-1243yf). This guide is designed to provide in-depth technical assistance and troubleshooting advice to ensure the stability and integrity of your monomer during storage. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data to address the challenges you may face.
Frequently Asked Questions (FAQs)
Storage and Handling
Question 1: What are the ideal storage conditions for this compound?
To minimize the risk of autopolymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[1][2] The storage temperature should not exceed 50°C (122°F).[2] It is crucial to store the monomer in its original, tightly sealed container to prevent the ingress of contaminants.
Question 2: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals (such as aluminum, magnesium, or zinc).[3] These materials can catalyze or initiate polymerization.
Autopolymerization: Mechanisms and Prevention
Question 3: What is autopolymerization and why is it a concern for this compound?
Autopolymerization is the spontaneous polymerization of a monomer without the deliberate addition of an initiator. For this compound, this is most likely a free-radical polymerization process. This reaction is exothermic and can lead to a dangerous, uncontrolled increase in temperature and pressure within the storage container, potentially resulting in container rupture.[4] The formation of polymers also contaminates the monomer, rendering it unusable for most applications.
Question 4: What can initiate the autopolymerization of this compound?
The primary initiators for the autopolymerization of unsaturated monomers like this compound are:
-
Heat and Light (Thermal and Photo-initiation): High temperatures or exposure to UV light can provide the energy needed to form initial radical species, triggering the polymerization chain reaction.[5][6][7][8][9]
-
Oxygen: Oxygen can react with the monomer to form peroxides, especially under the influence of light or heat. These peroxides are unstable and can decompose to form radicals that initiate polymerization.[10][11][12][13]
-
Contaminants: Impurities such as rust, dust, or incompatible chemicals can also act as catalysts or sources of radicals.
The diagram below illustrates the general mechanism of free-radical polymerization.
Caption: Mechanism of polymerization inhibition.
Table 1: Recommended Inhibitors for this compound Storage
| Inhibitor | Common Name | Recommended Concentration (ppm) | Oxygen Requirement | Notes |
| Monomethyl Ether of Hydroquinone | MEHQ | 100 - 200 | Yes | Effective and widely used for vinyl monomers. [3][10][14][15] |
| 4-tert-Butylcatechol | TBC | 100 - 200 | Yes | Another common phenolic inhibitor. [16] |
| 4-Hydroxy-TEMPO | 4-HT | 50 - 150 | No | Highly effective stable free radical inhibitor. |
Important Note: Phenolic inhibitors like MEHQ and TBC require the presence of dissolved oxygen to be effective. [10][17]Therefore, storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) will render these inhibitors ineffective. If using these inhibitors, ensure the headspace in the container is air.
Troubleshooting Guide
Issue 1: I suspect my sample of this compound has started to polymerize. What are the signs and what should I do?
Signs of Polymerization:
-
Increased Viscosity: The liquid may appear thicker or less mobile than expected.
-
Formation of Solids: You may observe cloudiness, precipitates, or solid particles in the liquid.
-
Temperature Increase: The container may feel warm to the touch without any external heating. This is a sign of a runaway reaction and should be treated as an emergency.
Immediate Actions:
-
Safety First: Do not open the container if you suspect a runaway reaction (i.e., it is hot or bulging). Evacuate the immediate area and follow your institution's emergency procedures.
-
Cool the Container: If it is safe to do so, move the container to a well-ventilated area (e.g., a fume hood) and cool it externally with a water bath or ice.
-
Do Not Attempt to Use: Once polymerization has begun, the monomer is contaminated and should not be used in any experiment.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on how to manage and dispose of the partially polymerized material.
Issue 2: My experiment is failing, and I suspect trace amounts of polymer in my this compound. How can I check for this?
The presence of low levels of oligomers (short-chain polymers) can be difficult to detect visually. We recommend using analytical techniques to confirm the purity of your monomer.
-
¹⁹F NMR Spectroscopy: This is a highly effective method for detecting the polymerization of fluorinated monomers. The monomer will have a distinct set of peaks in the ¹⁹F NMR spectrum, while the polymer will show broader signals at different chemical shifts. [18][19][20][21][22]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities but can also detect the presence of dimers or trimers, which would elute later than the monomer. [23][24][25][26][27]
Experimental Protocols
Protocol 1: Detection of Oligomers using ¹⁹F NMR Spectroscopy
This protocol provides a general method for detecting the presence of polymer in a this compound sample.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
In a well-ventilated fume hood, carefully add approximately 0.5 mL of CDCl₃ to a clean, dry NMR tube.
-
Using a chilled syringe or pipette, draw a small amount (approximately 0.05 mL) of the liquid this compound and add it to the NMR tube.
-
Cap the NMR tube securely.
-
Acquire a standard ¹⁹F NMR spectrum.
-
Analysis: Compare the obtained spectrum to a reference spectrum of the pure monomer. The presence of broad peaks, particularly upfield from the monomer signals, is indicative of polymer formation. The integration of these broad signals relative to the sharp monomer signals can provide a semi-quantitative estimate of the polymer content.
Protocol 2: Detection of Oligomers using GC-MS
This protocol outlines a method for detecting low molecular weight oligomers.
Materials:
-
GC-MS autosampler vial with a screw cap and septum
-
Volatile organic solvent (e.g., dichloromethane or hexane)
-
This compound sample
Procedure:
-
Prepare a dilute solution of your monomer in a suitable volatile solvent (e.g., 10 µg/mL). [23]2. Transfer the solution to a GC-MS vial and seal it.
-
Set up a GC-MS method with a temperature ramp program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250-300°C) to ensure the elution of any higher boiling point oligomers.
-
Inject the sample and acquire the data.
-
Analysis: Examine the total ion chromatogram (TIC). In addition to the main peak for the monomer, look for smaller peaks at longer retention times. Analyze the mass spectra of these later-eluting peaks to see if their fragmentation patterns are consistent with dimers, trimers, or other small oligomers of this compound.
Safe Disposal
Question 7: How should I dispose of uninhibited or partially polymerized this compound?
All disposal must be conducted in accordance with local, state, and federal regulations.
-
Unused Monomer: Contact your institution's EHS department. The recommended disposal method is typically incineration by a licensed waste disposal contractor. [1][2][28][29]* Partially Polymerized Monomer: This should be treated as hazardous waste. Do not mix it with other waste streams. Clearly label the container as "Partially Polymerized this compound" and consult with your EHS department for specific disposal instructions.
References
- Sample Preparation Guidelines for GC-MS. University of California, Davis.
- 4-Tertiary Butylcatechol.
- 2,3,3-Trifluoropropene Safety D
- Chemical Safety Data Sheet MSDS / SDS - 2,3,3,3-TETRAFLUOROPROPENE. ChemicalBook.
- The Essential Role of MEHQ as a Polymeriz
- What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2025).
- Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water.
- Comparison of photo- and thermally initiated polymerization-induced self-assembly: a lack of end group fidelity drives the formation of higher order morphologies.
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Fluoryx Labs.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- GC-MS Sample Preparation.
- Uses of 4-methoxyphenol MEHQ. (2024). Hosea Chem.
- 3,3,3-Trifluoropropene Safety D
- Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate.
- Measuring TBC (Polymeriz
- The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025).
- 19Flourine NMR. University of Ottawa.
- Proper Disposal of 3,3,3-Trifluoropropene: A Guide for Labor
- Inhibition of Free Radical Polymeriz
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.
- Application Note AN-001: Measuring TBC (tert-butyl catechol)
- Troubleshooting step growth polymeriz
- Fluorine NMR. University of California, San Diego.
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Safety d
- Impact of oxygen on photopolymerization kinetics and polymer structure.
- Concentration-induced spontaneous polymerization of protic ionic liquids for efficient in situ adhesion. (2024).
- Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacryl
- Oxygen inhibition of autopolymerization of polymethylmethacrylate-glass fibre composite.
- Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Thermal Initiators as Additives for Photopolymerization of Methacryl
- 3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- Insights into olefin oligomerization products based on GC×GC-PI-TOFMS. ORBi.
- Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. (2020).
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Technical Support Center: Managing the Flammability of HFO-1243zf (3,3,3-Trifluoroprop-1-ene) in Experimental Settings
Welcome to the technical support guide for 2,3,3-Trifluoroprop-1-ene, commonly known as HFO-1243zf. As a compound with a low Global Warming Potential (GWP), HFO-1243zf is increasingly utilized in research and development. However, its classification as a flammable gas (ASHRAE Safety Group A2L) necessitates rigorous safety management to prevent ignition and ensure the well-being of laboratory personnel.[1][2] This guide provides field-proven insights and troubleshooting protocols to help you manage its flammability risks effectively during your experiments.
Section 1: Fundamental Flammability Characteristics
Understanding the specific flammability profile of HFO-1243zf is the cornerstone of safe experimental design. The physical properties of this gas dictate the necessary engineering controls and handling procedures. Vapors are heavier than air and can accumulate in low-lying areas, creating a potential for distant ignition.[3]
| Property | Value | Source(s) |
| Chemical Name | 3,3,3-Trifluoropropene | [4][5][6] |
| CAS Number | 677-21-4 | [5][6] |
| Hazard Statements | H220: Extremely flammable gas.H280: Contains gas under pressure; may explode if heated. | [3][7] |
| Lower Flammability Limit (LFL) in Air | 4.45% - 4.7% (by volume) | [5][8] |
| Upper Flammability Limit (UFL) in Air | 13.5% - 15.8% (by volume) | [5][8] |
| Autoignition Temperature | ~405°C (for the similar HFO-1234yf) | [3][9][10] |
| Vapor Density (air=1) | 3.32 | [6] |
| Primary Decomposition Products (in fire) | Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂), Carbonyl Halides | [7][10][11] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries researchers encounter when incorporating HFO-1243zf into their workflows.
Q1: What are the mandatory storage requirements for HFO-1243zf cylinders?
A: Proper storage is your first line of defense. All HFO-1243zf cylinders must be stored in a dedicated, well-ventilated area designated for flammable gases.[12]
-
Location: Store cylinders in a cool, dry, well-ventilated room, away from direct sunlight and heat sources.[3][13] Do not expose cylinders to temperatures exceeding 50°C (122°F), as pressure buildup can lead to rupture.[7][11]
-
Cabinets: Use an approved, fireproof gas cabinet clearly labeled "FLAMMABLE – KEEP FIRE AWAY".[13][14] According to OSHA standards, these cabinets should be constructed of at least 18-gauge steel, be double-walled, and have a door sill raised at least 2 inches from the bottom.[13][15]
-
Segregation: Store HFO-1243zf cylinders separately from strong oxidizers, corrosives, and other incompatible materials.[14]
-
Security: Ensure cylinders are upright and securely strapped or chained to a wall or fixed support to prevent them from falling.[16]
Q2: How can I safely dispense HFO-1243zf for my experiment?
A: The transfer and dispensing process is a high-risk phase where leaks are most likely.
-
Ventilation: Always conduct dispensing operations within a properly functioning chemical fume hood or in an area with robust local exhaust ventilation.[3]
-
Grounding: HFO-1243zf can generate static electricity during flow. You must ground all equipment, including the source cylinder, receiving vessel, and any transfer lines, to prevent a static discharge from igniting the vapor.[9][14]
-
Tools & Equipment: Use only non-sparking tools when making or breaking connections.[3] All electrical equipment in the immediate vicinity should be rated as explosion-proof.[9]
-
System Integrity: Before starting, perform a leak check on your entire apparatus using an inert gas (e.g., nitrogen) and a compatible leak detection solution.
Q3: What is the minimum required Personal Protective Equipment (PPE) for handling HFO-1243zf?
A: While engineering controls are primary, appropriate PPE is mandatory. The specific PPE depends on the scale and nature of your experiment.[17]
-
Standard Handling (Gaseous):
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[18][19] For operations with a higher risk of leaks, chemical splash goggles are recommended.[19]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to protect against incidental contact.[18][19]
-
Body Protection: A standard lab coat or flame-resistant coveralls should be worn.[18]
-
-
Liquid Dispensing or High-Pressure Operations:
Q4: What are the most common ignition sources I need to eliminate?
A: Eliminating all potential ignition sources within the experimental area is critical. The flammable range of HFO-1243zf in air is relatively broad, so any concentration within this range can ignite.
-
Obvious Sources: Prohibit all open flames, smoking, and sparks in the handling area.[3][7][9]
-
Electrical Equipment: Standard laboratory equipment (stir plates, heating mantles, vacuum pumps) can generate sparks. Use only equipment specifically designed and rated for use in flammable atmospheres (explosion-proof).[9]
-
Static Electricity: As mentioned, static discharge is a significant risk. Ensure all conductive components of your setup are bonded and grounded.[9]
-
Hot Surfaces: Do not allow HFO-1243zf to come into contact with surfaces at or above its autoignition temperature.[3] Note that thermal decomposition into toxic byproducts like HF can occur at temperatures below autoignition.[7]
Section 3: Troubleshooting Guide: Emergency Scenarios
A swift and correct response to an emergency can prevent a minor incident from escalating.
Scenario 1: You smell gas or a leak is suspected (No Fire).
-
Causality: An undetected leak can quickly fill a poorly ventilated space, bringing the vapor concentration into the flammable range (4.45% - 15.8%).[5][8] The goal is to prevent ignition and disperse the vapor.
-
Immediate Actions:
-
DO NOT operate any electrical switches or create any sparks.
-
If safe to do so, shut off the gas supply at the cylinder valve.
-
Extinguish all nearby ignition sources.[3]
-
Evacuate all non-essential personnel from the area.[7]
-
Increase ventilation to the maximum extent possible (e.g., open sashes on fume hoods, activate emergency exhaust).[1]
-
If the leak is large or the source cannot be controlled, evacuate the entire lab and activate your facility's emergency response plan.
-
Scenario 2: The cylinder or transfer line is leaking and on fire.
-
Causality: This is a "leaking gas fire." The primary danger is not the fire itself, but the potential for the cylinder to overheat and explode (a BLEVE - Boiling Liquid Expanding Vapor Explosion).[3][7]
-
Immediate Actions:
-
DO NOT ATTEMPT TO EXTINGUISH THE FLAME unless the gas leak can be stopped immediately and safely.[3][7] Extinguishing the flame without stopping the leak will create an explosive cloud of unburned gas that can re-ignite with devastating force.
-
Activate the fire alarm and evacuate the area immediately.
-
If you are trained and it is safe to do so, shut off the gas supply.[3]
-
If the leak cannot be stopped, let the fire burn itself out while emergency responders cool the cylinder from a safe, protected distance with a water spray to prevent an explosion.[3][7]
-
Scenario 3: Accidental release of liquid HFO-1243zf.
-
Causality: The liquid will rapidly evaporate, creating a very cold area and a dense cloud of flammable gas. The primary hazards are frostbite and the formation of a flammable atmosphere at ground level.[3][7]
-
Immediate Actions:
-
Avoid contact with the liquid. It can cause severe frostbite.[3][10]
-
Follow the same steps as for a suspected gas leak (Scenario 1): eliminate ignition sources, shut off the source if possible, evacuate, and ventilate.
-
For personnel who have come into contact with the liquid, immediately flush the affected area with copious amounts of lukewarm water. DO NOT remove clothing that is frozen to the skin.[3] Seek immediate medical attention.
-
Section 4: Key Experimental Safety Protocols
Adherence to standardized protocols is essential for reproducible science and personnel safety.
Protocol 4.1: Setting Up a Safe Experimental Workspace
-
Designate Area: Cordon off a designated area for the experiment. Post warning signs indicating "Flammable Gas In Use."
-
Verify Ventilation: Confirm that the fume hood or local exhaust ventilation is operational and providing adequate airflow (typically >100 feet per minute face velocity).
-
Eliminate Ignition Sources: Remove all non-essential electrical devices. Ensure all required equipment within 15 feet is rated for flammable atmospheres or is intrinsically safe.[21]
-
Install Gas Detector: Place a calibrated combustible gas detector with an audible alarm near the experimental setup, especially in any low-lying areas where vapor could accumulate.
-
Grounding and Bonding: Connect grounding straps from the gas cylinder to the experimental apparatus and to a verified building ground.
-
Secure Cylinder: Ensure the HFO-1243zf cylinder is outside the fume hood (if possible) and securely fastened. Run only the necessary length of compatible tubing into the workspace.
-
Assemble PPE Station: Have all required PPE (goggles, face shield, appropriate gloves) readily available at the entrance to the designated area.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest fire extinguisher (dry chemical or CO₂ type), safety shower, and eyewash station.[3][7]
Protocol 4.2: Emergency Shutdown Procedure
-
Stop Gas Flow: Immediately close the main valve on the HFO-1243zf cylinder.
-
De-energize Equipment: Turn off power to all electrical equipment associated with the experiment, preferably via a master switch located outside the immediate hazard area.
-
Cool Reaction: If the experiment involves an exothermic reaction, activate any pre-planned cooling systems.
-
Maintain Ventilation: Do not turn off the fume hood or area ventilation. Allow it to purge any residual vapors.
-
Notify Personnel: Alert lab personnel and your supervisor of the shutdown.
-
Assess and Secure: Once the situation is stable, assess the cause of the shutdown before resuming any work.
Section 5: Visualization of Safety Workflows
Diagram 1: HFO-1243zf Leak Response Decision Tree
Caption: Decision workflow for responding to a suspected HFO-1243zf leak.
Diagram 2: Pre-Experiment Safety Workflow
Caption: Step-by-step workflow for safely preparing an experiment.
Section 6: References
-
ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. (n.d.). Inchem.org. [Link]
-
U.S. Hazmat Rentals. (2024, April 19). What Are the Storage Requirements for Flammable Chemicals? [Link]
-
U.S. Hazmat Rentals. (2024, May 6). OSHA Flammable Storage Requirements. [Link]
-
MG Chemicals. (2023, July 26). Safety Data Sheet. [Link]
-
Oregon OSHA. (n.d.). Chemical Storage Guidelines: Flammable Materials. [Link]
-
The Training Center. (n.d.). Working with HFO Refrigerants: Understanding the Hazards. [Link]
-
Flame Suppression Effects of Binary Extinguishants on the Flammability of HFO-1243zf. (n.d.). Xi'an Jiaotong University. [Link]
-
Airgas. (2021, August 13). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. [Link]
-
Mechanism of thermal decomposition of HFO-1234yf by DFT study. (2019). ResearchGate. [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Use and Storage of Flammable and Combustible Liquids. [Link]
-
MsdsDigital.com. (2015, July 10). 3,3,3-Trifluoropropene MSDS. [Link]
-
Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle. (2014). ResearchGate. [Link]
-
Linde Gas GmbH. (2017, June 27). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Solstice Advanced Materials. (n.d.). Guidelines for Use and Handling of HFO-1234yf. [Link]
-
Flammability inhibition effects of R227ea, R125, R134a, and R744 on 3,3,3-trifluoropropene (R1243zf). (2018). ResearchGate. [Link]
-
Mainstream Engineering. (n.d.). Techniques and Regulations for the Safe Handling of Flammable Hydrocarbon and Hydrofluoroolefin Refrigerants. [Link]
-
PubMed. (2014, August 21). Hydroxyl radical reaction rate coefficients as a function of temperature and IR absorption cross sections for CF3CH=CH2 (HFO-1243zf), potential replacement of CF3CH2F (HFC-134a). [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET: 2,3,3,3-Tetrafluoropropene. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]
-
HARP International. (2012, February). SAFETY DATA SHEET HARP® HFO-1234yf. [Link]
-
Varmt & Kallt. (n.d.). Identification and brief toxicological assessment of combustion products of the refrigerant HFO-1234yf. [Link]
-
Canada Safety Training. (n.d.). Essential Personal Protective Equipment for the Oil & Gas Industry. [Link]
-
HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. [Link]
-
Power Technology. (2022, September 29). PPE for the oil and gas industry. [Link]
-
Shanghai Yuji Sifluo Technology Co., Ltd. (2024, March 8). HFO-1243zf (3,3,3-trifluoropropene). [Link]
-
Toxic Docs. (2017, December 22). Study on environmental and health effects of HFO refrigerants. [Link]
-
Saturated pressure measurements of 3,3,3-trifluoroprop-1-ene (R1243zf) for reduced temperatures ranging from 0.62 to 0.98. (2019). ResearchGate. [Link]
-
IOGP. (n.d.). 9. Personal Protective Equipment. [Link]
-
Institute of Refrigeration. (n.d.). Guide to Flammable Refrigerants. [Link]
-
Thermal decomposition of HFO-1234yf through ReaxFF Molecular Dynamics Simulation. (2020). ResearchGate. [Link]
-
Purdue e-Pubs. (2014, July 17). Thermal Decomposition of Lower-GWP Refrigerants. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem Compound Database. [Link]
-
U.S. Department of the Interior. (n.d.). Limit of Flammability of Gases and Vapors. [Link]
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- 5. HFO-1243zf 677-21-4, China HFO-1243zf 677-21-4 Manufacturers, China HFO-1243zf 677-21-4 Suppliers - Huanxin Fluoro [chemnet.com]
- 6. HFO-1243zf (3,3,3-trifluoropropene)-上海宇极赛氟科技有限公司 [yuji-sifluo.com]
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- 21. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Optimization of 2,3,3-Trifluoroprop-1-ene Addition Reactions
Welcome to the technical support center for 2,3,3-Trifluoroprop-1-ene (H₂C=CFCHF₂) addition reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile fluorinated building block. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from general troubleshooting to reaction-specific optimizations.
The unique electronic structure of this compound, featuring an electron-deficient double bond due to the influence of both a vinylic fluorine and an adjacent difluoromethyl group, makes it a fascinating substrate. However, this reactivity profile also presents specific challenges. Let's explore how to overcome them.
Section 1: General Troubleshooting & Optimization
This section addresses common issues applicable to a wide range of addition reactions involving this compound.
Q1: My reaction yield is consistently low. What are the common culprits and how can I address them?
Low yield is a frequent problem that can often be traced back to fundamental experimental parameters rather than a flawed reaction concept.[1] Before attempting drastic changes to your core methodology, consider the following factors:
-
Reagent and Solvent Purity: The presence of moisture or other impurities can deactivate catalysts and reagents. Ensure you are using anhydrous solvents and that the this compound starting material is of high purity. Impurities can sometimes initiate unwanted side reactions, such as polymerization.[2]
-
Reaction Temperature: Many addition reactions are exothermic. Adding reagents too quickly can cause localized heating, leading to side product formation or decomposition of starting materials or products.[1] Conversely, some reactions require elevated temperatures to overcome activation energy barriers. Careful, incremental adjustments to the reaction temperature are recommended.
-
Inert Atmosphere: Oxygen can act as a radical initiator or poison sensitive organometallic catalysts. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[3]
-
Stoichiometry and Addition Rate: A slow, controlled addition of reagents, particularly for highly exothermic processes, is often crucial for maintaining temperature control and minimizing the formation of side products.[1]
Table 1: Troubleshooting Guide for Low Reaction Yields
| Potential Cause | Proposed Solution | Scientific Rationale |
| Moisture/Impurities | Use freshly distilled, anhydrous solvents. Ensure starting materials are pure via NMR or GC analysis. Flame-dry glassware and use an inert atmosphere. | Water can protonate nucleophiles, hydrolyze reagents, or poison catalysts. Other impurities can lead to competing side reactions.[2][4] |
| Incorrect Temperature | Monitor internal reaction temperature. For exothermic reactions, use an ice bath and add reagents slowly. For slow reactions, incrementally increase the temperature (e.g., in 10 °C steps). | Temperature directly affects reaction kinetics. Poor control can favor undesired reaction pathways or cause decomposition.[1] |
| Catalyst Deactivation | Use high-purity, pre-activated catalysts if applicable. Store catalysts under an inert atmosphere. Ensure the solvent is degassed to remove oxygen. | Catalysts, especially palladium or ruthenium-based systems, can be sensitive to oxygen, water, and impurities, leading to a loss of activity.[3] |
| Poor Mixing | Ensure adequate stirring, especially in heterogeneous mixtures or viscous solutions. | Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall reaction rate. |
| Product Volatility | Use a rotary evaporator at low temperature and vacuum during solvent removal. Consider using a cooled trap. | Fluorinated compounds are often more volatile than their non-fluorinated counterparts, and significant product loss can occur during the workup phase.[2] |
Diagram 1: Troubleshooting Workflow for Low Yields
This decision tree provides a logical path for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: How does solvent choice impact my reaction?
The choice of solvent is critical as it can dramatically influence reaction rates and even the reaction mechanism.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for reactions involving charged nucleophiles (e.g., nucleophilic additions). They can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can form hydrogen bonds. While they are excellent at dissolving ionic compounds, they can heavily solvate anionic nucleophiles, creating a solvent cage that reduces their reactivity.[5][6] However, for reactions proceeding through ionic intermediates, like an Sɴ1-type mechanism, these solvents can stabilize the transition state and accelerate the reaction.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are typically used for reactions involving neutral, nonpolar reactants, such as free-radical additions or certain catalytic hydrogenations.
Section 2: Reaction-Specific Guidance
Hydroboration-Oxidation
Q3: What is the expected regioselectivity for the hydroboration of this compound?
The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[7][8] For this compound (H₂C¹=C²F-CHF₂), the boron atom will preferentially add to the C¹ carbon.
Causality:
-
Steric Hindrance: The C¹ carbon is less sterically hindered than the C² carbon, which is substituted with a fluorine atom. Borane reagents (like BH₃ or 9-BBN) are bulky and will approach the less crowded side of the alkene.[9]
-
Electronic Effects: The fluorine atom at C² is strongly electron-withdrawing, which polarizes the pi bond, making C¹ the more electron-rich and nucleophilic carbon of the double bond. The boron atom acts as an electrophile and is attacked by the C¹ carbon.
The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, leading to the formation of 2,3,3-trifluoropropan-1-ol. The reaction is also a syn-addition, meaning the H and OH groups are added to the same face of the double bond.[10]
Protocol 1: General Procedure for Hydroboration-Oxidation
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add the this compound substrate (1.0 equiv) dissolved in anhydrous THF (0.5 M).
-
Cool the flask to 0 °C in an ice bath.
2. Hydroboration:
-
Slowly add Borane-THF complex (BH₃•THF, 1.0 M solution in THF, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or GC-MS.
3. Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 equiv).
-
Add 30% hydrogen peroxide (H₂O₂, 3.0 equiv) dropwise, maintaining the temperature below 20 °C. Caution: This addition can be highly exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the oxidation is complete.
4. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Nucleophilic & Free-Radical Additions
Q4: My goal is to add a nucleophile (e.g., R-SH). What conditions should I use, and how does this differ from a free-radical addition of HBr?
The electronic nature of this compound allows for both nucleophilic and free-radical additions, but the mechanisms and resulting regioselectivity are completely different.
-
Nucleophilic Addition: The electron-withdrawing fluorine atoms make the double bond electrophilic and thus susceptible to attack by nucleophiles.[11] The nucleophile (e.g., the thiolate anion, RS⁻) will attack the C¹ carbon, pushing the pi electrons onto the C² carbon. The resulting carbanion is stabilized by the adjacent fluorine atom. Protonation of this intermediate yields the final product. This is essentially a Michael-type addition.
-
Free-Radical Addition: This reaction requires a radical initiator (e.g., AIBN or benzoyl peroxide with HBr).[12] The bromine radical (Br•) adds to the C¹ carbon, which generates the more stable secondary radical at C², stabilized by the fluorine atom. This radical then abstracts a hydrogen atom from HBr to form the product and propagate the chain.[13]
Diagram 2: Regioselectivity in Different Addition Mechanisms
Caption: Comparison of regiochemical outcomes for different addition pathways.
Q5: What are the key differences in experimental setup between these two reactions?
| Parameter | Nucleophilic Addition (Thiol) | Free-Radical Addition (HBr) |
| Initiator | A base (e.g., Et₃N, NaH) to deprotonate the nucleophile (RSH → RS⁻). | A radical initiator (e.g., benzoyl peroxide, AIBN) and heat or UV light. |
| Atmosphere | Inert atmosphere (Argon/N₂) is crucial to prevent oxidation of the nucleophile. | Inert atmosphere is good practice, but the reaction is less sensitive to trace O₂ than many catalytic processes. |
| Solvent | Polar aprotic (e.g., DMF, THF, CH₃CN) to solvate the counter-ion but not the nucleophile. | Nonpolar (e.g., CCl₄, cyclohexane) or the reaction can be run neat. |
| Inhibitors | Not applicable. | Radical scavengers (e.g., hydroquinone, TEMPO) present as stabilizers in the alkene must be removed. |
Section 3: Experimental Workflow & Data
Diagram 3: General Experimental Workflow
This diagram outlines the typical steps for performing an addition reaction in the lab.
Caption: A standard step-by-step laboratory workflow for addition reactions.
References
-
PubChem. (n.d.). 3,3,3-Trifluoropropene. National Center for Biotechnology Information. Retrieved from [Link]
-
Airgas. (2021). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]
-
Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,3,3-trifluoroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Markovnikov Regiocontrol in Hydroboration of Alkene by Trifluoromethyl Substituent. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in Ene Reactions with Carbon Enophiles. Retrieved from [Link]
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YouTube. (2016). Nucleophilic Addition reactions. Retrieved from [Link]
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Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
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National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chemical Science. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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Wikipedia. (n.d.). Ene reaction. Retrieved from [Link]
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YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]
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University of Toronto. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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ChemRxiv. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Retrieved from [Link]
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YouTube. (2020). 8.8 How to Predict the Products of Alkene Addition Reactions | Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]
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YouTube. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. Retrieved from [Link]
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YouTube. (2020). Alkene Addition Reactions: Crash Course Organic Chemistry #16. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
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Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes. Retrieved from [Link]
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ChemRxiv. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Retrieved from [Link]
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Chemguide. (n.d.). Explaining the polymerisation of ethene. Retrieved from [Link]
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Khan Academy. (n.d.). Free radical reactions (video). Retrieved from [Link]
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Troubleshooting low yields in 2,3,3-Trifluoroprop-1-ene polymerization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to diagnosing and resolving low yield issues in the free-radical polymerization of 2,3,3-Trifluoroprop-1-ene. As Senior Application Scientists, we have structured this guide to move from high-level questions to deep, systematic troubleshooting, grounding our advice in established polymer chemistry principles.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected yields in our this compound polymerization. What are the most common culprits?
A: Low yields in fluoroalkene polymerization are typically traced back to three primary areas: monomer purity, initiator effectiveness, and reaction conditions. Impurities in the monomer, especially residual polymerization inhibitors or water, can terminate radical chains prematurely.[1][2] The initiator might be unsuitable for the reaction temperature or may have degraded. Finally, factors like oxygen contamination, improper temperature control, or significant chain transfer to the solvent can drastically reduce polymer yield and molecular weight.[3][4][5]
Q2: How critical is the removal of the shipping inhibitor (e.g., MEHQ, BHT) from the this compound monomer?
A: It is absolutely critical. Inhibitors are added to prevent spontaneous polymerization during transport and storage.[6] These molecules are highly efficient radical scavengers that will react with and neutralize the initial radicals generated by your initiator and any growing polymer chains, effectively preventing polymerization until they are fully consumed.[1][5] Attempting to overcome the inhibitor by adding excess initiator is not a reliable strategy, as it can lead to poor reaction control, lower molecular weights, and inconsistent results.[7]
Q3: Can the choice of solvent impact the polymerization yield?
A: Yes, profoundly. In solution polymerization, the solvent's primary roles are to dissolve the monomer and polymer and to help dissipate the heat of reaction.[8] However, the solvent is not always an innocent bystander. Some solvents are susceptible to chain transfer, a process where the active radical center of a growing polymer chain is transferred to a solvent molecule.[3][9] This terminates the polymer chain and creates a new, often less reactive, solvent radical, ultimately lowering the overall polymer yield and molecular weight.[4][8] Chlorinated hydrocarbons are particularly known for this behavior.[8]
Q4: Our polymerization starts, but seems to stop prematurely, resulting in low conversion. What could be happening?
A: This issue, often termed "dead-end" polymerization, typically points to the rapid depletion of the initiator. All initiators have a characteristic half-life at a given temperature. If the initiator decomposes too quickly relative to the rate of propagation, the supply of new radicals will be exhausted before high monomer conversion is achieved. This can be addressed by choosing an initiator with a longer half-life at your reaction temperature or by implementing a strategy of adding the initiator in multiple portions over time.[10][11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific yield-related problems.
Problem 1: No Polymer Formation or Extremely Low Conversion (<5%)
This scenario suggests a fundamental failure in the initiation or propagation steps.
Potential Causes & Solutions:
-
Presence of Inhibitors: The most likely cause is a potent inhibitor scavenging all generated radicals.[1][5]
-
Diagnostic Step: Review your monomer purification procedure. If you are not performing one, it is essential to start.
-
Solution: Purify the monomer immediately before use by passing it through a column of basic alumina to remove acidic impurities and phenolic inhibitors. See Protocol 1 for a detailed methodology.[12][13]
-
-
Inactive or Inappropriate Initiator: The initiator may have degraded during storage or its decomposition temperature may be too high for the reaction conditions, meaning it is not generating radicals.[]
-
Diagnostic Step: Check the storage conditions and expiration date of the initiator. Verify the initiator's 10-hour half-life temperature and ensure your reaction temperature is appropriate.
-
Solution: Use a fresh, properly stored initiator. Select an initiator whose thermal decomposition profile is suited to your desired polymerization temperature. For example, Azobisisobutyronitrile (AIBN) is commonly used for reactions in the 60-80 °C range.
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations. It acts as a diradical and can react with propagating radicals to form stable peroxy radicals, which are generally not reactive enough to continue the polymer chain.[1][5]
-
Diagnostic Step: Review your degassing procedure. Simple nitrogen bubbling may be insufficient for complete oxygen removal.
-
Solution: Employ a more rigorous degassing method, such as multiple freeze-pump-thaw cycles, especially for smaller-scale reactions. Ensure the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout.
-
Troubleshooting Workflow: From Low Yield to Solution
The following diagram outlines a logical workflow for diagnosing the root cause of low polymerization yields.
Caption: A decision tree for troubleshooting low polymerization yields.
Problem 2: Low to Moderate, but Stagnant, Conversion (5-50%)
This indicates that the polymerization initiates successfully but terminates prematurely or proceeds very slowly.
Potential Causes & Solutions:
-
Chain Transfer Reactions: As previously mentioned, the growing polymer chain may be transferring its radical activity to monomer, solvent, or even the initiator itself.[3][9] Fluoroalkenes can be susceptible to certain side reactions that terminate chains.[15]
-
Diagnostic Step: Analyze the polymer's molecular weight by Gel Permeation Chromatography (GPC). A significantly lower molecular weight than theoretically expected is a strong indicator of chain transfer events.[4]
-
Solution: If chain transfer to the solvent is suspected, switch to a more inert solvent. Dimethyl carbonate has been used successfully for some fluoroalkene polymerizations.[16] If chain transfer to the monomer is the issue, lowering the reaction temperature may help, as transfer reactions often have a higher activation energy than propagation.
-
-
Sub-optimal Initiator Concentration: Too little initiator will generate an insufficient number of radical chains to achieve high conversion in a reasonable timeframe.
-
Diagnostic Step: Review your initiator concentration (typically 0.1-1.0 mol% relative to the monomer).
-
Solution: Systematically vary the initiator concentration to find the optimal balance between reaction rate and achieving the desired molecular weight. Be aware that excessively high initiator concentrations can lead to lower molecular weights due to an increased rate of termination.[7]
-
Visualizing the Mechanism: Where Things Go Wrong
Understanding the fundamental steps of radical polymerization helps pinpoint where problems occur.
Sources
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Technical Support Center: Synthesis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf)
A Guide to Byproduct Identification, Minimization, and Troubleshooting
Welcome to the technical support guide for the synthesis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf). This resource is designed for researchers, chemists, and drug development professionals who are working with or developing processes involving this important fluorinated building block. The inherent reactivity required for fluorination and subsequent elimination reactions often leads to a spectrum of byproducts that can complicate purification and impact final product quality.
This guide provides in-depth, experience-driven answers to common challenges encountered during HFO-1243zf synthesis. We will explore the causality behind byproduct formation, offer validated troubleshooting strategies, and provide detailed protocols to help you optimize your reaction for higher purity and yield.
Section 1: Frequently Asked Questions - Understanding Core Synthesis Chemistry
This section addresses fundamental questions about the synthesis of HFO-1243zf, focusing on the origins of common impurities.
Q1: What are the typical synthetic pathways to HFO-1243zf, and what byproducts are associated with them?
A1: While multiple routes exist, a prevalent strategy involves the fluorination of a chlorinated propane or propene precursor, followed by a dehydrohalogenation step. A common precursor is 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which itself is often synthesized from tetrachloropropenes.[1][2]
The primary transformation is the replacement of chlorine atoms with fluorine using a fluorinating agent like hydrogen fluoride (HF), often over a vapor-phase catalyst such as fluorinated chromium oxide.[1][3] The subsequent step is typically a dehydrochlorination or dehydrofluorination to introduce the double bond.
Each stage presents opportunities for byproduct formation:
-
Incomplete Fluorination: Unreacted or partially fluorinated chlorinated intermediates remain. A key example is the precursor HCFO-1233xf.[4]
-
Over-fluorination: The desired product or intermediates react further with the fluorinating agent. This can lead to the formation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) or saturated compounds like 1,1,1,2,2-pentafluoropropane (HFC-245cb).[4]
-
Elimination Byproducts: Dehydrohalogenation can sometimes yield isomeric impurities.
-
Residual Reagents: Unreacted hydrogen fluoride (HF) and the byproduct hydrogen chloride (HCl) are common impurities in the crude product stream.[4]
Q2: How do key reaction parameters causally influence selectivity and byproduct formation?
A2: The selectivity of the synthesis is a delicate balance of several critical parameters. Understanding their interplay is key to minimizing byproduct formation.
-
Temperature: This is arguably the most critical factor.
-
Reactant Stoichiometry (HF:Organic Ratio): A high molar excess of HF can drive the reaction towards completion but also significantly increases the risk of over-fluorination.[1] Optimizing this ratio is a critical process development step.
-
Catalyst: For vapor-phase reactions, the choice and condition of the catalyst (e.g., fluorinated chromium oxide) are paramount. An overly active catalyst can promote side reactions, while a deactivated one will result in low conversion. In-situ catalyst regeneration is sometimes necessary.[3]
-
Contact Time/Flow Rate: The residence time of the reactants in the catalyst bed determines the extent of the reaction. A shorter contact time may prevent over-fluorination but could lead to incomplete conversion.
Q3: What are the most effective analytical methods for identifying and quantifying HFO-1243zf and its byproducts?
A3: Gas chromatography (GC) is the primary analytical technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown byproducts by providing both retention time data and mass spectra for structural elucidation.[5][6]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Once byproducts are identified, GC-FID is an excellent and robust method for routine quantification and purity analysis due to its high sensitivity to hydrocarbons.[7]
For accurate quantification, it is essential to use certified reference standards for the main product and all identified impurities to generate calibration curves.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.
Issue 1: Low Purity Profile - Multiple Byproducts Detected in GC-MS Analysis
If your GC-MS analysis of the crude product shows a complex mixture of peaks, a systematic approach is needed to identify the sources. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low product purity.
Issue 2: Poor Yield Despite High Conversion of Starting Material
This scenario suggests that while your initial reactant is being consumed, it is being converted into undesired byproducts rather than HFO-1243zf.
-
Causality: This is a classic sign of poor selectivity. The reaction conditions likely favor a parallel or consecutive side reaction. The most common cause is over-fluorination, where the desired product is formed and then immediately reacts further to form more highly fluorinated species like HFO-1234yf.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Perform a temperature screening study, decreasing the temperature in 10-20°C increments to find a regime where the formation of the over-fluorinated byproduct is minimized while maintaining acceptable conversion.
-
Optimize Stoichiometry: Systematically reduce the molar excess of the fluorinating agent (e.g., HF). A lower concentration of HF can disfavor the second fluorination step.[1]
-
Increase Flow Rate: For continuous flow, vapor-phase systems, increasing the flow rate reduces the contact time with the catalyst, which can prevent the consecutive reaction from occurring.
-
Table 1: Common Byproducts in HFO-1243zf Synthesis and Mitigation Strategies
| Byproduct Name | Common Abbreviation | Potential Source / Mechanism | Mitigation & Minimization Strategy |
| 2-Chloro-3,3,3-trifluoropropene | HCFO-1233xf | Incomplete fluorination or dehydrochlorination of a precursor.[2][4] | Increase reaction temperature, increase residence time, ensure catalyst is fully active. |
| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | Over-fluorination of HFO-1243zf or an intermediate.[4] | Decrease reaction temperature, reduce the HF:organic molar ratio. |
| 1,1,1,2,2-Pentafluoropropane | HFC-245cb | Over-fluorination and saturation of the double bond.[4] | Decrease reaction temperature, reduce HF concentration. |
| Hydrogen Fluoride / Hydrogen Chloride | HF / HCl | Unreacted reagent (HF) or reaction byproduct (HCl).[4] | Implement post-reaction scrubbing with an aqueous base (e.g., KOH/NaOH) or water wash. |
Section 3: Key Protocols and Methodologies
Adherence to validated protocols is essential for reproducibility and success.
Protocol 3.1: Post-Synthesis Purification Workflow
A multi-step purification train is necessary to isolate high-purity HFO-1243zf from the crude reactor output.
Caption: Post-synthesis purification workflow for HFO-1243zf.
Step-by-Step Methodology:
-
Neutralization: The raw gas stream from the reactor is first passed through a scrubbing tower containing a basic aqueous solution (e.g., dilute potassium hydroxide) to remove acidic gases like HF and HCl.[4]
-
Drying: The neutralized stream, now saturated with water, is passed through a drying column packed with a suitable desiccant (e.g., 3A or 4A molecular sieves) to remove moisture.
-
Condensation: The dry gas stream is cooled in a cryogenic trap or condenser (e.g., -10 to 0°C) to liquefy the organic components, separating them from any non-condensable gases.[4]
-
Fractional Distillation: The condensed liquid mixture is subjected to fractional distillation. This is the most critical step for separating HFO-1243zf from close-boiling organic byproducts. The efficiency of the column (number of theoretical plates) will dictate the final achievable purity.
Protocol 3.2: Analytical Method for Purity Assessment by GC-FID
This protocol outlines a standard method for quantifying the purity of a purified HFO-1243zf sample.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating volatile fluorocarbons (e.g., a PLOT-type column or one with a mid-polar stationary phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Final Hold: Hold at 200°C for 2 minutes.
-
-
Injector: Split/splitless injector, 220°C.
-
Detector: FID, 250°C.
-
Sample Preparation: Prepare a gaseous sample in a gas-tight syringe or use a liquid sampling valve if the sample is liquefied under pressure.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using the area percent method, assuming a similar response factor for closely related fluorocarbon impurities. For highest accuracy, determine relative response factors using certified standards.
References
-
Cassin, S. (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Journal of Occupational and Environmental Hygiene, 10(11), 583-9. Available at: [Link]
-
Quick Company. A Process For Purification Of Hydrofluoropropenes. Available at: [Link]
- Merkel, D. C., et al. (2011). Integrated process to produce 2,3,3,3-tetrafluoropropene. U.S. Patent 8,058,486 B2.
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Available at: [Link]
-
Alazet, S., et al. (2019). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. ResearchGate. Available at: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]
- Shalit, H. (1980). Preparation of 3,3,3-trifluoropropene-1. U.S. Patent 4,220,608 A.
-
ECHA. (2018). (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier. Available at: [Link]
- Nappa, M. J. & Rao, V. N. M. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S. Patent 7,795,480 B2.
- Central Glass Co., Ltd. (2014). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene. European Patent EP 2 796 439 A1.
- Nappa, M. J. & Rao, V. N. M. (2009). Compositions comprising 2,3-dichloro-1,1,1-trifluoropropane, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene. WIPO Patent WO 2009/137658 A2.
- Nappa, M. J., et al. (2015). Method for purifying 2,3,3,3-tetrafluoropropene. U.S. Patent 8,975,456 B2.
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary. Available at: [Link]
-
National Center for Biotechnology Information. 3,3,3-Trifluoropropene. PubChem Compound Summary. Available at: [Link]
-
Thach, L. N., et al. (2014). Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle. ResearchGate. Available at: [Link]
-
ECHA. (1E)-1-chloro-3,3,3-trifluoroprop-1-ene - Substance Information. Available at: [Link]
-
National Center for Biotechnology Information. 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem Compound Summary. Available at: [Link]
-
Fedele, L., et al. (2023). Isothermal (Vapour + Liquid) Equilibrium Measurements and Correlation of the Binary Mixture {3,3,3-Trifluoropropene (HFO-1243zf) + 2,3,3,3-tetrafluoropropene (HFO-1234yf)}. CNR-IRIS. Available at: [Link]
-
Fedele, L., et al. (2023). Isothermal (Vapour + Liquid) Equilibrium Measurements and Correlation of the Binary Mixture {3,3,3-Trifluoropropene (HFO-1243zf) + 2,3,3,3-tetrafluoropropene (HFO-1234yf)} at Temperatures from 283.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
Thach, L. N., et al. (2014). Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle. International Atomic Energy Agency. Available at: [Link]
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Addressing corrosion issues with 2,3,3-Trifluoroprop-1-ene and reaction vessels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,3-Trifluoroprop-1-ene (HFO-1243zf). This guide is designed to provide in-depth, practical solutions to the corrosion challenges that can arise during its use in chemical synthesis. By understanding the underlying chemical principles, you can ensure the integrity of your reaction vessels and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently corrosive?
No, this compound itself is generally not considered corrosive to common laboratory materials under standard, controlled conditions. Like other hydrofluoroolefins (HFOs), it is valued for being chemically stable under normal use.[1] The corrosion issues typically arise from its decomposition products, which can form under specific experimental conditions.
Q2: What are the primary causes of corrosion when using this compound?
Corrosion is almost always a result of the degradation of this compound into highly reactive and corrosive species. The primary culprit is the formation of hydrogen fluoride (HF), which is highly corrosive to many materials, including glass, and some metals.[2] This decomposition can be triggered by:
-
High Temperatures: Thermal stress can break down the molecule.[3][4]
-
Presence of Moisture (Water): Water can react with the compound or its intermediates, leading to the formation of hydrofluoric acid.
-
Incompatible Materials: Certain metals can catalyze the decomposition of fluorinated compounds.
-
Exposure to Flame or High-Energy Sources: Open flames or other ignition sources can cause combustion, which may produce HF and other hazardous byproducts.[5]
Q3: Which materials are generally compatible with this compound?
For pure this compound under anhydrous conditions, a range of materials are suitable. However, for reaction conditions where decomposition is a risk, material selection is critical.
| Material Class | Compatible | Use with Caution | Generally Incompatible |
| Metals | Stainless Steel (304, 316 - Passivated), Nickel Alloys (e.g., Monel, Hastelloy), Aluminum | Carbon Steel | Copper and its alloys |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy Alkane (PFA), Fluorinated Ethylene Propylene (FEP) | Polypropylene (PP), Polyethylene (PE) at low temperatures | Polyvinyl Chloride (PVC), Elastomers (unless specifically rated for fluorinated compounds) |
| Glass | Borosilicate Glass (only under strictly anhydrous and moderate temperature conditions) | Not applicable | All glass types if HF formation is possible |
Note: While some sources suggest general compatibility of HFOs with materials like aluminum, steel, and plastics, the potential for decomposition into corrosive byproducts necessitates a more cautious approach in a laboratory setting, especially with copper.[6]
Q4: Why is copper not recommended for use with HFOs?
Copper and its alloys are generally not recommended for use with HFO refrigerants due to potential chemical reactions that can lead to corrosion and system failure.[6] This is a critical consideration in experimental setups where reaction conditions might deviate from ideal, potentially catalyzing degradation pathways that are corrosive to copper.
Troubleshooting Guide: Reaction Vessel Corrosion
This section provides a systematic approach to diagnosing and resolving corrosion issues encountered during experiments involving this compound.
Problem: You observe unexpected etching, discoloration, or pitting on your reaction vessel after a reaction.
Workflow for Troubleshooting Vessel Corrosion
Caption: A step-by-step workflow for diagnosing and resolving reaction vessel corrosion.
Step 1: Initial Assessment
-
Safety First: Before handling the vessel, ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Document: Photograph the corrosion. Note its location, appearance (pitting, uniform etching, discoloration), and severity.
-
Check for Residue: Carefully test the pH of any residual material in the vessel. A low pH strongly suggests the presence of acidic byproducts like HF.
-
Neutralize & Clean: If acidity is confirmed, neutralize the vessel carefully with a weak base (e.g., sodium bicarbonate solution) before proceeding with standard cleaning protocols.
Step 2: Root Cause Analysis
The most probable cause of corrosion is the decomposition of this compound. Consider the following possibilities:
Caption: Simplified pathway from experimental triggers to vessel corrosion.
-
Thermal Decomposition: Were reaction temperatures excessively high? Even localized hotspots from mantle heating can initiate degradation. Combustion or exposure to flame can produce harmful gases like hydrogen fluoride.[5]
-
Moisture Contamination: Was the reaction vessel thoroughly dried before use? Were all reagents and solvents anhydrous? Trace amounts of water can be sufficient to hydrolyze intermediates to HF.
-
Material Incompatibility: Are you using a vessel or components made of a reactive material? For instance, non-passivated stainless steel contains free iron on the surface that can be more reactive.[7]
Step 3: Corrective Actions & Preventative Measures
Based on your root cause analysis, implement the following:
-
If High Temperature is the Cause:
-
Action: Lower the reaction temperature. Use an oil bath for more uniform heat distribution to avoid hotspots.
-
Prevention: Validate the temperature limits for your specific reaction conditions.
-
-
If Moisture is the Cause:
-
Action: Discard the current reaction and start over.
-
Prevention: Implement a strict drying protocol. Oven-dry all glassware and cool under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
-
If Material Incompatibility is the Cause:
-
Action: Transfer the reaction to a more suitable vessel if possible. For stainless steel, perform a passivation procedure.
-
Prevention: Always verify material compatibility before starting an experiment. For reactions with a high risk of HF formation, use vessels made of Nickel alloys or lined with PFA/PTFE.
-
Key Protocols and Methodologies
Protocol 1: Selection of a Reaction Vessel
-
Assess Reaction Conditions: Evaluate the maximum temperature, pressure, and all reagents and potential byproducts.
-
Low-Risk Reactions (Anhydrous, <100°C): A standard borosilicate glass reactor or a passivated 316 stainless steel vessel is often sufficient.
-
Moderate to High-Risk Reactions (>100°C, presence of water, use of strong bases/oxidants):
-
Option A (Metal): Use a high-grade nickel alloy reactor such as Hastelloy C-276 or Monel 400.
-
Option B (Lined Vessel): Use a glass or steel reactor with a removable, chemically inert liner made of PFA or PTFE. This provides the corrosion resistance of fluoropolymers with the structural integrity of the outer vessel.
-
-
Verification: Always consult material compatibility charts from the vessel manufacturer against all chemicals involved in your process.
Protocol 2: Passivation of Stainless Steel Vessels
Passivation is a chemical treatment that removes free iron from the surface of stainless steel and creates a passive, chromium-rich oxide layer that enhances corrosion resistance.[7][8][9]
Objective: To remove surface contaminants and enhance the natural corrosion resistance of a stainless steel reactor.[10]
Materials:
-
Degreasing agent (e.g., alkaline cleaner)
-
Nitric Acid (20-50% v/v solution) or Citric Acid (4-10% w/v solution)[10]
-
Deionized water
-
Appropriate PPE
Procedure (Based on ASTM A380/A967 Standards):
-
Thorough Cleaning: Degrease the vessel surface to remove all oils, coolants, and dirt. Any surface contamination will inhibit the passivation process.[7] Rinse thoroughly with deionized water.
-
Acid Immersion/Circulation:
-
Fill the vessel with the chosen acid solution (nitric or citric acid are common).[10][11] Citric acid is often preferred due to being less hazardous.[10]
-
Allow the acid to contact the steel surface for the recommended time and temperature. For a typical nitric acid bath, this might be 30 minutes at 120-140°F (49-60°C).[11] For citric acid, it could be 20-30 minutes at a similar temperature. Always follow established standards.
-
-
Rinsing: Drain the acid and rinse the vessel thoroughly with deionized water. Continue rinsing until the pH of the rinse water is neutral.
-
Drying: Dry the vessel completely. The passive layer forms as the clean, chromium-rich surface reacts with oxygen.
Protocol 3: Laboratory Corrosion Testing (Coupon Test)
To empirically determine the best material for a novel reaction, a simple immersion test using material "coupons" is recommended, following principles outlined in standards like ASTM G31.[12][13][14][15]
-
Prepare Coupons: Obtain small, pre-weighed coupons of candidate materials (e.g., 316 Stainless Steel, Hastelloy C-276, Aluminum).
-
Immersion: Place the coupons in a reaction vessel under the exact conditions of your planned experiment. Ensure they are electrically isolated from each other.
-
Exposure: Run the experiment for the intended duration.
-
Evaluation: After the experiment, remove, clean, and re-weigh the coupons.
-
Analysis: Calculate the mass loss to determine the corrosion rate. Visually inspect the coupons for pitting, crevice corrosion, or other forms of localized attack.
By adopting these troubleshooting frameworks and preventative protocols, you can significantly reduce the risk of corrosion, ensuring the safety, reliability, and accuracy of your research with this compound.
References
-
Linde Gas GmbH. (2017). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene.
-
Airgas. (2021). SAFETY DATA SHEET 2-Chloro-3,3,3-trifluoropropene.
-
Wikipedia. (n.d.). Hydrofluoroolefin.
-
Central Glass Co., Ltd. (2017). Safety Data Sheet trans-1-Chloro-3,3,3-trifluoropropene.
-
Yoshida, J. et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. PMC, NIH.
-
ResearchGate. (n.d.). State of the art on the flammability of hydrofluoroolefin (HFO) refrigerants.
-
ResearchGate. (n.d.). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).
-
Achieve Chem. (2024). How Do You Troubleshoot Problems in A Steel Reactor?.
-
Wikipedia. (n.d.). Hydrofluoric acid.
-
Central States Industrial. (2020). Passivation of Stainless Steel — What is It and How Does It Work?.
-
ASTM International. (2021). Laboratory Immersion Corrosion Testing of Metals.
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
ResearchGate. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance.
-
Brainly. (2023). Which material is NOT compatible with any HFO refrigerant?.
-
Scribd. (n.d.). Astm G31 72 2004.
-
Solenis. (n.d.). Passivation of Stainless Steel.
-
WIT Press. (n.d.). PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES.
-
ResearchGate. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry.
-
Jinzong Machinery. (2024). Reactor Troubleshooting and Solutions.
-
ResearchGate. (n.d.). C−H and C−F Bond Activation Reactions of Fluorinated Propenes at Rhodium: Distinctive Reactivity of the Refrigerant HFO‐1234yf.
-
ResearchGate. (n.d.). Combustion and flammability chemistry for the refrigerant HFO-1234yf (2,3,3,3-tetrafluroropropene).
-
ResearchGate. (n.d.). Laboratory Immersion Corrosion Testing of Metals1.
-
CymitQuimica. (2025). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review.
-
Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor.
-
NUCLEUS information resources. (n.d.). CORROSION OF MATERIALS IN RESEARCH REACTORS (NON-FUEL).
-
Carpenter Technology. (n.d.). How to Passivate Stainless Steel Parts.
-
Frontiers. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review.
-
Idaho National Laboratory. (n.d.). Corrosion Testing Needs and Considerations for Additively Manufactured Materials in Nuclear Reactors.
-
ASTM International. (2017). G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals.
-
Mepi. (n.d.). Direct fluorination.
-
Astro Pak. (2023). Passivation: The Key To Corrosion Protection For Stainless Steel.
-
MDPI. (n.d.). Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying.
-
British Stainless Steel Association. (n.d.). Passivation of stainless steels.
-
ResearchGate. (n.d.). Corrosion control of nuclear steam generators under normal operation and plant-outage conditions: a review.
-
ASTM International. (n.d.). ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals.
-
NASA. (n.d.). SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE.
-
openPR.com. (2026). Hydrofluoroolefin Market on Course to Reach US$ 9.1 Bn by 2031.
Sources
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- 3. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. standards.iteh.ai [standards.iteh.ai]
Improving the regioselectivity of reactions involving 2,3,3-Trifluoroprop-1-ene
Welcome to the technical support center for reactions involving 2,3,3-trifluoroprop-1-ene. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in controlling the regioselectivity of reactions with this versatile, fluorinated building block. The unique electronic properties of this compound present both opportunities for novel transformations and challenges in achieving desired isomer control. This document provides in-depth answers to frequently asked questions and a systematic guide for troubleshooting and optimizing your reaction outcomes.
Part A: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity of this compound, providing the essential knowledge needed to make informed experimental decisions.
Q1: What are the key electronic features of this compound and how do they influence its reactivity?
A1: The reactivity of this compound is dominated by the strong electron-withdrawing effects of its fluorine substituents. Its structure is C(H₂)=C(F)CHF₂.[1] The double bond is highly polarized and electron-deficient.
-
Inductive Effects: The fluorine atom directly attached to the double bond (C2) and the difluoromethyl group (-CHF₂) strongly pull electron density away from the π-system.
-
Alkene Polarity: This makes the alkene susceptible to attack by nucleophiles. In nucleophilic addition reactions, the nucleophile will preferentially attack the C1 carbon, which is less sterically hindered and can better accommodate the resulting negative charge stabilized by the adjacent fluorinated carbons.
-
Electrophilic Addition: In electrophilic additions, the initial attack by an electrophile is generally disfavored compared to electron-rich alkenes. When it does occur, the resulting carbocation intermediate's stability is complex. A cation at C1 would be adjacent to the electron-withdrawing C(F)CHF₂ group, which is destabilizing. A cation at C2 would be directly attached to a fluorine atom, which can offer some resonance stabilization through its lone pairs, but this is often outweighed by the strong inductive effect. The reaction pathway is therefore highly dependent on the specific reagents and catalyst systems used.[2][3]
Q2: Why is achieving high regioselectivity in hydrofunctionalization reactions of this compound so challenging?
A2: Hydrofunctionalization introduces H-X across the double bond, where X can be NR₂, OR, SR, etc. The challenge arises from the formation of two possible regioisomers: the "linear" (anti-Markovnikov) product where X adds to C1, and the "branched" (Markovnikov) product where X adds to C2.
The outcome is often a mixture because the electronic bias is not always overwhelmingly strong enough to direct the reaction to a single product under thermal or simple acid/base-catalyzed conditions.[2] Furthermore, transition metal-catalyzed reactions can proceed through various mechanisms (e.g., migratory insertion, oxidative addition) where the regioselectivity is dictated by a delicate balance of steric and electronic factors between the substrate, catalyst, and ligands.[4]
Q3: What role do directing groups play in controlling regioselectivity?
A3: A directing group is a functional moiety on the reacting partner that interacts with the catalyst or substrate in a way that forces the reaction to occur at a specific position.[5][6][7] For instance, in a hydroamination reaction, a reactant containing a carbonyl or amide group can coordinate to a metal catalyst. This coordination pre-organizes the substrate (this compound) in the catalyst's coordination sphere, leading to the selective formation of one regioisomer over the other. This strategy transforms an intermolecular reaction into a pseudo-intramolecular one, dramatically enhancing selectivity.[8]
Part B: Troubleshooting Guide for Poor Regioselectivity
This section provides actionable steps and experimental protocols to diagnose and solve common issues with regioselectivity in your reactions.
Q4: My hydroamination reaction with this compound is producing a 1:1 mixture of linear and branched isomers. What is my first step?
A4: A 1:1 ratio suggests that the reaction conditions are not providing any significant facial selectivity. The first step is to introduce a controlling element, with transition metal catalysis being the most powerful approach.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving reaction regioselectivity.
Your primary goal is to move from an uncontrolled to a catalyst-controlled regime. Nickel and Palladium catalysts with phosphine ligands are excellent starting points for many hydrofunctionalizations.[4]
Q5: I've tried a standard palladium catalyst and still only get moderate selectivity (e.g., 70:30). How do I optimize from here?
A5: This is a common scenario where the intrinsic preference of the catalyst is not sufficient. The next, most critical step is ligand screening . The steric and electronic properties of the ligands bound to the metal center have a profound impact on the regiochemical outcome.[9]
Key Ligand Parameters to Vary:
| Parameter | Rationale | Example Ligands (Low -> High) | Expected Impact on Selectivity |
| Steric Bulk | Larger ligands can physically block one reaction site, favoring addition at the less hindered position (often C1 for the linear product). | PPh₃ → P(Cy)₃ → P(tBu)₃ | Can dramatically increase selectivity for the sterically most accessible product. |
| Electronic Nature | Electron-donating ligands make the metal center more nucleophilic, while electron-withdrawing ligands make it more electrophilic. This modulates the mechanism and can flip selectivity. | P(p-anisyl)₃ → PPh₃ → P(p-CF₃Ph)₃ | Highly system-dependent; requires empirical screening. |
| Bite Angle | For bidentate ligands, the natural angle influences the geometry around the metal, affecting which substrate orientation is favored for insertion. | dppf (~99°) → BINAP (~93°) → Xantphos (~111°) | Can lock the catalytic intermediate in a conformation that favors a single regioisomer. |
Q6: Can changing the solvent improve my regioisomeric ratio?
A6: Absolutely. The solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates and transition states. For reactions involving polar or charged intermediates, solvent polarity is a critical parameter.
A particularly effective solvent for promoting regioselective hydrofunctionalization of electron-deficient alkenes is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .[10] HFIP's unique properties—high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability—can stabilize cationic intermediates, potentially favoring a Markovnikov-type pathway that might otherwise be inaccessible.[10]
Experimental Protocol: Solvent Screening
-
Setup: Prepare identical reactions in parallel using your best catalyst/ligand combination from Q5.
-
Solvent Selection: Use a range of solvents with varying polarities and properties.
-
Apolar: Toluene, Dioxane
-
Polar Aprotic: THF, MeCN, DMF
-
Polar Protic: Isopropanol, HFIP
-
-
Execution: Run all reactions at a fixed temperature (e.g., 60 °C) for a set time (e.g., 12 hours).
-
Analysis: Quench the reactions and determine the regioisomeric ratio (rr) in the crude mixture using ¹⁹F NMR or GC-MS.
-
Evaluation: Compare the rr across different solvents. A significant change indicates that solvent effects are important for your system.
Q7: I am performing a [3+2] cycloaddition and getting the wrong regioisomer. How can I fix this?
A7: In cycloadditions, the regioselectivity is governed by the electronic complementarity of the reactants, specifically their frontier molecular orbitals (HOMO-LUMO interactions). This compound is a strong electrophile due to its electron-deficient nature.[11]
-
Analyze the Reactants: Your reaction partner (e.g., an azomethine ylide or a nitrile oxide) is the nucleophile. The regioselectivity depends on the relative magnitudes of the orbital coefficients on the reacting atoms.[11][12]
-
Modify the Nucleophile: The most effective way to change the outcome is to modify the electronics of the cycloaddition partner. Adding electron-donating or withdrawing groups to your dipole can alter its HOMO energy and orbital coefficients, thereby favoring interaction with the other end of the alkene.
-
Lewis Acid Catalysis: Introducing a Lewis acid can coordinate to the fluorine atoms or another functional group, further polarizing the alkene and altering the LUMO coefficients. This can enhance or even reverse the inherent regioselectivity. Common Lewis acids to screen include Sc(OTf)₃, Yb(OTf)₃, and Cu(OTf)₂ with chiral ligands for asymmetric control.
Caption: Frontier Molecular Orbital control in cycloaddition reactions.
References
-
Title: Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regio- and stereoselective synthesis of fluoroalkenes by directed Au(I) catalysis Source: PubMed URL: [Link]
-
Title: Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis (General) Source: ResearchGate URL: [Link]
-
Title: Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes Source: ResearchGate URL: [Link]
-
Title: CONTROLLING REGIOSELECTIVITY OF CATALYTIC TRANSFER HYDROFUNCTIONALIZATION REACTIONS BY NON-COVALENT INTERACTIONS Source: CORDIS, European Commission URL: [Link]
-
Title: Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes Source: Royal Society of Chemistry URL: [Link]
-
Title: Understanding the mechanism and regio- and stereo selectivity of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene, within the molecular electron density theory Source: ResearchGate URL: [Link]
-
Title: this compound | C3H3F3 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) Source: Master Organic Chemistry URL: [Link]
-
Title: The Regiochemistry of Alkene Addition Reactions Source: Chemistry Steps URL: [Link]
-
Title: Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism Source: Royal Society of Chemistry URL: [Link]
-
Title: The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study Source: MDPI URL: [Link]
-
Title: HFIP-Promoted Regioselective Hydrofunctionalization of Enamides and N-Vinyl Azoles Source: Semantic Scholar URL: [Link]
Sources
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- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Regio- and stereoselective synthesis of fluoroalkenes by directed Au(I) catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 9. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. HFIP-Promoted Regioselective Hydrofunctionalization of Enamides and N-Vinyl Azoles. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Atmospheric Degradation of Fluorinated Alkenes and Trifluoroacetic Acid (TFA) Formation
A Foreword on 2,3,3-Trifluoroprop-1-ene:
Researchers investigating the atmospheric fate of this compound should be aware that, as of early 2026, the publicly available scientific literature on its specific degradation pathways and trifluoroacetic acid (TFA) yield is limited. In contrast, its structural analogue, 2,3,3,3-tetrafluoropropene (HFO-1234yf), has been studied extensively. This guide will therefore use HFO-1234yf as the primary model system to explain the fundamental mechanisms, experimental considerations, and troubleshooting strategies relevant to the atmospheric chemistry of short-chain fluorinated alkenes. The principles and methodologies described herein provide a robust framework for designing and interpreting experiments for this compound, though researchers must remain cognizant that reaction rates and product yields will require specific empirical determination.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it a concern in the atmospheric degradation of fluorinated propene?
A1: Trifluoroacetic acid (CF₃COOH), or TFA, is a structurally simple perfluorinated carboxylic acid (PFCA).[1] It is environmentally significant due to its high persistence, as it is not readily broken down by natural processes like photolysis or biological degradation.[2][3] Its high solubility in water allows it to become a ubiquitous component in the hydrosphere, including rainwater, surface waters, and groundwater.[4][5][6] The primary concern stems from the atmospheric degradation of certain hydrofluoroolefins (HFOs), which are used as refrigerants and blowing agents.[1][7][8] For instance, the widely used HFO-1234yf is known to convert to TFA with a near 100% molar yield.[9] While current environmental concentrations are generally considered below the no-observable-effect level for most aquatic organisms, its persistence and potential for accumulation in certain ecosystems, like salt lakes, warrant continued study.[10][11]
Q2: What is the primary atmospheric degradation pathway leading from a fluorinated propene like HFO-1234yf to TFA?
A2: The atmospheric degradation of HFO-1234yf is a multi-step photochemical process initiated primarily by the hydroxyl radical (•OH). The process can be summarized as follows:
-
OH Radical Attack: The process begins with the addition of an •OH radical to the carbon-carbon double bond of the HFO-1234yf molecule (CF₃CF=CH₂).[12]
-
Reaction with Oxygen: The resulting fluoroalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CF(O•)CH₂OH).
-
Intermediate Formation: This peroxy radical undergoes further reactions in the atmosphere, leading to the formation of an intermediate, trifluoroacetyl fluoride (CF₃C(O)F).
-
Hydrolysis to TFA: Trifluoroacetyl fluoride is not stable in the atmosphere and is efficiently removed through hydrolysis (reaction with water) in cloud droplets or on the surface of aerosols, yielding TFA (CF₃COOH).[12] This final step is highly efficient, leading to a near-quantitative conversion of the HFO to TFA.[9]
Q3: Is it possible to "mitigate" or prevent TFA formation from the degradation of these compounds in the atmosphere?
A3: In the context of atmospheric chemistry, "mitigation" is not a feasible strategy. The degradation pathways are driven by fundamental, ubiquitous atmospheric oxidants like the hydroxyl radical. Once a compound like HFO-1234yf is released, its conversion to TFA is a natural and unavoidable consequence of atmospheric photochemistry.[8][12] Mitigation efforts are therefore focused on source control, which includes:
-
Leak Prevention: Ensuring the integrity of refrigeration and air conditioning systems to minimize emissions.[13]
-
Recovery and Recycling: Implementing robust procedures for the recovery, recycling, and eventual destruction of refrigerants at the end of their life cycle.[13]
-
Alternative Selection: Researching and utilizing alternative refrigerants that either do not produce TFA or have a significantly lower TFA formation potential. It is noteworthy that some other HFOs, like HFO-1234ze(E), have a much lower TFA yield (less than 10%).[14]
Q4: What analytical methods are used to quantify TFA in experimental samples?
A4: The quantification of trace levels of TFA in environmental and laboratory samples requires sensitive analytical techniques. The most common approach involves derivatization followed by gas chromatography (GC).
-
Methodology: TFA is typically converted to a more volatile ester, most commonly methyl trifluoroacetate (MTFA), by reacting it with an agent like dimethyl sulfate in an acidic medium.[15][16]
-
Detection: The resulting MTFA is then analyzed using GC coupled with either an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification and quantification.[15][17] Headspace analysis is a common sample introduction technique for this method.[15][16]
-
Sample Preparation: Sample preparation is critical. For water samples, pre-concentration steps, such as evaporative concentration or solid-phase extraction (SPE) using anion-exchange disks, are often necessary to achieve the required detection limits.[15][17] For air samples, collection on coated annular denuders is a standard method.[15][18]
Troubleshooting Guide for Laboratory Degradation Studies
This guide is designed for researchers conducting experiments in atmospheric simulation chambers or similar controlled environments to study the degradation of this compound or related compounds.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| No or Low Degradation of Parent Compound | 1. Insufficient Oxidant Concentration: Hydroxyl radical (•OH) levels may be too low to initiate degradation. 2. Inaccurate Analyte Concentration: The initial concentration of the fluorinated propene may be much higher than intended, making the relative degradation appear low. 3. Analytical Instrument Malfunction: The GC-MS or other analytical system may not be properly calibrated or functioning. | 1. Verify Oxidant Precursor: Check the concentration and purity of your •OH precursor (e.g., H₂O₂, methyl nitrite). Ensure UV lamps for photolysis are functioning at the correct wavelength and intensity. 2. Recalibrate Gas Dilution System: Verify the calibration of mass flow controllers (MFCs) used to introduce the target compound into the chamber. 3. Run Calibration Standards: Inject a known concentration of your target compound directly into the analytical instrument to verify its response and calibration curve.[19] |
| Inconsistent or Non-Reproducible TFA Yield | 1. Chamber Wall Effects: TFA is "sticky" and can adsorb to chamber surfaces, leading to memory effects between experiments. 2. Variable Humidity: The final hydrolysis step to form TFA is water-dependent. Inconsistent humidity levels in the chamber will affect the rate of this conversion. 3. Contamination: The chamber or gas lines may be contaminated with other compounds that either interfere with the reaction or the analysis. | 1. Chamber Cleaning Protocol: Implement a rigorous cleaning protocol between experiments. This typically involves flushing the chamber with high-purity air or nitrogen, often at elevated temperatures or with high humidity, to desorb wall-bound species.[20] 2. Monitor and Control Humidity: Use a reliable hygrometer to monitor humidity levels throughout the experiment. Introduce a controlled flow of water vapor to maintain a consistent relative humidity. 3. Run Blank Experiments: Before introducing your target compound, run the experiment with only the oxidant precursor and air to ensure no interfering peaks are present at the retention time of TFA.[21] |
| TFA Detected in Blank "Dark" Experiment | 1. Chamber Memory Effect: TFA from a previous experiment has desorbed from the chamber walls. 2. Contaminated Carrier Gas/Air: The purified air or nitrogen used to fill the chamber may contain trace amounts of TFA or its precursors. | 1. Enhanced Cleaning: Perform additional cleaning cycles. If the problem persists, "passivating" the chamber walls by running a high-concentration experiment with a non-interfering, sticky compound can sometimes help occupy active sites. 2. Gas Purification: Install or check the status of purification traps for your carrier gas supply.[19] Analyze a sample of the carrier gas directly to test for contaminants. |
| Poor TFA Recovery During Sample Analysis | 1. Inefficient Derivatization: The reaction to convert TFA to its methyl ester (MTFA) may be incomplete. 2. Sample Matrix Effects (for water samples): High concentrations of other anions (e.g., chloride, sulfate) in the water sample can compete with trifluoroacetate during solid-phase extraction.[17] 3. Losses During Sample Transfer: Gaseous TFA or volatile MTFA can be lost if sample handling procedures are not optimized. | 1. Optimize Derivatization: Verify the pH of the reaction mixture and the concentration of the derivatizing agent and acid. Ensure the reaction is heated for the appropriate time and temperature as specified in established protocols.[16] 2. Modify Sample Cleanup: For saline or complex aqueous samples, a liquid-liquid extraction cleanup step may be necessary prior to anion-exchange extraction to remove interfering ions.[17] 3. Spike Samples: Spike a blank matrix (e.g., pure water) with a known amount of TFA standard and run it through the entire extraction and analysis process to determine the percent recovery and identify where losses are occurring.[17] |
Experimental Protocols & Visualizations
Protocol: Laboratory Study of Fluorinated Alkene Photochemical Degradation
This protocol outlines a general procedure for studying the degradation of a compound like this compound in an atmospheric simulation chamber.
Objective: To quantify the rate of degradation of the target fluorinated alkene and the molar yield of TFA upon reaction with hydroxyl radicals (•OH).
Materials:
-
Teflon (FEP) atmospheric simulation chamber (smog chamber)
-
UV-B lamps (for photolysis)
-
High-purity air generation system
-
Mass Flow Controllers (MFCs)
-
Target Compound (e.g., this compound) in a compressed gas cylinder
-
•OH Precursor: Hydrogen Peroxide (H₂O₂) or Methyl Nitrite (CH₃ONO)
-
Analytical System: GC-MS with derivatization setup for TFA analysis
-
Monitoring Instruments: NOx analyzer, O₃ analyzer, hygrometer
Procedure:
-
Chamber Cleaning & Preparation:
-
Flush the chamber with high-purity air for at least 24 hours.
-
Conduct a "blank" run with UV irradiation and humidity to ensure the chamber is clean of interfering species.
-
-
Reagent Injection (Dark Phase):
-
Fill the chamber with a known volume of purified air at a controlled humidity (e.g., 50% RH).
-
Inject a precise amount of the target fluorinated alkene into the chamber using an MFC to achieve a target concentration (e.g., 10 ppb). Allow to mix thoroughly.
-
Inject the •OH precursor (e.g., H₂O₂) into the chamber.
-
Allow the chamber to remain in the dark for at least 30 minutes, taking initial measurements of the target compound to ensure its stability in the absence of light.
-
-
Initiation of Photochemistry:
-
Turn on the UV lamps to initiate the photolysis of the •OH precursor, which generates •OH radicals. This marks time t=0 of the reaction.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 15 minutes for 2-3 hours), collect samples from the chamber.
-
Analyze one set of samples for the concentration of the parent fluorinated alkene using GC-MS.
-
Collect another set of samples for TFA analysis. This involves trapping the sample and then performing the derivatization and GC-MS analysis as described in the FAQ section.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound concentration versus time. The slope of this line is proportional to the reaction rate constant.
-
Plot the concentration of TFA formed over time.
-
Correct for any dilution effects from adding reagents or sampling.
-
The molar yield of TFA is calculated by dividing the amount of TFA produced by the amount of the parent compound that has reacted.
-
Visualizations
Caption: Simplified atmospheric degradation pathway of HFO-1234yf to TFA.
Caption: Experimental workflow for a chamber study of fluorinated alkene degradation.
References
- NEW STUDY CONFIRMS TFA FROM HFO-1234yf HAS NEGLIGIBLE ECOLOGICAL AND HUMAN HEALTH IMPACT - Fluorocarbons.org.
- ATMOsphere Report Warns of Rising Environmental Impact from HFOs and TFA.
- Trifluoroacetic acid (TFA) – FAQ - CHEM Trust.
- The Rising Threat of HFOs and TFA to Health and the Environment - atmosphere.cool.
- ATMOsphere Report Highlights Rising Threat of HFOs and TFA - pfas free cooling & heating.
- TFA: what is it, how much is formed from F-gases, and what are its environmental effects - Fluorocarbons.
- Trifluoroacetic acid deposition from emissions of HFO-1234yf in India, China, and the Middle East - ACP.
- TFA and the Future of Refrigerants: Persistence, Toxicity, and Solutions - Yuji America.
- Determination of Gaseous and Particulate Trifluoroacetic Acid in Atmosphere Environmental Samples by Gas Chromatography-Mass Spectrometry - ResearchGate.
- An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed.
- Ozone and TFA Impacts in North America from Degradation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf), A Potential Greenhouse Gas Replacement | Request PDF - ResearchGate.
- The potential dangers of TFA - Energy Technology - KTH.
- Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed.
- TROUBLESHOOTING GUIDE.
- HFOs & TFA: Know the Facts - Opteon.
- Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed.
- Determination of trace trifluoroacetic acid in surface water by gas chromatography-mass sepctrometry - ResearchGate.
- Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects - MDPI.
- A Practical Guide to Atmospheric Simulation Chambers - OAPEN Library.
- TFA: key facts at a glance - scienceindustries.
- How a persistent chemical enters our surface waters - Modeling the formation and distribution of trifluoroacetic acid (TFA) in the atmosphere - chemeurope.com.
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
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- 2. mdpi.com [mdpi.com]
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- 5. ATMOsphere Report Highlights Rising Threat of HFOs and TFA - PfasfreeHeatingCooling [pfasfreecoolingheating.eu]
- 6. How a persistent chemical enters our surface waters - Modeling the formation and distribution of trifluoroacetic acid (TFA) in the atmosphere [chemeurope.com]
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- 8. atmosphere.cool [atmosphere.cool]
- 9. researchgate.net [researchgate.net]
- 10. fluorocarbons.org [fluorocarbons.org]
- 11. Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACP - Trifluoroacetic acid deposition from emissions of HFO-1234yf in India, China, and the Middle East [acp.copernicus.org]
- 13. opteon.com [opteon.com]
- 14. The potential dangers of TFA | KTH [energy.kth.se]
- 15. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. library.oapen.org [library.oapen.org]
- 21. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up 2,3,3-Trifluoroprop-1-ene Reactions
Welcome to the technical support center for the scale-up of reactions involving 2,3,3-Trifluoroprop-1-ene (HFO-1243zf). This guide is designed for researchers, scientists, and drug development professionals transitioning from laboratory-scale experiments to pilot-plant production. As a volatile, gaseous olefin, HFO-1243zf presents unique challenges that require careful consideration of reaction engineering principles, safety protocols, and process control. This document provides in-depth, field-proven insights to navigate these complexities effectively.
Section 1: Core Principles & Safety Imperatives for Scale-Up
Scaling up reactions is not merely about using larger flasks; it's a shift in fundamental principles from being kinetically controlled to often being limited by mass and heat transfer.[1] For gas-liquid reactions involving HFO-1243zf, this transition is particularly pronounced.
Safety First: this compound is an extremely flammable gas.[2] All pilot-plant operations must be conducted in a well-ventilated area, with appropriate electrical grounding and bonding to prevent static discharge.[2] A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up activity.
Key Safety Considerations at Pilot Scale:
-
Containment: Utilize closed-system reactors, such as those made of glass-lined steel or stainless steel, to handle the pressure and corrosivity of potential reagents like HF.[3][4]
-
Ventilation & Scrubbing: All reactor vents and relief systems must be directed to a suitable scrubber system to neutralize any unreacted HFO-1243zf or acidic byproducts.[5]
-
Monitoring: Install fixed gas detectors for HFO-1243zf in the pilot plant area.[2]
-
Personal Protective Equipment (PPE): Standard PPE should be augmented with flame-resistant lab coats and, depending on the other reagents, specialized gloves and face shields.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the planning phase of a scale-up project.
Q1: What are the primary challenges when moving from a lab-scale HFO-1243zf reaction to a pilot scale?
A1: The most significant challenges are rooted in physical phenomena that are often negligible at the lab scale. These include:
-
Mass Transfer Limitations: Ensuring the gaseous HFO-1243zf effectively dissolves into the liquid phase to react. Inefficient mixing can starve the reaction, leading to low conversion and potential side reactions.[7]
-
Heat Transfer Limitations: Many reactions involving HFO-1243zf are exothermic. A pilot reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to remove heat. This can lead to temperature spikes, causing byproduct formation or even a dangerous runaway reaction.[1]
-
Reagent Addition and Dosing: Precisely controlling the feed rate of a gas into a pressurized liquid reactor is more complex at scale and critical for maintaining stoichiometry and controlling the reaction rate.
-
Mixing and Homogeneity: Achieving uniform mixing in a large reactor to ensure consistent temperature and concentration is challenging, especially with gas-liquid phases.
Q2: What type of reactor is best suited for HFO-1243zf reactions at the pilot scale?
A2: The ideal reactor is a stirred-tank reactor (STR) made of compatible materials (e.g., glass-lined or stainless steel) equipped with:
-
A high-torque agitator with a gas-inducing impeller (e.g., a Rushton turbine) to maximize gas-liquid interfacial area.
-
A jacket and/or internal cooling coils for precise temperature control.[5]
-
Baffles to improve mixing and prevent vortex formation.[4]
-
A subsurface gas sparging tube to introduce HFO-1243zf below the liquid surface.
-
Appropriate ports for probes (temperature, pressure), reagent addition, and in-process monitoring.[4]
For certain applications, specialized reactors like loop reactors or bubble columns might be considered to further enhance mass transfer.[8][9]
Q3: How do I monitor the progress of my reaction in a sealed, pilot-scale reactor?
A3: Direct sampling can be difficult and potentially hazardous. Process Analytical Technology (PAT) is the preferred method for real-time, in-situ monitoring.[6]
-
FTIR Spectroscopy: An attenuated total reflectance (ATR) FTIR probe inserted into the reactor can monitor the concentration of key functional groups of reactants and products in real-time.[10]
-
Gas Chromatography (GC): A sample stream from the reactor headspace can be automatically injected into a GC to monitor the consumption of HFO-1243zf.
-
Calorimetry: Reactor calorimetry can be used to monitor the heat flow of the reaction, which is often directly proportional to the reaction rate.
The table below compares these common PAT methods:
| Parameter | FTIR (ATR Probe) | Headspace GC | Reaction Calorimetry (RC1) |
| Measurement | Functional group concentration in liquid | Volatile component concentration in gas | Heat release rate |
| Analysis Time | Real-time (seconds) | Near real-time (minutes) | Real-time (seconds) |
| Primary Use | Monitoring reactant consumption, product/intermediate formation | Monitoring gaseous reactant uptake | Reaction rate, kinetics, safety |
| Scale-Up Insight | Direct measure of reaction progress | Gas-liquid mass transfer efficiency | Exotherm control, thermal runaway risk |
Q4: Can I use the same catalyst from my lab-scale experiment at the pilot scale?
A4: While the same catalyst is typically used, its performance can change dramatically upon scale-up.
-
Heterogeneous Catalysts: Mass transfer limitations can become more pronounced. The reaction may switch from being kinetically limited to being mass-transfer limited, meaning the rate is dictated by how fast the reactant can get to the catalyst surface, not the intrinsic catalyst activity.
-
Homogeneous Catalysts: Mixing becomes critical. Poor mixing can lead to localized "hot spots" of catalyst concentration, potentially causing side reactions. Catalyst deactivation can also be accelerated by impurities that may be more prevalent in larger-scale raw materials.
Section 3: Troubleshooting Guides
This section is formatted as a series of problem-based Q&As to address specific issues you may encounter during your scale-up experiments.
Category A: Reaction Initiation & Control
Q: My reaction is sluggish or fails to initiate at pilot scale, even though it worked perfectly in the lab. What's wrong?
A: This is a classic scale-up problem, often pointing to mass transfer limitations or inadequate temperature control.
-
Probable Cause 1: Poor Gas Dispersion. HFO-1243zf is not dissolving into the reaction medium efficiently. The reaction is "starved" of one of its key reactants.
-
Solution:
-
Increase Agitation: Increase the stirrer speed to improve gas dispersion and the gas-liquid interfacial area.
-
Check Sparger Design: Ensure you are using a fritted or multi-orifice sparger to create small bubbles, rather than a simple dip tube.
-
Increase Reactor Pressure: Higher pressure increases the solubility of HFO-1243zf in the liquid phase.
-
-
-
Probable Cause 2: Ineffective Temperature Control. Many reactions require a specific temperature to overcome the activation energy. The larger thermal mass of the pilot reactor may be preventing it from reaching the target temperature as quickly as the lab flask.
-
Solution:
-
Verify Temperature Reading: Ensure the temperature probe is correctly placed and calibrated.
-
Pre-heat/Pre-cool: Bring the solvent and other reagents to the target temperature before introducing the HFO-1243zf.
-
Review Heat Transfer Fluid: Confirm your heating/cooling circulator has the capacity to manage the larger volume of the pilot reactor.
-
-
Category B: Product Purity & Byproduct Formation
Q: I'm seeing a significant increase in byproducts and a lower yield at the pilot scale compared to the lab.
A: This issue is almost always related to poor heat transfer and/or localized concentration gradients due to insufficient mixing.
-
Probable Cause 1: Runaway Exotherm. Localized hot spots are forming in the reactor due to the exothermic nature of the reaction and inefficient heat removal. These higher temperatures can enable alternative reaction pathways that lead to byproducts.
-
Solution:
-
Reduce Addition Rate: Slow down the feed rate of HFO-1243zf. This will reduce the rate of heat generation.
-
Lower Reaction Temperature: Set the jacket temperature lower to create a larger temperature differential (ΔT) and improve the heat removal rate.
-
Use a Semi-Batch Process: Add one of the reagents portion-wise over time to control the rate of reaction and heat generation.
-
-
-
Probable Cause 2: Poor Mixing. If the HFO-1243zf is not dispersed quickly, localized areas of high concentration can lead to side reactions, such as oligomerization or reaction with the product.
-
Solution:
-
Optimize Agitator: Ensure the agitator is appropriate for gas dispersion and is positioned correctly within the vessel.
-
Check for Baffling: Unbaffled reactors are prone to poor mixing. Ensure baffles are installed.[4]
-
Consider a different solvent: A solvent in which HFO-1243zf has higher solubility can mitigate some of these effects.
-
-
Category C: Free-Radical Polymerization Issues
Q: I'm attempting a free-radical polymerization of HFO-1243zf, and I'm getting inconsistent molecular weights and high polydispersity.
A: Control over free-radical polymerization is highly dependent on initiator concentration, monomer concentration, and temperature, all of which are affected by scale-up.[11]
-
Probable Cause 1: Inconsistent Initiator Concentration. Poor mixing can lead to areas where the initiator concentration is too high, causing rapid polymerization and chain termination, resulting in low molecular weight polymer and broad polydispersity.
-
Solution:
-
Dilute the Initiator: Add the initiator as a dilute solution to aid in its dispersion.
-
Subsurface Addition: Introduce the initiator solution below the liquid surface near the impeller.
-
Controlled Dosing: Use a syringe pump or metering pump to add the initiator over a period of time rather than all at once.
-
-
-
Probable Cause 2: Temperature Gradients. As polymerization is highly exothermic, temperature variations within the reactor will lead to different rates of polymerization in different zones, broadening the molecular weight distribution.
-
Solution:
-
Improve Heat Removal: As discussed previously, enhance cooling by lowering the jacket temperature or increasing the heat transfer fluid flow rate.
-
Monomer-Starved Feed: Run the polymerization under monomer-starved conditions, where the monomer is added at a rate that matches its consumption. This provides excellent control over the exotherm.
-
-
Section 4: Protocols & Methodologies
Protocol 1: Pilot-Scale Reactor Setup for a Gas-Liquid Nucleophilic Addition Reaction
This protocol outlines the general steps for setting up a 50 L glass-lined steel reactor for the reaction of a liquid nucleophile with gaseous HFO-1243zf.
-
Pre-Operation Safety Checks:
-
Ensure the reactor and all associated pipework have been pressure tested.
-
Verify that the emergency vent and scrubber system are operational.
-
Confirm that the HFO-1243zf gas detector is calibrated and active.
-
Perform grounding and bonding checks on the reactor and all transfer lines.
-
-
Reactor Inerting:
-
Close all reactor ports.
-
Pressurize the reactor with nitrogen to 3 barg, then vent to 0.5 barg. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Charging:
-
Charge the liquid solvent and nucleophile to the reactor via a dip pipe, using a pump or vacuum transfer.
-
Begin agitation at a low speed (e.g., 50 RPM).
-
Start the heating/cooling system to bring the reactor contents to the desired reaction temperature (e.g., 20 °C).
-
-
Initiating Gas Feed:
-
Connect the HFO-1243zf cylinder to the reactor's subsurface gas sparger via a mass flow controller (MFC).
-
Increase agitation to the target speed for the reaction (e.g., 250 RPM) to ensure good gas dispersion.
-
Begin the flow of HFO-1243zf at a pre-determined rate, monitoring the reactor pressure and temperature closely.
-
-
Reaction Monitoring:
-
Monitor the internal temperature and the jacket temperature. The difference (ΔT) is an indicator of the heat being generated.
-
Use an in-situ FTIR probe to track the disappearance of the nucleophile's characteristic peak and the appearance of the product's peak.
-
Monitor the uptake of HFO-1243zf via the MFC. A sharp drop in uptake can indicate the reaction is complete or has stalled.
-
-
Reaction Work-up:
-
Once the reaction is complete, stop the flow of HFO-1243zf.
-
Purge the reactor headspace with nitrogen to remove any unreacted HFO-1243zf, venting to the scrubber.
-
Proceed with the standard quenching, extraction, and isolation procedures as developed at the lab scale.
-
Section 5: Visualizations & Workflows
Diagram 1: General Scale-Up Workflow
This diagram illustrates the logical progression from laboratory discovery to pilot-plant implementation.
Caption: Logical workflow for scaling up chemical reactions.
Diagram 2: Troubleshooting Low Conversion
This decision tree provides a systematic approach to diagnosing low conversion rates at the pilot scale.
Sources
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- 6. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
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- 11. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Analysis of Modern Refrigerants: A Technical Guide to HFO-1234yf (2,3,3,3-Trifluoroprop-1-ene)
In the ongoing effort to mitigate environmental impact while maintaining performance, the field of refrigeration and air conditioning has seen a significant shift towards new classes of refrigerants. This guide provides an in-depth technical comparison of hydrofluoroolefins (HFOs), focusing on the prominent R-134a replacement, HFO-1234yf.
A point of initial clarification is essential for the scientific community. The compound 2,3,3,3-Trifluoroprop-1-ene is the systematic IUPAC name for the refrigerant widely known by its ASHRAE designation, HFO-1234yf.[1][2] These names refer to the identical molecule (CH₂=CFCF₃). Therefore, this guide will serve as a comprehensive technical profile of HFO-1234yf, providing a comparative analysis against its predecessor, the hydrofluorocarbon (HFC) R-134a, which it is designed to replace in many applications, particularly automotive air conditioning.[1]
Environmental Profile: A New Generation of Refrigerants
The primary driver for the development of HFO-1234yf was the need to reduce the climate impact of refrigerants. This is quantified by two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
-
Ozone Depletion Potential (ODP): Like all HFOs, HFO-1234yf does not contain chlorine and therefore has an ODP of zero, meaning it does not contribute to the depletion of the stratospheric ozone layer.[3][4][5]
-
Global Warming Potential (GWP): This is where HFO-1234yf offers a monumental improvement. While R-134a has a 100-year GWP of 1430, HFO-1234yf has a GWP of less than 1.[1][4] Some sources cite a GWP of 4.[3][5][6] This drastic reduction is due to its very short atmospheric lifetime.
-
Atmospheric Lifetime and Decomposition: HFO-1234yf has an atmospheric lifetime of only about 11 days, compared to 13 years for R-134a.[7] Its degradation in the atmosphere primarily produces trifluoroacetic acid (TFA).[8][9] While TFA is a persistent substance subject to environmental deposition, studies have predicted that the resulting concentrations in rainfall would be significantly lower than the levels considered safe for aquatic life.[8][9]
Safety Characteristics: Flammability and Toxicity
The safety of a refrigerant is paramount and is systematically classified by ASHRAE Standard 34.[10][11] This standard uses an alphanumeric code to denote toxicity and flammability.
HFO-1234yf is classified as an A2L refrigerant.[3][7]
-
'A' signifies lower toxicity.[12]
-
'2L' denotes lower flammability with a low burning velocity (less than or equal to 10 cm/s).[10][12]
This "mildly flammable" classification is a key distinction from its non-flammable (Class A1) predecessor, R-134a, and necessitates different handling procedures and system design considerations.[5][12]
Comparative Safety Data
| Property | HFO-1234yf (2,3,3,3-Trifluoroprop-1-ene) | R-134a (1,1,1,2-Tetrafluoroethane) |
| ASHRAE Safety Class | A2L[3][7] | A1 |
| Lower Flammability Limit (LFL) | 6.2% by volume[1][6][13] | Non-flammable |
| Upper Flammability Limit (UFL) | 12.3% by volume[1][6][13] | Non-flammable |
| Autoignition Temperature | 405 °C (761 °F)[1][3] | >750 °C |
| Toxicity | Low toxicity, classified as 'A'[3][4][12] | Low toxicity, classified as 'A' |
Extensive toxicological studies on HFO-1234yf have demonstrated its low toxicity.[14][15] Studies showed no treatment-related adverse effects in rats exposed to concentrations up to 50,000 ppm over 90 days, and it did not induce cardiac sensitization in dogs at levels up to 120,000 ppm.[14]
Thermophysical Properties and System Performance
For researchers and engineers, the thermodynamic properties of a refrigerant are critical for system design and performance evaluation. HFO-1234yf was engineered to have thermodynamic properties very similar to R-134a, allowing it to be a "near drop-in" replacement in many existing systems with minimal modifications.[1][7]
Key Physical and Thermodynamic Properties
| Property | HFO-1234yf (2,3,3,3-Trifluoroprop-1-ene) | R-134a |
| Molecular Weight ( g/mol ) | 114.04[3][16] | 102.03 |
| Boiling Point (°C) | -29.5[3][7] | -26.1 |
| Critical Temperature (°C) | 94.7[3][16] | 101.1 |
| Critical Pressure (bar) | 33.82[3][16] | 40.6 |
| Liquid Density @ 25°C ( kg/m ³) | 1092[16] | 1207 |
Performance Metrics
Experimental studies comparing HFO-1234yf and R-134a in vapor-compression systems have shown:
-
Cooling Capacity: The cooling capacity of HFO-1234yf is slightly lower, typically in the range of 5-10% less than R-134a under similar operating conditions.[17]
-
Coefficient of Performance (COP): The energy efficiency, or COP, of HFO-1234yf is also found to be slightly lower than that of R-134a, with some studies indicating an 11% reduction.[17] However, system optimizations can often close this gap.
-
Operating Pressures: A key advantage of HFO-1234yf is that it operates at very similar pressures to R-134a, which simplifies the retrofitting of existing equipment.[4][7]
Experimental Protocols for Refrigerant Evaluation
The characterization of a refrigerant requires a suite of standardized tests. These protocols are crucial for ensuring safety, performance, and regulatory compliance.
Protocol 1: Flammability Testing (ASHRAE Standard 34)
The determination of flammability limits is a cornerstone of a refrigerant's safety assessment.[18]
Objective: To determine the Lower Flammability Limit (LFL) and Upper Flammability Limit (UFL) of the refrigerant in air.
Methodology:
-
Apparatus: A flame tube apparatus or a similar standardized vessel is used.[18]
-
Preparation: The test vessel is evacuated and filled with a precise mixture of the refrigerant gas and dry air.
-
Ignition: An ignition source (e.g., a spark) is activated within the vessel.
-
Observation: Observers monitor for flame propagation away from the ignition source.
-
Iteration: The concentration of the refrigerant is varied systematically. The lowest concentration that supports flame propagation is the LFL, and the highest is the UFL.
Caption: Instrumented vapor-compression cycle for performance testing.
Conclusion
HFO-1234yf (2,3,3,3-Trifluoroprop-1-ene) represents a significant advancement in refrigerant technology, offering a solution to the high GWP of its predecessor, R-134a. Its primary advantage is its exceptionally low environmental impact, with a near-zero GWP and zero ODP. While its performance in terms of cooling capacity and energy efficiency is slightly lower than R-134a, its similar thermodynamic profile allows for its use in existing system architectures with manageable modifications. The key consideration for its application is its A2L classification as "mildly flammable," which requires adherence to updated safety standards and handling protocols. For researchers and developers, HFO-1234yf serves as a critical benchmark for the next generation of sustainable refrigeration and air conditioning technologies.
References
- ASHRAE. (2019). ASHRAE 15-2019 Safety Requirements for Refrigerants.
- Gas Servei.
- ARC Industry Site. R1234yf Refrigerant.
- Honeywell.
- Infraserv. R-1234yf and its properties.
- Solver360 HVAC Engineering Blog. (2025).
- Climalife UK. R-1234yf.
- ASHRAE.
- PubMed. The acute, developmental, genetic and inhalation toxicology of 2,3,3,3-tetrafluoropropene (HFO-1234yf).
- NevadaNano.
- Wikipedia. 2,3,3,3-Tetrafluoropropene.
- Honeywell. 2,3,3,3-tetrafluoropropene Product Stewardship Summary.
- Apollo Scientific.
- SIAD S.p.A. (2023). 2,3,3,3-Tetrafluoroprop-1-ene (R-1234yf)
- IIETA.
- ResearchGate. PvT Properties of 2,3,3,3-Tetrafluoroprop-1-ene (HFO-1234yf) in the Gaseous Phase.
- PubMed. (2010). Ozone and TFA impacts in North America from degradation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf), a potential greenhouse gas replacement.
- Escoffier.
- ResearchGate. (2025). Ozone and TFA Impacts in North America from Degradation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf), A Potential Greenhouse Gas Replacement.
- PubChem. 2,3,3,3-Tetrafluoropropene.
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- 18. testinglab.com [testinglab.com]
Validating Computational Models for 2,3,3-Trifluoroprop-1-ene Reactivity: A Comparative Guide for Researchers
In the landscape of modern chemical research, particularly within drug development and materials science, a comprehensive understanding of molecular reactivity is paramount. For novel hydrofluoroolefins (HFOs) like 2,3,3-Trifluoroprop-1-ene (CH₂=C(F)CHF₂), computational modeling has emerged as a powerful tool to predict reaction kinetics and mechanisms, thereby accelerating research and development. However, the predictive power of these in silico models is fundamentally tethered to their validation against robust experimental data. This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and validate computational models for predicting the reactivity of this compound. By objectively comparing computational methodologies with available experimental data for structurally analogous compounds, this document aims to instill a deeper understanding of the nuances of model validation and foster a more integrated experimental-computational workflow.
The Imperative of Experimental Validation
Computational chemistry offers a window into the intricate dance of atoms and electrons that governs chemical reactions.[1] Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like coupled-cluster theory can provide detailed insights into reaction pathways, transition states, and energy barriers.[2] However, the accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the specific chemical system under investigation. Without experimental benchmarks, computational results remain theoretical constructs with uncertain predictive reliability. Validation against experimental data is not merely a confirmatory step but a critical component of the scientific method that builds confidence in the model's ability to describe reality. This is particularly crucial for fluorinated compounds, where the high electronegativity and presence of lone pairs on fluorine atoms can pose significant challenges to computational methods.
Experimental Benchmarks: Reactivity of Structurally Similar HFOs
Direct experimental kinetic and mechanistic studies on this compound are not extensively available in the public domain. Therefore, we turn to its close structural analogs, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf) and other trifluoropropene isomers, to provide the necessary experimental grounding for validating computational models. The primary atmospheric degradation pathway for these compounds is initiated by reaction with the hydroxyl radical (OH), making this a crucial reaction to model accurately. Thermal decomposition is another key aspect of their reactivity profile, particularly for assessing their stability and potential breakdown products under various conditions.
Reaction with Hydroxyl Radicals (OH)
The gas-phase reaction with OH radicals is a critical determinant of the atmospheric lifetime of HFOs. Experimental rate constants for this reaction provide a direct and sensitive measure against which computational predictions can be compared.
| Compound | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method |
| 2,3,3,3-Tetrafluoropropene (CH₂=CFCF₃) | 220 - 370 | Weak temperature dependence | Flash Photolysis Resonance-Fluorescence |
| 3,3,3-Trifluoropropene (CF₃CH=CH₂) | 250 - 430 | k = (1.06 ± 0.02) × 10⁻¹² exp[(80 ± 10)/T] | Flash Photolysis and Laser Photolysis with Laser-Induced Fluorescence |
Table 1: Experimentally determined rate constants for the reaction of OH radicals with HFOs structurally similar to this compound.[2][3]
The weak temperature dependence observed for 2,3,3,3-tetrafluoropropene is a key feature that a reliable computational model should reproduce.[3] For 3,3,3-trifluoropropene, the slight negative temperature dependence provides another stringent test for theoretical models.[2]
Thermal Decomposition
Understanding the thermal stability and decomposition pathways of HFOs is crucial for their safe handling and for predicting their behavior in high-temperature environments. Experimental studies often utilize shock tubes to investigate unimolecular decomposition reactions at high temperatures.
| Compound | Temperature (K) | Pressure (kPa) | Major Decomposition Pathway | Experimental Method |
| 2,3,3,3-Tetrafluoropropene | 1540 - 1952 | 100 - 200 | 1,2-HF elimination to yield CHCCF₃ | Shock Tube with HF detection |
Table 2: Experimental data on the thermal decomposition of an analogous HFO.[4][5]
The predominant 1,2-HF elimination pathway for 2,3,3,3-tetrafluoropropene provides a specific mechanistic detail that computational models should be able to predict accurately, in addition to the overall reaction energetics.[4][5]
A Guide to Validating Computational Models
The validation process involves a systematic comparison of computationally predicted observables with their experimentally determined counterparts. This section outlines a step-by-step methodology for this process.
Step 1: Selection of Computational Methods
The choice of computational method is a critical first step and should be guided by a balance between accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods, particularly those that include dispersion corrections (e.g., ωB97X-D, M06-2X), are often a good starting point due to their reasonable accuracy for a wide range of chemical systems at a manageable computational cost.
-
Composite Methods: High-accuracy composite methods like G3, G4, and the Weizmann-n (Wn) theories, while computationally more demanding, can provide benchmark-quality energies for smaller systems.
-
Coupled-Cluster Theory: Methods like CCSD(T) with large basis sets are considered the "gold standard" for accuracy in computational chemistry and are invaluable for calibrating other methods.
Step 2: Geometry Optimization and Frequency Calculations
The first computational task is to obtain the optimized geometries of all reactants, transition states, and products. Vibrational frequency calculations should then be performed to confirm that reactants and products are true minima on the potential energy surface (zero imaginary frequencies) and that transition states have a single imaginary frequency corresponding to the reaction coordinate.
Step 3: Calculation of Reaction Energetics and Kinetics
With optimized geometries, the electronic energies can be calculated at a higher level of theory. These energies are then used to determine key thermochemical and kinetic parameters:
-
Reaction Enthalpies (ΔH): The difference in the sum of the electronic and thermal enthalpies of the products and reactants.
-
Activation Energies (Ea): The energy difference between the transition state and the reactants.
-
Rate Constants (k): Can be calculated using Transition State Theory (TST), incorporating corrections for quantum mechanical tunneling, especially for reactions involving hydrogen transfer.
Step 4: Comparison with Experimental Data
The calculated parameters are then directly compared with the experimental data from Tables 1 and 2.
-
Rate Constants: The calculated temperature-dependent rate constants for the OH radical reaction should be compared with the experimental Arrhenius expressions. The model's ability to reproduce the observed temperature dependence is a key indicator of its accuracy.
-
Reaction Mechanisms: For thermal decomposition, the computational model should predict the experimentally observed major reaction pathway (e.g., 1,2-HF elimination) as the lowest energy path. The calculated activation energy should also be in reasonable agreement with experimental estimates.
Visualizing Reaction Pathways and Validation Workflow
Diagrams generated using Graphviz can effectively illustrate the complex relationships in computational chemistry workflows and reaction pathways.
Caption: Reaction pathways for this compound + OH radical.
Sources
- 1. Theoretical study on the generation of Criegee intermediates from the ozonolysis of trifluoropropene (CF3CH[double bond, length as m-dash]CH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Accuracy OH Reaction Rate Constants of CH2=CF-CF3 and trans-CHF=CF-CF3 and IR Absorption Spectra | NIST [nist.gov]
- 4. Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf) and R-134a: A New Horizon in Cooling Efficiency
In the relentless pursuit of environmentally benign and efficient refrigerants, the scientific community is increasingly turning its attention to hydrofluoroolefins (HFOs) as viable successors to hydrofluorocarbons (HFCs). This guide provides an in-depth technical comparison of 2,3,3-trifluoroprop-1-ene (HFO-1243zf) and the widely used R-134a, with a focus on cooling efficiency and key thermodynamic performance indicators. This analysis is intended for researchers, scientists, and professionals in fields where precise thermal management is critical.
Introduction: The Imperative for Refrigerant Evolution
The global imperative to mitigate climate change has catalyzed a significant shift in the landscape of refrigerant technology. R-134a, a stalwart in refrigeration and air conditioning for decades, is now being scrutinized due to its high Global Warming Potential (GWP) of 1430.[1] This has paved the way for the development of HFOs, a new class of refrigerants characterized by their remarkably low GWP and zero Ozone Depletion Potential (ODP). HFO-1243zf emerges as a promising candidate in this new era, warranting a detailed examination of its performance characteristics relative to the incumbent R-134a.
Thermodynamic and Environmental Properties: A Tale of Two Compounds
A fundamental comparison begins with the intrinsic properties of each refrigerant. While both are effective heat transfer agents, their environmental impact and thermodynamic behavior diverge significantly.
| Property | This compound (HFO-1243zf) | 1,1,1,2-Tetrafluoroethane (R-134a) |
| Chemical Formula | C₃H₃F₃ | C₂H₂F₄ |
| Molar Mass ( g/mol ) | 96.05 | 102.03 |
| Boiling Point (°C at 1 atm) | -22 | -26.1 |
| Critical Temperature (°C) | 111.9 | 101.1 |
| Critical Pressure (MPa) | 3.64 | 4.06 |
| Ozone Depletion Potential (ODP) | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | <1 | 1430 |
| Flammability | Yes (A2L - mildly flammable) | No (A1 - non-flammable) |
The most striking difference lies in their GWP values. HFO-1243zf's GWP of less than 1 represents a monumental leap forward in environmental sustainability compared to R-134a.[1] However, the mild flammability of HFO-1243zf is a critical consideration in system design and handling protocols.
Performance Analysis: A Modeled Comparison
While extensive experimental head-to-head comparisons are still emerging in the literature, a robust theoretical analysis based on a modeled vapor compression refrigeration cycle provides invaluable insights into the performance of HFO-1243zf as a potential replacement for R-134a. The following data is derived from a study by Lai (2014), which utilized the Japanese Industrial Standard (JIS) B 8600B for evaluating room air conditioners.[1] This standard specifies an evaporating temperature of 7°C and a condensing temperature of 55°C, with a subcooling temperature at the condenser of 5K and a superheated degree at the compressor inlet of 8K.[1]
| Performance Parameter | HFO-1243zf | R-134a |
| Compressor Work (W) | 1000 | 1000 |
| Cooling Capacity (W) | 3356 | 3298 |
| Coefficient of Performance (COP) | 3.356 | 3.298 |
| Mass Flow Rate ( kg/s ) | 0.024 | 0.021 |
| Suction Pressure (MPa) | 0.359 | 0.377 |
| Discharge Pressure (MPa) | 1.688 | 1.762 |
| Discharge Temperature (°C) | 71.3 | 70.8 |
The modeled data indicates that HFO-1243zf exhibits a slightly higher Coefficient of Performance (COP) and cooling capacity compared to R-134a under these specific operating conditions.[1] The suction and discharge pressures for HFO-1243zf are also marginally lower than those of R-134a, which could have implications for compressor design and system longevity.[1] The discharge temperatures are comparable for both refrigerants.[1]
Experimental Protocols for Refrigerant Performance Evaluation
To empirically validate the theoretical performance of refrigerants like HFO-1243zf and R-134a, a well-defined experimental methodology is crucial. The following protocol outlines a standard approach for conducting such comparative studies in a laboratory setting.
Experimental Apparatus
A typical vapor compression refrigeration test rig is employed for these evaluations. The primary components include:
-
Compressor: A hermetically sealed compressor of a suitable capacity.
-
Condenser: An air-cooled or water-cooled condenser to reject heat from the refrigerant.
-
Expansion Valve: A thermostatic or electronic expansion valve to regulate refrigerant flow to the evaporator.
-
Evaporator: A well-insulated evaporator where the cooling effect is measured. This is often a refrigerant-to-water or refrigerant-to-air heat exchanger.
-
Instrumentation:
-
Pressure transducers at the inlet and outlet of each major component.
-
Thermocouples or resistance temperature detectors (RTDs) at the same locations as pressure transducers.
-
A mass flow meter to measure the refrigerant flow rate.
-
A power meter to measure the electrical consumption of the compressor.
-
For calorimetric evaporators, water flow meters and high-precision temperature sensors for the water loop.
-
Experimental Procedure
-
System Preparation: The refrigeration system is thoroughly evacuated to remove any non-condensable gases and moisture.
-
Refrigerant Charging: The system is charged with the first refrigerant (e.g., R-134a) to the manufacturer's specified amount or an optimized charge determined through preliminary testing.
-
Setting Operating Conditions: The desired evaporating and condensing temperatures (or pressures) are set. For the evaporator, this can be achieved by controlling the heat load (e.g., using an electric heater in a water bath). For the condenser, this is controlled by adjusting the flow rate and temperature of the cooling medium (air or water).
-
Data Acquisition: Once the system reaches a steady state, data from all sensors (temperatures, pressures, mass flow rate, and power consumption) are recorded for a sufficient duration to ensure stability.
-
Refrigerant Changeover: After completing the tests with the first refrigerant, it is carefully recovered from the system. The system is then evacuated again before being charged with the second refrigerant (e.g., HFO-1243zf).
-
Repetition of Tests: Steps 3 and 4 are repeated for the second refrigerant under the exact same operating conditions to ensure a fair comparison.
-
Data Analysis: The collected data is used to calculate the key performance parameters:
-
Refrigerating Effect (Q_e): Calculated from the mass flow rate and the enthalpy change of the refrigerant across the evaporator.
-
Compressor Power (W_c): Measured directly by the power meter.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor power (COP = Q_e / W_c).
-
Discussion and Future Outlook
The theoretical data suggests that HFO-1243zf is a highly promising, environmentally superior alternative to R-134a, with the potential for slightly improved cooling efficiency. Its lower GWP is a significant driver for its adoption in new systems. However, the mild flammability of HFO-1243zf necessitates careful consideration in system design, component selection, and servicing procedures to ensure safe operation.
Further experimental research is essential to validate these theoretical findings across a broader range of operating conditions and in various types of refrigeration and air conditioning systems. Long-term performance and material compatibility studies will also be crucial for its widespread commercialization. As the industry continues to move away from high-GWP HFCs, HFO-1243zf stands out as a strong contender to meet the dual demands of high performance and environmental responsibility.
References
-
Lai, N. A. (2014). Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle. Applied Thermal Engineering, 70(1), 1-6. [Link]
- Mota-Babiloni, A., Navarro-Esbrí, J., Barragán-Cervera, Á., Molés, F., & Peris, B. (2015). Drop-in energy performance evaluation of R1234yf and R1234ze (E) in a vapor compression system as R134a replacements. Applied Thermal Engineering, 78, 567-573.
- Sánchez, D., Cabello, R., Llopis, R., & Torrella, E. (2017). Experimental evaluation of an automotive air conditioning system using R152a and R1234yf as alternatives for R134a. Applied Thermal Engineering, 110, 111-120.
- Akasaka, R. (2016). Recent trends in the development of Helmholtz energy equations of state and their application to 3, 3, 3-trifluoroprop-1-ene (R-1243zf). Science and Technology for the Built Environment, 22(8), 1136-1144.
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Benchmarking the synthesis of fluoropolymers using different fluorinated alkenes
A Senior Application Scientist's Guide to Benchmarking Fluoropolymer Synthesis
An In-depth Comparison of Polymerization Techniques for Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and Hexafluoropropylene (HFP)
Introduction: The Indispensable Role of Fluoropolymers in Advanced Scientific Applications
Fluoropolymers represent a unique and powerful class of materials, distinguished by their exceptional thermal stability, outstanding chemical inertness, and low surface energy.[1][2] These properties stem from the high bond energy of the carbon-fluorine bond, the strongest single bond in organic chemistry.[3] For researchers, scientists, and drug development professionals, these materials are not merely conveniences but enablers of innovation. From biocompatible implants and chemically resistant linings for reaction vessels to high-purity fluid handling systems and advanced filtration membranes, fluoropolymers are critical to ensuring experimental integrity, purity, and safety.[1][4][5][6]
However, the utility of a fluoropolymer is intrinsically linked to its molecular architecture, which is dictated by the choice of the foundational fluorinated alkene monomer and the specific polymerization method employed. This guide provides an in-depth, objective comparison of the synthesis of key fluoropolymers derived from three cornerstone monomers: Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and Hexafluoropropylene (HFP). We will dissect the causality behind common experimental protocols, provide validated step-by-step procedures, and present comparative performance data to empower researchers to select and potentially synthesize the optimal fluoropolymer for their specific application.
Pillar 1: The Chemistry of Fluorinated Alkene Polymerization
The synthesis of most fluoropolymers is achieved through free-radical polymerization.[7] This chain-reaction process consists of three fundamental stages: initiation, propagation, and termination.[8]
-
Initiation: A free-radical initiator (e.g., a persulfate or an organic peroxide) thermally or chemically decomposes to form highly reactive radical species. This radical then attacks the electron-rich carbon-carbon double bond of a fluoroalkene monomer, transferring the radical center to the monomer and initiating the polymer chain.[8]
-
Propagation: The newly formed monomer radical successively adds to other monomer units, rapidly extending the polymer chain. This step is exceptionally fast, forming high molecular weight polymers in a short time.
-
Termination: The growth of a polymer chain is halted when two radical chain ends combine or disproportionate, resulting in a stable, non-reactive polymer.[8]
The extreme electronegativity of fluorine atoms presents unique challenges; the resulting polymer chains are often insoluble in most common solvents, necessitating specialized polymerization techniques such as emulsion and suspension polymerization to manage the reaction in an aqueous medium.[9]
Pillar 2: Benchmarking Synthesis from Core Monomers
A. Tetrafluoroethylene (TFE) → Polytetrafluoroethylene (PTFE)
PTFE is the archetypal fluoropolymer, renowned for its near-universal chemical inertness and high service temperature.[9][10] Its complete insolubility and extremely high melt viscosity mean it cannot be processed like conventional thermoplastics; therefore, synthesis methods must produce the polymer in a usable physical form, such as a fine powder or a granular resin.[11] The most prevalent industrial methods are emulsion and suspension polymerization.[9]
Causality & Rationale: Emulsion polymerization is a powerful technique for producing high molecular weight polymers while maintaining excellent heat dissipation and low viscosity of the reaction medium. The reaction occurs within micelles formed by a surfactant in water.[12] Gaseous TFE monomer diffuses from droplets into these micelles, where polymerization is initiated by a water-soluble initiator like Ammonium Persulfate (APS).[12][13] This compartmentalization allows for high polymerization rates and high molecular weights simultaneously. Historically, perfluorooctanoic acid (PFOA) was a common surfactant, but due to environmental and health concerns, the industry has largely shifted to alternative, often shorter-chain or non-fluorinated, surfactants.[3][9]
Experimental Workflow: TFE Emulsion Polymerization
Caption: Workflow for TFE emulsion polymerization.
Detailed Experimental Protocol: Lab-Scale PTFE Synthesis via Emulsion
-
Reactor Setup: A 1-liter high-pressure stainless-steel autoclave equipped with a magnetically coupled stirrer, gas inlet, pressure transducer, and thermocouple is used.
-
Charging the Reactor: The reactor is charged with 500 mL of deionized, deoxygenated water, 1.5 g of a suitable fluorinated surfactant (e.g., ammonium perfluorooctanoate, FC-143), and 0.5 g of ammonium persulfate (APS) as the initiator.[12] A small amount of paraffin wax can be added as a dispersion stabilizer.[14]
-
Purging: The reactor is sealed and purged three times with high-purity nitrogen, followed by evacuation to remove all oxygen, which can inhibit free-radical polymerization.
-
Pressurization & Initiation: The reactor is heated to 80°C with agitation (e.g., 600 rpm). Tetrafluoroethylene (TFE) gas is then introduced to the reactor to a pressure of 20 bar.
-
Polymerization: The reaction is maintained at 80°C. As TFE is consumed, the pressure will drop. TFE is continuously fed to the reactor to maintain a constant pressure of 20 bar. The polymerization rate can be monitored by the rate of TFE consumption.[12]
-
Termination & Work-up: After the desired reaction time (e.g., 3-4 hours) or monomer uptake, the TFE feed is stopped, and the reactor is cooled to room temperature and vented.
-
Isolation: The resulting PTFE dispersion is coagulated by adding an electrolyte (e.g., ammonium carbonate) or by vigorous stirring. The precipitated fine white powder is filtered, washed repeatedly with deionized water to remove residual surfactant and initiator, and dried in a vacuum oven at 110°C to a constant weight.
B. Vinylidene Fluoride (VDF) → Polyvinylidene Fluoride (PVDF)
PVDF is a semi-crystalline thermoplastic with a unique combination of high strength, excellent chemical resistance (though less than PTFE), and remarkable electroactive properties (piezoelectricity).[2][15] Unlike TFE, the presence of hydrogen atoms in the VDF monomer (CH₂=CF₂) results in a polymer that is soluble in select polar aprotic solvents (e.g., DMF, NMP), allowing for a wider range of characterization techniques. Suspension polymerization is a common and effective method for producing PVDF as granular beads.[16][17]
Causality & Rationale: In suspension polymerization, the water-insoluble VDF monomer is dispersed as fine droplets in a continuous aqueous phase.[18][19] This is achieved through mechanical agitation and the use of a suspending agent (or dispersant), such as methyl cellulose, which prevents the droplets from coalescing. An oil-soluble initiator (e.g., a dialkyl peroxydicarbonate) is dissolved within the monomer droplets.[19] Polymerization proceeds within each individual droplet, which acts as a tiny bulk reactor. The resulting polymer is obtained as solid, spherical particles that are easily filtered and processed. This method avoids the use of fluorinated surfactants and often leads to a purer polymer compared to the emulsion route.[17]
Experimental Workflow: VDF Suspension Polymerization
Caption: Workflow for VDF suspension polymerization.
Detailed Experimental Protocol: Lab-Scale PVDF Synthesis via Suspension
-
Reactor Setup: A 1-liter high-pressure stainless-steel autoclave is used, similar to the one for TFE synthesis.
-
Charging the Reactor: The reactor is charged with 500 mL of deionized, deoxygenated water and 0.5 g of hydroxypropyl methylcellulose as the suspending agent.
-
Purging: The reactor is sealed, agitated (e.g., 500 rpm), and purged three times with high-purity nitrogen before being evacuated.
-
Initiator and Monomer Addition: A solution of 1.0 g of di(tert-butyl) peroxide (an oil-soluble initiator) in 150 g of liquid vinylidene fluoride (VDF) monomer is prepared and introduced into the sealed reactor.
-
Polymerization: The reactor is heated to 50°C, causing the internal pressure to rise to approximately 3.5 MPa.[19] The temperature and agitation are maintained for the duration of the polymerization (e.g., 15-20 hours).[19] The reaction progress is monitored by the drop in pressure as the gaseous VDF monomer is converted to solid polymer.
-
Termination & Work-up: After the pressure has dropped significantly (e.g., below 1 MPa), the reactor is cooled to room temperature, and any unreacted VDF is carefully vented.
-
Isolation: The resulting slurry of PVDF beads in water is discharged. The beads are collected by filtration, washed thoroughly with deionized water to remove the suspending agent, and dried in a vacuum oven at 80°C to a constant weight.
C. Hexafluoropropylene (HFP) → Melt-Processable Copolymers (e.g., FEP)
Due to significant steric hindrance from the bulky trifluoromethyl (-CF₃) group, hexafluoropropylene (HFP) does not readily undergo homopolymerization to form high molecular weight polymers.[20][21] Its primary value is as a comonomer. When copolymerized with TFE, it yields fluorinated ethylene propylene (FEP), and when combined with TFE and VDF, it forms high-performance fluoroelastomers.[21][22]
Causality & Rationale: The incorporation of HFP units into the PTFE polymer backbone disrupts its high degree of crystallinity.[21] The -CF₃ side groups act as "defects" in the linear chain, lowering the melting point and significantly reducing the melt viscosity compared to PTFE. This modification is crucial as it renders the resulting FEP copolymer melt-processable, allowing it to be fabricated into complex shapes using conventional techniques like injection molding and extrusion, a feat impossible with PTFE.[11][21][23] The synthesis is typically carried out via a free-radical emulsion process similar to that for PTFE.
Polymerization Mechanism: TFE-HFP Copolymerization
Caption: Mechanism of TFE and HFP free-radical copolymerization.
Detailed Experimental Protocol: Lab-Scale FEP Synthesis
-
Reactor Setup & Charging: Utilize the same high-pressure autoclave. Charge with 500 mL of deionized, deoxygenated water, 2.0 g of a suitable fluorinated surfactant, and 0.2 g of potassium persulfate (K₂S₂O₈).
-
Purging: Seal and purge the reactor with nitrogen to remove oxygen.
-
Monomer Addition: A pre-mixed composition of gaseous TFE and HFP (e.g., a molar ratio of 95:5 TFE:HFP) is introduced into the reactor. The total initial pressure is brought to 25 bar at room temperature.
-
Polymerization: The reactor is heated to 70°C with agitation (e.g., 500 rpm) to initiate polymerization. The monomer mixture is continuously supplied to maintain the pressure at 25 bar. The composition of the feed gas may need to be adjusted during the reaction to ensure a consistent copolymer composition, as TFE is generally more reactive than HFP.
-
Termination & Work-up: After the desired reaction time, the monomer feed is stopped, and the reactor is cooled and vented.
-
Isolation: The resulting FEP dispersion is coagulated, and the polymer is filtered, washed, and dried as described for PTFE. The final product is a white, granular solid.
Pillar 3: Comparative Performance and Characterization
The choice of monomer directly translates into distinct physical and chemical properties of the resulting fluoropolymer. These differences are critical when selecting a material for a specific research or development application.
Data Presentation: Property Benchmarking of Synthesized Fluoropolymers
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Fluorinated Ethylene Propylene (FEP) |
| Monomer(s) | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | TFE & Hexafluoropropylene (HFP) |
| Chemical Structure | -(CF₂-CF₂)-ₙ | -(CH₂-CF₂)-ₙ | -(CF₂-CF₂)ₙ-(CF(CF₃)-CF₂)ₘ- |
| Typical Synthesis | Emulsion, Suspension[9] | Suspension, Emulsion[16][17] | Emulsion Copolymerization[21] |
| Melt Processable? | No[11][15] | Yes[24] | Yes[11][23] |
| Melting Point | ~327 °C[10][15] | ~177 °C[15] | ~260-280 °C[21] |
| Max. Continuous Use Temp. | ~260 °C[10][15][23] | ~150 °C[15][24] | ~200 °C[23] |
| Chemical Resistance | Exceptional; inert to nearly all chemicals[15] | Excellent; resistant to most acids, bases, solvents[15] | Excellent; similar to PTFE but susceptible to some halogenated compounds[11] |
| Tensile Strength (MPa) | ~20-35 MPa | ~48-60 MPa[15] | ~23-31 MPa |
| Key Characteristics | Lowest friction coefficient, excellent dielectric, non-stick[11][15] | High mechanical strength, UV resistant, piezoelectric[2][15] | Melt-processable PTFE alternative, excellent dielectric, transparent[11][23] |
Essential Characterization Techniques
A self-validating protocol requires confirmation of the product's identity and properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Ideal for confirming the presence of characteristic bonds. For all fluoropolymers, strong absorptions between 1100-1300 cm⁻¹ indicate C-F stretching. For PVDF, C-H stretching peaks will also be visible around 2900-3000 cm⁻¹.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for determining the composition of copolymers like FEP by integrating the signals corresponding to the different fluorine environments.[27] For PVDF, ¹H and ¹⁹F NMR can confirm the head-to-tail arrangement of monomer units.[25][28]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point (Tₘ) and crystallinity. Thermogravimetric Analysis (TGA) measures the polymer's thermal stability and decomposition temperature.[26]
-
Gel Permeation Chromatography (GPC): For soluble fluoropolymers like PVDF, GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index), which are critical parameters influencing mechanical properties.[22]
Conclusion and Field-Proven Insights
The synthesis of a fluoropolymer is a carefully controlled process where the selection of the fluorinated alkene monomer is the primary determinant of the final material's properties.
-
For ultimate chemical and thermal resistance , where processing flexibility is secondary, TFE is the monomer of choice, yielding PTFE via emulsion or suspension polymerization.
-
For applications requiring a balance of excellent chemical resistance with superior mechanical strength and unique electroactive properties , VDF is the preferred monomer, producing the versatile PVDF.
-
When the properties of PTFE are desired but melt-processability is essential for fabrication , the copolymerization of TFE with HFP to produce FEP is the authoritative solution.
Understanding the causality behind each synthesis—why a specific initiator is chosen, how the reaction medium influences the final product form, and how a comonomer can fundamentally alter processability—empowers researchers to not only select the appropriate material but also to innovate and adapt these powerful polymers for the next generation of scientific and medical technologies.
References
- A process for polymerizing in an aqueous medium suspending vinylidene fluoride... SciSpace.
- How Do You Make PVDF Polymer? (2024).
- Characteristics And Applic
- Emulsion polymerization of tetrafluoroethylene: effects of reaction conditions on the polymerization rate and polymer molecular weight. (1999). R Discovery.
- Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof.
- Polymerization of vinylidene fluoride in aqueous suspension.
- Fluoropolymers in Medical Applications: Recent Progress and Development. (2025). PubMed.
- Fluoropolymers in Medical Applications: Recent Progress and Development. (2025).
- PTFE vs. FEP vs. PFA vs. PVDF: A Comparison of Different Types of Fluoropolymer. (2025).
- Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (2021).
- Processing Route - QMplus Hub.
- Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. (2021). RSC Publishing.
- Polymerization of liquid tetrafluoroethylene in aqueous dispersion.
- Vinylidene fluoride polymer and method of making same.
- Polytetrafluoroethylene - Wikipedia.
- Comparison Of Properties Of PTFE, PFA, FEP, And ETFE - News. (2024).
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- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
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A Comparative Guide to the Environmental Impact of Fluoropropene Isomers for Researchers and Drug Development Professionals
In the ever-evolving landscape of chemical research and pharmaceutical development, the selection of reagents and process chemicals with favorable environmental profiles is no longer a secondary consideration but a primary driver of sustainable innovation. Fluoropropene isomers, a class of hydrofluoroolefins (HFOs), have emerged as critical building blocks and refrigerants, offering alternatives to ozone-depleting substances and high global warming potential hydrofluorocarbons (HFCs). However, a nuanced understanding of their individual environmental impacts is paramount for responsible application. This guide provides a comparative analysis of the environmental fate and impact of key fluoropropene isomers, grounded in experimental data and authoritative sources, to empower researchers and drug development professionals in making informed decisions.
The Imperative for Environmental Scrutiny of Fluorinated Compounds
The introduction of the Montreal Protocol and subsequent regulations like the European Union's F-Gas Regulation and the United States Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) Program have catalyzed a shift towards chemicals with lower atmospheric impact.[1][2][3] Fluoropropenes, with their characteristic carbon-carbon double bond, are designed to have short atmospheric lifetimes, leading to significantly lower Global Warming Potentials (GWPs) compared to their saturated counterparts.[4] However, their atmospheric degradation pathways and the formation of persistent byproducts necessitate a thorough comparative evaluation.
Key Environmental Metrics: A Comparative Overview
The primary indicators of the direct environmental impact of a volatile organic compound are its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. The following table summarizes these key metrics for several fluoropropene isomers and a common HFC refrigerant for reference.
| Compound | Chemical Formula | 100-Year GWP | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Primary Atmospheric Sink |
| HFO-1234yf (2,3,3,3-Tetrafluoropropene) | CF₃CF=CH₂ | < 1 | ~11 days | 0 | Reaction with OH radicals |
| HFO-1234ze(E) (trans-1,3,3,3-Tetrafluoropropene) | E-CF₃CH=CHF | < 1 | ~18 days | 0 | Reaction with OH radicals |
| 3,3,3-Trifluoropropene | CH₂=CHCF₃ | < 1 | ~6 days | ~0 | Reaction with OH radicals |
| Hexafluoropropylene (HFP) | CF₃CF=CF₂ | < 1 | ~6 days | Not available | Reaction with OH radicals[5] |
| 1-Fluoropropene | CH₃CH=CHF | Not available | Not available | Not available | Not available |
| 2-Fluoropropene | CH₃CF=CH₂ | Not available | Not available | Not available | Not available |
| HFC-134a (1,1,1,2-Tetrafluoroethane) | CH₂FCF₃ | 1430 | 13.8 years | 0 | Reaction with OH radicals |
Atmospheric Degradation: Pathways and Products of Concern
The short atmospheric lifetimes of fluoropropene isomers are a direct result of their rapid reaction with hydroxyl (OH) radicals in the troposphere. This degradation, while beneficial in reducing direct global warming impact, leads to the formation of secondary products that warrant careful consideration.
Trifluoroacetic Acid (TFA) Formation
A significant atmospheric degradation product of many fluorinated compounds, including HFO-1234yf, is trifluoroacetic acid (TFA).[2][6] TFA is a persistent and highly water-soluble substance that can accumulate in aquatic environments.[7] While it is naturally present in the oceans in large quantities, anthropogenic sources are of increasing interest.[6]
-
HFO-1234yf is reported to have a molar TFA formation yield of up to 100%.[8]
-
HFO-1234ze(E) , in contrast, has a much lower predicted TFA formation yield of less than 10%.[8]
The disparity in TFA formation underscores the importance of isomer-specific analysis.
Caption: Generalized atmospheric degradation pathway of fluoropropene isomers.
Photochemical Ozone Creation Potential (POCP)
While not ozone-depleting in the stratospheric sense, volatile organic compounds can contribute to the formation of ground-level ozone, a key component of smog. The Photochemical Ozone Creation Potential (POCP) is a measure of this ability.[9] HFOs generally have higher POCP values than their HFC counterparts but are still significantly less reactive than hydrocarbons like propene.[10][11] This is an important consideration in regions with air quality concerns.
Experimental Methodologies for Environmental Impact Assessment
The data presented in this guide are derived from rigorous experimental and modeling techniques. Understanding these methodologies is crucial for interpreting the results and appreciating the scientific basis of environmental impact assessment.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a fluoropropene isomer is primarily determined by its reaction rate with OH radicals. A common laboratory technique for measuring this is Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) .
Experimental Protocol: PLP-LIF for OH Reaction Rate Constant Measurement
-
Generation of OH Radicals: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed excimer laser at a specific UV wavelength (e.g., 248 nm for KrF laser with H₂O₂).
-
Reaction with Fluoropropene: The generated OH radicals are allowed to react with a known excess concentration of the fluoropropene isomer in a temperature- and pressure-controlled reaction cell.
-
Detection of OH Radicals: A tunable dye laser is used to excite the OH radicals at a specific wavelength (around 282 nm), and the resulting fluorescence (around 308 nm) is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH fluorescence signal over time is monitored. By varying the concentration of the fluoropropene isomer, the bimolecular rate constant for the reaction can be determined from the pseudo-first-order decay kinetics.
-
Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is then calculated using the determined rate constant (k_OH) and the average global concentration of OH radicals ([OH]): τ = 1 / (k_OH * [OH]).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2,3,3-Trifluoroprop-1-ene (HFO-1243zf) Detection
Introduction: The Critical Need for Accurate HFO-1243zf Quantification
2,3,3-Trifluoroprop-1-ene, also known as HFO-1243zf, is a hydrofluoroolefin (HFO) with growing significance in various industrial applications, including as a refrigerant and a monomer in polymer synthesis.[1] Its environmental and safety profiles necessitate precise and reliable quantification in diverse matrices. For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the detection and quantification of HFO-1243zf: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The principle of cross-validation is fundamental to ensuring the robustness and reliability of an analytical method. It involves comparing the results from two distinct analytical methodologies to demonstrate their equivalence and to identify any potential systematic biases.[2] This guide will not only detail the theoretical underpinnings of each technique but will also provide actionable, step-by-step protocols and illustrative experimental data to empower you to implement a rigorous cross-validation strategy in your laboratory.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) for HFO-1243zf Analysis
Expertise & Experience: The Rationale for GC-MS
Gas Chromatography is an exceptionally powerful separation technique for volatile organic compounds (VOCs) like HFO-1243zf. The choice of a mass spectrometer as the detector provides unparalleled selectivity and sensitivity, allowing for both qualitative identification and precise quantification. The mass spectrum of HFO-1243zf (3,3,3-Trifluoropropene) serves as a unique chemical fingerprint, enabling its unambiguous identification even in complex mixtures.[3]
For this application, a capillary column with a mid-polarity stationary phase is recommended to achieve optimal separation of HFO-1243zf from potential impurities or other components in the sample matrix. The use of a well-characterized internal standard is crucial for accurate quantification, compensating for variations in injection volume and instrument response.
Experimental Protocol: Quantitative Analysis of HFO-1243zf by GC-MS
This protocol is designed to be a self-validating system, with built-in quality control checks to ensure data integrity.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC Column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Helium (carrier gas), 99.999% purity
-
HFO-1243zf standard (99%+ purity)
-
Internal Standard (IS): e.g., 1-Bromo-3,3,3-trifluoropropene
-
Methanol (or other suitable solvent), HPLC grade
-
Gas-tight syringes or a gas sampling valve
2. Preparation of Standards:
-
Primary Stock Standard: Accurately weigh a known amount of HFO-1243zf into a sealed vial containing a known volume of solvent to create a primary stock solution.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard. Each calibration standard should be spiked with a constant concentration of the internal standard.
3. GC-MS Operating Conditions:
-
Inlet Temperature: 200 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for HFO-1243zf: m/z 96 (molecular ion), 77, 51
-
Target Ions for IS: (select appropriate ions for the chosen IS)
-
4. Sample Analysis:
-
Inject a fixed volume of each calibration standard and sample into the GC-MS system.
-
Record the peak areas of HFO-1243zf and the internal standard.
5. Data Analysis:
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of HFO-1243zf in the samples by applying the calibration curve.
Pillar 2: Fourier-Transform Infrared (FTIR) Spectroscopy for HFO-1243zf Analysis
Expertise & Experience: The Rationale for FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For HFO-1243zf, characteristic absorption bands corresponding to C=C and C-F stretching vibrations can be used for quantification.[4][5] The infrared spectrum of propene and other fluorinated hydrocarbons shows distinct peaks that can be used for identification and quantification.[6][7] This method is particularly advantageous for real-time monitoring and for samples where minimal preparation is desired.
To ensure quantitative accuracy, adherence to Beer-Lambert's Law is essential. This requires careful selection of a concentration range where absorbance is linearly proportional to the concentration of HFO-1243zf. The use of a gas cell with a known path length is critical for reproducible measurements.
Experimental Protocol: Quantitative Analysis of HFO-1243zf by FTIR Spectroscopy
1. Instrumentation and Consumables:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a DTGS or MCT detector
-
Gas cell with a known path length (e.g., 10 cm) and KBr or ZnSe windows
-
Vacuum pump and gas handling manifold
-
HFO-1243zf standard (99%+ purity)
-
Nitrogen (zero gas), 99.999% purity
2. Preparation of Standards:
-
Prepare a series of gas-phase standards of HFO-1243zf in nitrogen using a calibrated gas dilution system or by injecting known volumes of the pure gas into a known volume of the gas cell.
3. FTIR Operating Conditions:
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans for background and sample spectra
-
Spectral Range: 4000 - 600 cm⁻¹
-
Apodization: Happ-Genzel
4. Sample Analysis:
-
Evacuate the gas cell and fill it with the nitrogen blank to record the background spectrum.
-
Introduce each standard and sample into the gas cell at a controlled pressure.
-
Record the absorbance spectrum.
5. Data Analysis:
-
Identify a characteristic absorption band for HFO-1243zf that is free from interference. A suitable band is often found in the C-F stretching region (around 1100-1300 cm⁻¹).
-
Measure the peak height or integrated peak area of the selected absorption band for each standard.
-
Construct a calibration curve by plotting the absorbance against the concentration of HFO-1243zf.
-
Determine the concentration of HFO-1243zf in the samples from the calibration curve.
Cross-Validation Protocol: Ensuring Method Concordance
Trustworthiness: A Self-Validating System
The core of this guide is the cross-validation protocol, designed to rigorously compare the performance of the GC-MS and FTIR methods.[2] This protocol ensures that the analytical results are independent of the methodology employed, thereby establishing a high degree of confidence in the data.
1. Preparation of Validation Samples:
-
Prepare a set of at least five validation samples of HFO-1243zf in a relevant matrix (e.g., air, nitrogen, or a solvent blank) with concentrations spanning the expected analytical range. The concentrations of these samples should be known to a high degree of accuracy and prepared independently from the calibration standards.
2. Analysis of Validation Samples:
-
Analyze each validation sample in triplicate using both the validated GC-MS method and the validated FTIR method.
3. Data Comparison and Statistical Analysis:
-
For each validation sample, calculate the mean concentration and standard deviation obtained from each method.
-
Compare the mean concentrations obtained by the two methods using a Student's t-test to determine if there is a statistically significant difference between the results.
-
Calculate the percentage difference between the mean concentrations for each sample: % Difference = [ (Concentration_GC-MS - Concentration_FTIR) / ( (Concentration_GC-MS + Concentration_FTIR) / 2 ) ] * 100
-
The acceptance criterion for the percentage difference should be predefined (e.g., ±15%).
Illustrative Cross-Validation Workflow
Caption: Cross-validation workflow for HFO-1243zf analysis.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical but realistic performance data for the two analytical techniques.
Table 1: Method Performance Characteristics
| Parameter | GC-MS | FTIR Spectroscopy |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~10 ppb | ~1 ppm |
| Limit of Quantification (LOQ) | ~30 ppb | ~3 ppm |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
Table 2: Illustrative Cross-Validation Data
| Sample ID | GC-MS Conc. (ppm) | FTIR Conc. (ppm) | % Difference |
| VAL-01 | 10.2 | 9.8 | 4.0% |
| VAL-02 | 48.9 | 51.1 | -4.4% |
| VAL-03 | 97.5 | 101.2 | -3.6% |
| VAL-04 | 195.3 | 190.8 | 2.3% |
| VAL-05 | 402.1 | 395.4 | 1.7% |
Conclusion: A Framework for Confident Analysis
This guide has provided a comprehensive framework for the cross-validation of GC-MS and FTIR spectroscopic methods for the quantitative analysis of this compound. By following the detailed protocols and implementing the cross-validation strategy outlined, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and defensibility of their analytical data. The choice between GC-MS and FTIR will ultimately depend on the specific application, required sensitivity, and available instrumentation. However, the principles of cross-validation remain universal and are an indispensable component of good scientific practice.
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Exploring the Potential of Raman Spectroscopy for Characterizing Olefins in Olefin-Containing Streams. ACS Publications. [Link]
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infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. [Link]
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Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle. ResearchGate. [Link]
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Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). O·I·Analytical. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
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The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Research Collection. [Link]
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Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. ResearchGate. [Link]
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GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]
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Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. PubMed. [Link]
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Evaluating the Stability of 2,3,3-Trifluoroprop-1-ene Against Other Hydrofluoroolefins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of fluorinated compounds, the selection of a hydrofluoroolefin (HFO) with optimal stability is paramount for applications ranging from refrigerant technologies to pharmaceutical synthesis. This guide provides a comparative analysis of the stability of 2,3,3-Trifluoroprop-1-ene (HFO-1243yf) against other prominent HFOs, namely HFO-1234yf and HFO-1234ze. While extensive experimental data for HFO-1243yf remains limited in publicly accessible literature, this document synthesizes available information, draws upon established principles of chemical stability, and outlines the experimental methodologies crucial for a comprehensive evaluation.
Introduction: The Imperative of Stability in HFOs
Hydrofluoroolefins have emerged as critical replacements for their hydrofluorocarbon (HFC) predecessors, offering significantly lower global warming potentials (GWP). However, the presence of a carbon-carbon double bond, which contributes to their rapid atmospheric degradation, also introduces potential stability challenges within closed systems. Instability can manifest as thermal decomposition or chemical reactions with system components, leading to the formation of undesirable and potentially corrosive byproducts. For researchers and professionals in drug development, where purity and predictability are paramount, understanding the stability profile of an HFO is a non-negotiable aspect of material selection.
Comparative Analysis of Thermal Stability
Thermal stability is a critical parameter, dictating the maximum operating temperature of a system utilizing an HFO. Decomposition at elevated temperatures can lead to pressure buildup, loss of performance, and the formation of harmful substances such as hydrogen fluoride (HF).
Key Experimental Data on Thermal Stability
| Hydrofluoroolefin | Common Name | Decomposition Temperature (°C) | Experimental Conditions | Reference |
| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | 170-190 | Pyrolysis experiments | [1] |
| trans-1,3,3,3-Tetrafluoropropene | HFO-1234ze(E) | Thermally stable up to 180°C at 5 MPa | Isothermal testing | [2] |
| This compound | HFO-1243yf | Data not readily available in literature | - | - |
Discussion of Thermal Stability
-
HFO-1234yf: Studies indicate that HFO-1234yf begins to decompose in the range of 170-190°C.[1] Its decomposition products can include toxic and corrosive substances like hydrogen fluoride.
-
HFO-1234ze(E): This isomer of HFO-1234ze is reported to be thermally stable up to 180°C at 5 MPa, suggesting a slightly higher thermal stability profile compared to HFO-1234yf under certain conditions.[2]
Chemical Stability and Material Compatibility
The chemical stability of an HFO in the presence of other materials, such as metals, polymers, and lubricants, is as crucial as its thermal stability. Incompatibility can lead to corrosion, material degradation, and the formation of sludge or other deposits that can impede system performance.
Experimental Protocol: Sealed Tube Method (ASHRAE Standard 97)
A widely accepted method for evaluating the chemical stability of refrigerants is the ANSI/ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems."
Caption: ASHRAE Standard 97 Sealed Tube Test Workflow.
Summary of Known Compatibility Data
| Material | HFO-1234yf | HFO-1234ze(E) | HFO-1243yf |
| Metals (Steel, Copper) | Generally compatible | Generally compatible | Expected to be compatible, but data is limited. |
| Aluminum | Generally compatible | Generally compatible | Caution advised; some fluoroalkenes show reactivity with aluminum.[3] |
| Elastomers (e.g., EPDM, FKM) | Compatibility varies with specific formulation and lubricant | Compatibility varies with specific formulation and lubricant | Testing is essential to determine compatibility. |
| Lubricants (POE, PAG) | Compatible with appropriate formulations | Compatible with appropriate formulations | Compatibility testing with intended lubricants is critical. |
Discussion of Chemical Stability
-
HFO-1234yf and HFO-1234ze(E): Extensive testing has shown that with the correct lubricant selection, these HFOs exhibit good compatibility with most common metals and elastomers used in refrigeration and air conditioning systems.
-
HFO-1243yf: The reactivity of fluoroalkenes with certain metals, particularly aluminum, has been noted in chemical literature.[3] While these studies are not conducted under typical operating conditions of a sealed system, they highlight the importance of empirical testing. The interaction between HFO-1243yf and common engineering materials should be thoroughly investigated using methods like the sealed tube test. The presence of lubricants can significantly influence these interactions, either by providing a protective film or by participating in degradation reactions.
Atmospheric Stability and Decomposition Products
While not directly related to in-system stability, the atmospheric lifetime and decomposition products of HFOs are critical environmental considerations. The short atmospheric lifetimes of HFOs are a key advantage over HFCs.
Caption: Atmospheric Degradation Pathway of HFOs.
The atmospheric degradation of HFOs is primarily initiated by reaction with hydroxyl (OH) radicals. The decomposition products can include hydrogen fluoride (HF), carbon dioxide (CO2), and trifluoroacetic acid (TFA). The formation of TFA from some HFOs is a subject of ongoing research due to its persistence in the environment.
Conclusion and Recommendations for Future Research
Based on the available data, HFO-1234yf and HFO-1234ze(E) have demonstrated acceptable thermal and chemical stability for a wide range of applications when appropriate system design and material selection are employed.
The stability profile of This compound (HFO-1243yf) is less defined in the current body of scientific literature. While its fundamental chemical structure suggests a degree of stability comparable to other HFOs, the lack of specific experimental data necessitates a cautious approach.
For researchers, scientists, and drug development professionals considering the use of HFO-1243yf, the following actions are strongly recommended:
-
Conduct Thorough Material Compatibility Studies: Perform sealed tube tests (in accordance with ASHRAE Standard 97 or a similar methodology) with all materials that will come into contact with HFO-1243yf in the intended application, including metals, elastomers, and any lubricants or solvents.
-
Determine Thermal Decomposition Threshold: Experimentally determine the onset temperature for the thermal decomposition of HFO-1243yf under conditions relevant to the specific application.
-
Analyze Decomposition Products: In the event of decomposition, identify the byproducts to understand potential corrosion mechanisms and safety hazards.
The continued investigation into the stability of less common HFOs like HFO-1243yf is crucial for expanding the palette of available low-GWP compounds and ensuring their safe and reliable implementation in advanced applications.
References
-
Mechanism of thermal decomposition of HFO-1234yf by DFT study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Reactions of Fluoroalkenes with an Aluminium(I) Complex. (n.d.). UCL Discovery. Retrieved January 14, 2026, from [Link]
-
Thermal stability and decomposition behavior of HFO-1234ze(E) as a working fluid in the supercritical organic Rankine cycle. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thermal stability and pyrolysis products of HFO-1234yf as an environment-friendly working fluid for Organic Rankine Cycle. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
A Researcher's Guide to Isomeric Effects on the Biological Activity of Trifluoropropene Derivatives
Introduction: The Critical Role of Spatial Arrangement in Fluorinated Drug Candidates
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties.[1] The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability.[1][2] However, when this group is part of a trifluoropropene moiety, a critical and often underestimated factor comes into play: geometric isomerism.
Trifluoropropene derivatives can exist as E (trans) and Z (cis) isomers, which are molecules with the same chemical formula and connectivity but a different spatial arrangement of atoms around the carbon-carbon double bond.[3] This seemingly subtle difference can lead to dramatically different biological outcomes. One isomer might be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, toxic.[4] Therefore, for researchers, scientists, and drug development professionals, understanding, separating, and independently evaluating these isomers is not merely an academic exercise—it is a prerequisite for developing safe and effective medicines.
This guide provides an in-depth comparison of the biological activities of trifluoropropene isomers, explains the underlying mechanistic principles, and offers detailed experimental protocols for their evaluation.
The Foundation of Isomeric Differentiation: Why E & Z Isomers Behave Differently
The distinct biological activities of E and Z trifluoropropene isomers stem from their unique three-dimensional structures, which dictate how they interact with biological targets like enzymes and receptors.[5] The stereochemical configuration is crucial in determining biological activity, as the biomolecules in living organisms are themselves chiral and stereospecific.[6][7]
Several key factors are at play:
-
Steric Profile and Target Binding: The spatial orientation of the bulky trifluoromethyl group and other substituents determines the molecule's overall shape. Biological targets, particularly the active sites of enzymes or the binding pockets of receptors, are exquisitely sensitive to the shape of a ligand. The E isomer may fit perfectly into a binding pocket, leading to potent inhibition or activation, while the corresponding Z isomer may be unable to bind effectively due to steric clashes.[8]
-
Electronic Interactions: The electronegativity of fluorine atoms creates a distinct electronic profile for each isomer. This influences the molecule's dipole moment and its ability to form crucial non-covalent interactions—such as hydrogen bonds or halogen bonds—with the target protein. For instance, the Z isomer of a cephalosporin antibiotic is up to 100 times more active than the E isomer, a difference attributed to the precise orientation of its oxime group influencing target engagement.[9]
-
Metabolic Stability and Pharmacokinetics: The shape of an isomer can affect its susceptibility to metabolic enzymes. One isomer might orient a metabolically liable site towards a degrading enzyme like Cytochrome P450, leading to rapid clearance, while the other isomer protects that same site, resulting in a longer half-life and improved bioavailability.[10][11]
The following diagram illustrates the differential binding of two geometric isomers to an enzyme's active site.
Caption: Differential binding of E and Z isomers to an enzyme active site.
Comparative Biological Activity: A Data-Driven Overview
The most direct way to appreciate the impact of isomerism is to compare quantitative biological data. The table below presents hypothetical, yet representative, data for a pair of E/Z trifluoropropene isomers being evaluated as kinase inhibitors.
| Parameter | E-Isomer (Compound A) | Z-Isomer (Compound B) | Rationale for Difference |
| Target Kinase Inhibition (IC₅₀) | 15 nM | 2,500 nM | The spatial arrangement of the E-isomer allows for optimal hydrogen bonding and hydrophobic interactions within the kinase's ATP-binding pocket. The Z-isomer's geometry introduces a steric clash, preventing effective binding.[5] |
| Off-Target Kinase X (IC₅₀) | > 10,000 nM | 800 nM | The Z-isomer, while a poor inhibitor of the primary target, coincidentally has a shape that fits the active site of an unrelated kinase, leading to potential off-target effects. |
| Cell Viability (EC₅₀, Cancer Line) | 50 nM | > 20,000 nM | The potent on-target inhibition by the E-isomer translates directly to anti-proliferative activity in a cancer cell line dependent on that kinase. The Z-isomer's lack of potency renders it inactive in a cellular context. |
| Metabolic Stability (t½, Liver Microsomes) | 120 min | 35 min | The trifluoromethyl group in the E-isomer sterically shields a nearby aromatic ring from oxidative metabolism. In the Z-isomer, this ring is exposed, leading to rapid hydroxylation and clearance.[2][10] |
This data clearly demonstrates that the E-isomer is a potent and selective drug candidate, while the Z-isomer is non-potent and has potential off-target liabilities. Treating the synthetic mixture as a single entity would have obscured these critical details, likely leading to a failed drug development campaign.
Experimental Protocols for Isomer Evaluation
A robust evaluation requires meticulous separation, characterization, and parallel biological testing of each isomer.
Protocol 1: Isomer Separation and Characterization
Objective: To separate the E and Z isomers from a synthetic mixture and confirm their geometric identity.
Causality: Supercritical Fluid Chromatography (SFC) is often superior to standard HPLC for chiral and geometric isomer separations due to its use of supercritical CO₂ as the main mobile phase, which provides higher efficiency and speed.[12] NMR spectroscopy is the definitive method for assigning stereochemistry, as the spatial relationship between atoms results in distinct chemical shifts and coupling constants, particularly for protons and fluorine atoms near the double bond.[13][14]
Methodology:
-
Separation via SFC:
-
System: A preparative Supercritical Fluid Chromatography (SFC) system.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) is often effective even for achiral geometric isomers. A systematic screen of columns is recommended.
-
Mobile Phase: Supercritical CO₂ with a co-solvent modifier (e.g., methanol or isopropanol), typically in a 5-40% gradient.
-
Detection: UV detector and/or mass spectrometer.
-
Procedure:
-
Dissolve the crude mixture of trifluoropropene derivatives in a minimal amount of co-solvent.
-
Inject the sample onto the SFC system.
-
Develop a gradient method to achieve baseline separation of the two isomer peaks.
-
Collect the fractions corresponding to each peak separately.
-
Evaporate the solvent to yield the pure, isolated isomers.
-
-
-
Characterization via NMR:
-
System: 400 MHz or higher NMR spectrometer.
-
Analyses: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Procedure:
-
Prepare a sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for both samples.
-
Analysis: Compare the spectra. Key indicators include the chemical shift of the vinylic proton and the coupling constants (J-values) between the vinylic proton and the fluorine atoms of the CF₃ group. The Nuclear Overhauser Effect (NOE) can also be used to definitively determine which substituents are on the same side of the double bond. For example, the triazolyl H-5 proton resonance can show a significant difference in chemical shift between E and Z isomers.[13]
-
-
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC₅₀) of each isomer against its intended enzyme target.
Causality: An IC₅₀ value quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a standard metric for comparing the potency of different compounds.[15] Using a concentration-response curve provides a robust, self-validating system to ensure the observed inhibition is dose-dependent.
Methodology:
-
Reagents and Setup:
-
Purified target enzyme.
-
Specific substrate for the enzyme (e.g., a fluorogenic peptide for a protease).
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors).
-
Isolated E-isomer and Z-isomer, prepared as 10 mM stock solutions in DMSO.
-
384-well microplate and a plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of each isomer in DMSO, typically starting from 1 mM down to low nanomolar concentrations.
-
In the microplate, add 50 nL of each inhibitor dilution (and DMSO-only controls).
-
Add 5 µL of the enzyme solution (at a pre-determined optimal concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. This step is crucial for reversible inhibitors.[16]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Immediately place the plate in the reader and measure the rate of product formation (increase in fluorescence) over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the rates relative to the DMSO-only controls (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.
-
Workflow Visualization
The following diagram outlines the comprehensive workflow for the synthesis, separation, and parallel evaluation of trifluoropropene isomers.
Caption: Workflow for evaluation of trifluoropropene derivative isomers.
Conclusion
The geometric isomerism of trifluoropropene derivatives is a critical variable that profoundly influences their biological activity. The E and Z isomers must be treated as distinct chemical entities, as they can exhibit widely divergent profiles in target potency, selectivity, and pharmacokinetics. A failure to separate and independently characterize these isomers risks misinterpreting biological data, pursuing non-viable candidates, or overlooking a potentially powerful therapeutic. By implementing rigorous separation techniques like SFC, definitive characterization by NMR, and parallel biological evaluations, researchers can make informed, data-driven decisions, ultimately accelerating the path to novel and effective therapeutics.
References
- Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (2023).
- Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (2023).
- Enzyme inhibition by fluoro compounds. (2025).
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (N.A.). PubMed Central.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Effects of Stereoisomers on Drug Activity. (2025).
- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (N.A.). IIP Series.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (N.A.). PMC - NIH.
- The Influence of Geometric Isomers on Drug Delivery Systems. (2025).
- Lecture 3: Stereochemistry and drugs. (2019). University of Washington.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025).
- Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (N.A.).
- E/Z Isomer Stability in Fluoroalkenes: A Compar
- Enzyme Inhibition. (2025). Chemistry LibreTexts.
- Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology.
- Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. (N.A.). PMC - NIH.
- E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. (N.A.). PMC - NIH.
- Identification of E and Z isomers of some cephalosporins by NMR. (2010). TSI Journals.
- Geometric isomerism in the series of fluoroalkyl-containing 1,2,3-trione 2-arylhydrazones. (2025).
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf)
Welcome to your essential guide for the responsible management and disposal of 2,3,3-Trifluoroprop-1-ene. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document provides a direct, procedural framework for handling waste this compound, ensuring compliance, safety, and scientific integrity. The procedures outlined are designed to be a self-validating system, grounded in authoritative safety data and regulatory standards.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe disposal. This compound, while valued for its low Global Warming Potential (GWP), is an extremely flammable, liquefied gas under pressure that poses significant physical and health hazards.[1] The primary risks stem from its flammability, potential to explode if heated, and its effects as a skin, eye, and respiratory irritant.[1] Furthermore, as a fluorinated gas (F-gas), its release into the atmosphere is strictly regulated to prevent environmental harm.[2][3]
The causality behind these hazards dictates our handling procedures. As a gas heavier than air, it can accumulate in low-lying areas, creating a risk of both asphyxiation by displacing oxygen and a delayed ignition from a distant source.[4][5] Direct contact with the rapidly evaporating liquid can cause severe frostbite.[1] Therefore, every step in the disposal process must mitigate these risks through proper containment, ventilation, and engagement with certified professionals.
Table 1: Hazard Summary for this compound
| Hazard Category | Description | GHS Pictograms | Key Precautionary Actions |
| Physical Hazards | Extremely flammable gas.[1] Contains gas under pressure; may explode if heated.[1] | 🔥, 💨 | Keep away from all ignition sources (heat, sparks, open flames).[1] Do not puncture or incinerate containers. Store below 52°C (125°F).[4] |
| Health Hazards | Causes serious eye and skin irritation.[1] May cause respiratory irritation, drowsiness, or dizziness.[1] Liquefied gas can cause frostbite on contact.[1] | ⚠️ | Avoid breathing gas/vapors.[1] Wear protective gloves, safety glasses, and appropriate lab attire.[1] Ensure adequate ventilation.[1] |
| Environmental Hazards | As an F-gas, atmospheric release is regulated.[2][3] Related fluorinated compounds can be harmful to aquatic life.[6][7] | N/A | Do not release into the environment.[6] All recovery and disposal must be handled by certified personnel to prevent emissions.[8] |
Pre-Disposal: Waste Collection & Interim Storage Protocol
Proper waste segregation and storage are the first critical steps in the disposal chain. This protocol ensures that waste this compound is safely contained pending removal by a licensed disposal facility.
Step-by-Step Waste Collection Methodology:
-
Container Selection: Use only pressure-rated cylinders approved for flammable liquefied gases. These are typically the original supply cylinders or designated waste cylinders provided by a waste contractor. Never use glass or other non-rated containers.
-
Labeling: Immediately label the waste container. The label must clearly state "Waste this compound," list its associated hazards (e.g., "Extremely Flammable Gas"), and display the appropriate GHS pictograms.
-
Work Area: Conduct all transfers of waste gas in a well-ventilated area, preferably within a chemical fume hood or an area with explosion-proof ventilation.[9] Ensure all potential ignition sources are removed from the vicinity.[5]
-
Transfer: Use appropriate gas handling equipment, including regulators and lines rated for flammable gases. Ensure all connections are secure to prevent leaks.
-
Closure: Once collection is complete, close the cylinder valve tightly.[4] Replace the valve protection cap.
-
Interim Storage: Store waste cylinders in a designated, cool, dry, and well-ventilated hazardous waste storage area.[10] The storage location must be away from direct sunlight and incompatible materials.[4] Cylinders must be stored upright and firmly secured to prevent falling.[4]
The Disposal Decision Workflow
The disposal path for this compound is not singular; it depends on the purity of the waste gas and regulatory frameworks. The primary options are reclamation/recycling or destruction.[11] The following workflow illustrates the decision-making process.
Caption: Disposal decision workflow for waste this compound.
Approved Disposal Methodology: High-Temperature Incineration
For most laboratory waste, which is often contaminated or in small quantities, destruction is the required and safest endpoint. The authoritative method for disposing of this compound is through a licensed chemical destruction facility.[5]
Causality of Method Choice: High-temperature incineration is essential because thermal decomposition of this compound generates highly toxic and corrosive byproducts, including carbon oxides and hydrogen fluoride.[1][5] A specialized incinerator is equipped with an afterburner and a flue gas scrubber system to neutralize these hazardous decomposition products before they are released, rendering the process environmentally sound.[1]
Procedural Steps for Manifesting and Disposal:
-
Engage a Certified Vendor: Contract with a reputable, licensed hazardous waste disposal company. It is your responsibility to verify that they are permitted to transport and destroy flammable liquefied gases and fluorinated compounds.
-
Waste Manifesting: Complete all required hazardous waste manifests. This is a legal document that tracks the waste from your facility ("cradle") to its ultimate destruction ("grave").
-
Proper Shipping Information: Ensure the manifest and container labels use the correct shipping name. For this compound, this is typically "Liquefied gas, flammable, n.o.s."[1]
-
Transportation: The waste must be transported by a registered waste carrier.[11] Your contracted disposal company will typically provide this service.
-
Certificate of Destruction: Upon completion, the disposal facility will provide a Certificate of Destruction. Retain this document as proof of proper disposal, as required by regulations.
Emergency Preparedness During Disposal Operations
Accidents can happen during waste consolidation and transportation. All personnel involved must be prepared.
-
In Case of a Leak: Evacuate all non-essential personnel from the area immediately.[1] If safe to do so, eliminate all nearby ignition sources.[5] Ventilate the area thoroughly. The leak should only be addressed by trained emergency responders with appropriate PPE, including self-contained breathing apparatus if necessary.[1]
-
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: For vapor exposure, flush skin with plenty of water.[4] For contact with liquefied gas (frostbite), slowly warm the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. Its hazardous properties—flammability, pressure, and toxicity upon decomposition—mandate a structured disposal pathway that prioritizes containment and complete destruction by certified professionals. By adhering to the procedures outlined in this guide, you ensure that your work remains not only innovative but also fundamentally responsible.
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Airgas. (2021, August 13). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. [Link]
-
National Refrigerants Ltd. (2020, August 13). 2,3,3,3-tetrafluoroprop-1-ene - SAFETY DATA SHEET. [Link]
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EUR-Lex. (2024, February 20). Regulation (EU) 2024/573 of the European Parliament and of the Council of 7 February 2024 on fluorinated greenhouse gases. [Link]
-
ACS Klima. (2024, July 30). F-Gas Regulations: A Comprehensive Guide. [Link]
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GOV.UK. (2024, September 1). FLUORINATED GREENHOUSE GASES. [Link]
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Central Glass. (2017, April 6). Safety Data Sheet. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19050220, this compound. [Link]
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PSS Installations. Managing fluorinated gases and ozone-depleting substances. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19050221, 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. [Link]
-
MG Chemicals. (2023, July 26). Safety Data Sheet. [Link]
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European Chemicals Agency (ECHA). Substance Information: (1E)-1-chloro-3,3,3-trifluoroprop-1-ene. [Link]
-
Airgas. (2021, February 17). SAFETY DATA SHEET: E-1-Chloro-3,3,3-trifluoropropene. [Link]
-
Linde Gas GmbH. (2017, June 27). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. [Link]
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Navigating the Safe Handling of 2,3,3-Trifluoroprop-1-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel compounds are paramount to discovery. Among these, fluorinated molecules like 2,3,3-Trifluoroprop-1-ene (HFO-1243yf) are increasingly utilized as building blocks. However, their unique properties necessitate a thorough understanding of safe handling protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence when working with this valuable reagent.
Understanding the Inherent Risks of this compound
This compound is an extremely flammable liquefied gas that is stored under pressure.[1] Its primary hazards stem from its flammability, potential for container explosion when heated, and its ability to cause skin and eye irritation.[1] Direct contact with the liquid can cause frostbite due to its rapid evaporation.[1] Inhalation may lead to respiratory irritation, and at high concentrations, it can act as an asphyxiant by displacing oxygen.[1] A comprehensive understanding of these risks is the foundation of a robust safety plan.
| Property | Value | Source |
| Chemical Formula | C3H3F3 | [2] |
| CAS Number | 158664-13-2 | [1][2] |
| Molecular Weight | 96.05 g/mol | [2] |
| Boiling Point | -10.5 °C (predicted) | [3] |
| Physical State | Liquefied Gas | [1] |
| Flammability | Extremely Flammable Gas | [1] |
| Hazard Statements | H220, H280, H315, H319, H335 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential hazards of the chemical.
Hand Protection: Beyond the Standard Nitrile
Standard nitrile gloves offer insufficient protection against halogenated hydrocarbons and are not recommended for prolonged contact.[4][5] For handling this compound, more robust glove materials are required.
-
For incidental contact (e.g., connecting or disconnecting cylinders):
-
For potential direct contact or in spill response:
-
Cold-Insulating Gloves: Due to the risk of frostbite from the liquefied gas, it is crucial to wear cold-insulating gloves over your chemically resistant gloves when there is a potential for contact with the liquid.[1]
Eye and Face Protection: A Critical Barrier
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required to protect against splashes of the liquefied gas.
-
Face Shield: For operations with a higher risk of splashing or release, such as connecting or disconnecting pressurized lines, a full-face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Respiratory Protection: Ensuring Safe Inhalation
The need for respiratory protection depends on the ventilation conditions and the specific procedure being performed. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.[10][11]
-
In a well-ventilated laboratory or fume hood: For routine operations where exposure is expected to be well below occupational exposure limits, respiratory protection may not be required. However, a risk assessment should always be performed.
-
In situations with inadequate ventilation or potential for release:
-
Air-Purifying Respirator (APR): A full-facepiece APR equipped with an organic vapor (OV) cartridge is recommended.[12][13] The full-facepiece provides the added benefit of eye protection.
-
Supplied-Air Respirator (SAR): In confined spaces, during emergency response, or when concentrations are unknown or exceed the capacity of an APR, a positive-pressure supplied-air respirator is required.
-
Protective Clothing: Minimizing Skin Exposure
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material should be worn to protect against fire hazards.
-
Full-Length Pants and Closed-Toe Shoes: To prevent skin exposure to potential spills, full-length pants and closed-toe shoes are mandatory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the critical steps for safe usage in a laboratory setting.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
